2-(4-Fluorophenyl)-1,3-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIDLEVLPMTJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287634 | |
| Record name | benzothiazole, 2-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629-26-1 | |
| Record name | NSC51877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzothiazole, 2-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Fluorophenyl)-1,3-benzothiazole chemical structure and synthesis
An In-Depth Technical Guide to the Structure and Synthesis of 2-(4-Fluorophenyl)-1,3-benzothiazole
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific and drug development communities. The document details its chemical structure, physicochemical properties, and critically evaluates key synthetic methodologies. The primary focus is on the prevalent synthesis route involving the condensation of 2-aminothiophenol with 4-fluorobenzaldehyde, for which multiple catalytic protocols are presented and compared, including green chemistry approaches. The narrative emphasizes the rationale behind experimental choices, offering insights into reaction mechanisms and practical laboratory workflows. This guide serves as an essential resource for researchers engaged in medicinal chemistry, particularly in the fields of neurodegenerative disease diagnostics and oncology, where the 2-arylbenzothiazole scaffold is of paramount importance.
Introduction to the 2-Arylbenzothiazole Scaffold
The Benzothiazole Moiety in Medicinal Chemistry
The benzothiazole ring system, an aromatic bicyclic structure formed by the fusion of a benzene and a thiazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Derivatives of benzothiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[2][4][5] The structural rigidity and unique electronic properties of the benzothiazole core allow for versatile functionalization, making it a cornerstone for the design of novel therapeutics.[5]
Significance of this compound
This compound stands out within this important class of compounds for several reasons. Primarily, it is structurally related to Pittsburgh Compound-B (PIB), a well-known agent for imaging amyloid-β plaques in the brains of individuals with Alzheimer's disease.[6][7] The fluorine atom allows for isotopic labeling (with ¹⁸F), making it a valuable candidate for Positron Emission Tomography (PET) imaging diagnostics.[6][7] Furthermore, the broader class of 2-arylbenzothiazoles is renowned for potent and selective antitumor activity, particularly against breast and colon cancer cell lines.[4][8] While the title compound itself is a precursor, its core structure is fundamental to the development of more complex and potent anticancer agents, such as the highly active 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole.[2][4]
Chemical Structure and Properties
Molecular Structure
This compound consists of a benzothiazole core substituted at the 2-position with a 4-fluorophenyl group. The molecule is planar, a feature that facilitates its interaction with biological targets.[9]
-
IUPAC Name: this compound
-
CAS Number: 325-87-1
-
Molecular Formula: C₁₃H₈FNS
-
SMILES: c1ccc2c(c1)sc(n2)c3ccc(cc3)F
-
InChI Key: VLAGXMNGDBLYKJ-UHFFFAOYSA-N
Physicochemical Properties
The key physicochemical properties of the compound are summarized below. These values are critical for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Reference |
| Molecular Weight | 229.27 g/mol | |
| LogP (calculated) | 4.1 - 4.7 | [10] |
| Hydrogen Bond Donors | 0 | [10] |
| Hydrogen Bond Acceptors | 2 | [10] |
| Boiling Point | ~227-228 °C (for parent benzothiazole) | [9] |
Spectroscopic Profile (Anticipated)
Characterization of this compound relies on standard spectroscopic techniques. Based on its structure and data from analogous compounds, the following key signals are expected:[11][12][13]
-
¹H NMR: Aromatic protons of the benzothiazole ring would appear as multiplets between δ 7.3-8.1 ppm. The protons on the fluorophenyl ring would present as two doublets of doublets (or two apparent triplets) due to H-H and H-F coupling, typically in the range of δ 7.2-8.2 ppm.
-
¹³C NMR: The spectrum would show 9 distinct signals for the aromatic carbons. The carbon atom attached to the fluorine (C-F) would exhibit a large coupling constant (¹JCF) and appear around δ 160-165 ppm. The C2 carbon of the benzothiazole ring is typically deshielded, appearing around δ 165-170 ppm.
-
¹⁹F NMR: A single signal is expected for the fluorine atom.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 229.
Synthesis Methodologies
The synthesis of this compound is most efficiently achieved through the condensation of 2-aminothiophenol with 4-fluorobenzaldehyde. This approach is versatile, high-yielding, and can be adapted using various catalytic systems to optimize for reaction time, cost, and environmental impact.[14][15]
Primary Synthetic Route: Condensation Reaction
The core mechanism involves three key steps:
-
Schiff Base Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, forming a carbinolamine intermediate which then dehydrates to yield a Schiff base (imine).
-
Intramolecular Cyclization: The thiol group attacks the imine carbon in an intramolecular fashion, leading to the formation of a non-aromatic 2,3-dihydro-1,3-benzothiazole intermediate.
-
Oxidation: The dihydrobenzothiazole intermediate is oxidized to the final aromatic this compound product. The choice of catalyst often dictates the nature of the oxidant.
Caption: General mechanism for the synthesis of 2-arylbenzothiazoles.
This method utilizes a simple and environmentally benign catalytic system at room temperature.[14][15] The choice of hydrogen peroxide (H₂O₂) as the oxidant is advantageous as its only byproduct is water. Hydrochloric acid (HCl) acts as a catalyst for the condensation step.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and 4-fluorobenzaldehyde (1.0 mmol) in ethanol.
-
To this solution, add 30% hydrogen peroxide (6.0 mmol) followed by concentrated hydrochloric acid (3.0 mmol) while stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.[15]
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Molecular iodine serves as a mild, efficient, and readily available oxidant for this transformation.[16] This method avoids the use of harsh metal-based oxidants.
Step-by-Step Protocol:
-
Combine 2-aminothiophenol (1.0 mmol), 4-fluorobenzaldehyde (1.0 mmol), and iodine (0.5 mmol, 50 mol%) in dimethylformamide (DMF).[16]
-
Heat the reaction mixture to 100 °C and stir until the starting materials are consumed, as indicated by TLC analysis.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Add a solution of sodium thiosulfate to quench any remaining iodine.
-
Collect the precipitated solid by filtration or extract the aqueous layer with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue via column chromatography to yield the final product.
This protocol leverages the benefits of microwave irradiation for rapid, uniform heating and L-proline as an effective, non-toxic organocatalyst.[17] The solvent-free condition makes it an excellent green chemistry alternative.
Step-by-Step Protocol:
-
In a microwave-safe vessel, thoroughly mix 2-aminothiophenol (1.0 mmol), 4-fluorobenzaldehyde (1.0 mmol), and L-proline (typically 10-20 mol%).
-
Irradiate the mixture in a microwave reactor at a suitable power and temperature (e.g., 100-120 °C) for a short duration (typically 5-15 minutes).
-
Monitor the reaction by TLC.
-
After completion, dissolve the cooled reaction mixture in an organic solvent like dichloromethane.
-
Wash the solution with water to remove the L-proline catalyst.
-
Dry the organic phase, concentrate it, and purify the product by column chromatography.
Alternative Synthetic Routes: The Jacobson Synthesis
An alternative, classic method for forming the benzothiazole ring is the Jacobson synthesis.[18][19] This involves the oxidative cyclization of an N-arylthioamide (a thiobenzanilide) using an oxidant like potassium ferricyanide in a basic medium.[18] While robust, this method requires the prior synthesis of the thiobenzanilide precursor and can sometimes lead to mixtures of regioisomers if the aniline ring has multiple unsubstituted positions ortho to the amide nitrogen.[19]
Comparative Analysis of Synthesis Methods
The choice of synthetic protocol depends on available equipment, desired reaction time, and environmental considerations.
| Method | Catalyst / Reagent | Solvent | Temperature | Typical Time | Key Advantage |
| H₂O₂/HCl | H₂O₂ (oxidant), HCl (cat.) | Ethanol | Room Temp. | ~1 hour | Green (water byproduct), mild conditions[14][15] |
| Iodine-Promoted | I₂ (oxidant) | DMF | 100 °C | 1-3 hours | Mild, non-metallic oxidant, good yields[16] |
| Microwave/L-Proline | L-Proline (organocat.) | Solvent-Free | 100-120 °C | 5-15 min | Extremely fast, solvent-free, green[17] |
| Jacobson | K₃[Fe(CN)₆] | Ethanol/Water | Room Temp. | >24 hours | Classic method, useful for specific precursors[18] |
Experimental Workflow and Characterization
A typical experimental workflow for the synthesis and purification of this compound is outlined below.
Caption: Standard laboratory workflow for synthesis and characterization.
Purification is most commonly achieved using silica gel column chromatography. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The final product's identity and purity are confirmed by comparing its spectroscopic data (NMR, MS) with expected values and ensuring a single spot on TLC or a single peak in HPLC.
Conclusion and Future Outlook
This compound is a valuable heterocyclic compound with established importance in the development of diagnostic tools for Alzheimer's disease and as a core structure in the design of novel anticancer agents. Its synthesis is well-established, primarily through the robust condensation of 2-aminothiophenol and 4-fluorobenzaldehyde. Modern advancements have introduced rapid, efficient, and environmentally friendly protocols using microwave assistance and green catalysts, making this compound readily accessible for further research. Future work will likely focus on the elaboration of this scaffold to create more potent and selective biological probes and therapeutic candidates, leveraging its favorable properties for drug development.
References
- Serdons, K., et al. (2009). Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. PubMed.
- Yang, Z., et al. (2012). Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. Journal of Organic Chemistry, 77, 7086-7091.
- Abdel-Wahab, B. F., et al. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry.
- Abdel-Wahab, B. F., et al. Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry.
- Various Authors. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
- Serdons, K., et al. (2009). Synthesis of 2-(4'-fluorophenyl)-1,3-benzothiazole (2). ResearchGate.
- Abdel-Wahab, B. F., et al. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry.
- Sethiya, A., et al. (2022). Mechanistic pathway of synthesis of 2-arylbenzothiazole using CuCl/MgSO4 as catalyst. ResearchGate.
- Abdel-Wahab, B. F., et al. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. PubMed.
- Various Authors. (n.d.). Benzothiazole Synthesis & Cyclization Review. Studylib.
- PubChem. (n.d.). 2-(4-Fluorophenyl)-6-methyl-1,3-benzothiazole. PubChem.
- Hutchinson, I., et al. (2001). Antitumor Benzothiazoles. 14.1 Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. ResearchGate.
- Various Authors. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- Wang, M. R., et al. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering.
- Various Authors. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- Wikipedia. (n.d.). Benzothiazole. Wikipedia.
- Various Authors. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. MDPI.
- Li, Y., et al. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Chemistry Letters.
- Guo, H. Y., et al. (2009). A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl. Chinese Chemical Letters, 20, 1408-1410.
- Various Authors. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
- Supporting Information for Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins. (2014). Royal Society of Chemistry.
- Various Authors. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central.
- Arslan, H., & Algul, O. (2007). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. ResearchGate.
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An In-depth Technical Guide to the Mechanism of Action of 2-(4-Fluorophenyl)-1,3-benzothiazole
A Senior Application Scientist's Synthesis of Preclinical Findings and Future Directions
Introduction: The Benzothiazole Scaffold in Oncology
The benzothiazole (BTA) heterocyclic ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2] Derivatives of 2-phenyl-1,3-benzothiazole, in particular, have garnered significant attention for their selective and potent cytotoxic effects against a range of human cancer cell lines, such as breast, colon, ovarian, and renal cancers.[3][4] This guide provides an in-depth analysis of the core mechanism of action of 2-(4-Fluorophenyl)-1,3-benzothiazole, drawing upon the extensive research conducted on its close structural analogs, which collectively point towards a unique mode of antitumor activity centered on the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Core Mechanism of Action: A Multi-Step Intracellular Cascade
The antitumor activity of 2-phenyl-1,3-benzothiazole derivatives is not due to direct cytotoxicity but rather a sophisticated, multi-step intracellular process that transforms the parent compound into a potent cell-killing agent exclusively within sensitive cancer cells. This process can be dissected into three key phases: AhR activation, metabolic bioactivation via Cytochrome P450 1A1 (CYP1A1), and the induction of DNA damage leading to apoptosis.
Phase 1: Aryl Hydrocarbon Receptor (AhR) Agonism
The journey of this compound's cytotoxic action begins with its entry into the cancer cell and subsequent binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor resident in the cytoplasm.[3][5] Benzothiazoles are potent AhR agonists.[3][6] This initial binding event is the critical determinant of cellular sensitivity; cells with low or non-functional AhR are inherently resistant to this class of compounds.
Upon ligand binding, the AhR undergoes a conformational change, dissociates from its chaperone proteins (such as Hsp90), and translocates into the nucleus.[5][7] Inside the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, most notably CYP1A1.[7][8]
Causality Behind Experimental Choices: The rationale for investigating AhR as the primary target stems from the observation that the expression of CYP1A1, a well-known AhR-regulated gene, strongly correlates with the cytotoxic activity of benzothiazole derivatives.[8] Experiments using AhR antagonists, such as resveratrol, have demonstrated a significant reduction in both CYP1A1 induction and the cytotoxic effects of these compounds, solidifying the essential role of AhR in their mechanism of action.[8]
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- 5. The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole is a ligand and shows species-specific partial agonism of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of FluoAHRL: A Novel Synthetic Fluorescent Compound That Activates AHR and Potentiates Anti-Inflammatory T Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: a potential surrogate marker for patient sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: 2-(4-Fluorophenyl)-1,3-benzothiazole Derivatives and Analogues: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in heterocyclic chemistry and drug discovery.[1] When substituted at the 2-position with a 4-fluorophenyl group, this scaffold gives rise to a class of compounds with remarkable and diverse pharmacological activities. The electronic properties conferred by the fluorine atom, combined with the rigid planarity of the benzothiazole system, create a pharmacophore that has been successfully exploited for the development of agents targeting a spectrum of diseases, from cancer to neurodegeneration and microbial infections.[2][3][4] This guide provides a comprehensive technical overview of 2-(4-fluorophenyl)-1,3-benzothiazole derivatives and their analogues. We will delve into the synthetic methodologies for their preparation, explore their mechanisms of action across different therapeutic areas, present detailed structure-activity relationship (SAR) studies, and provide field-proven experimental protocols. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
The this compound Core: Structural and Physicochemical Significance
The fusion of a benzene and a thiazole ring creates the benzothiazole moiety, a structure found in numerous biologically active compounds.[5] The specific introduction of a 4-fluorophenyl group at the 2-position is a critical design choice in medicinal chemistry. The fluorine atom, being the most electronegative element, imparts unique properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism. This can enhance the pharmacokinetic profile of a drug candidate by increasing its half-life.
-
Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, influencing a molecule's ionization state at physiological pH and thereby affecting its solubility, permeability, and target binding.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors, potentially increasing binding affinity and potency.[6]
These attributes make the this compound scaffold a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.
Synthetic Pathways and Methodologies
The synthesis of 2-arylbenzothiazoles is well-established, with the most common approach being the condensation of 2-aminothiophenol with an appropriate benzaldehyde derivative. This reaction can be catalyzed by various reagents under different conditions, allowing for flexibility and optimization.
A general and efficient method involves the use of an oxidizing agent like hydrogen peroxide in an acidic medium.[7] This approach is often preferred due to its relatively mild conditions and good yields.
Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of the core scaffold.
Materials:
-
2-Aminothiophenol
-
4-Fluorobenzaldehyde
-
Ethanol (EtOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminothiophenol (10 mmol) and 4-fluorobenzaldehyde (10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add concentrated HCl (3 mmol) followed by the dropwise addition of 30% H₂O₂ (6 mmol). The addition should be done carefully as the reaction may be exothermic.
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).[7]
-
Workup and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.
-
Drying and Characterization: Dry the product under vacuum. The resulting solid, this compound, can be further purified by recrystallization from ethanol if necessary. Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Self-Validation: The success of the synthesis is confirmed by comparing the spectral data (¹H NMR, ¹³C NMR) of the product with literature values. The melting point should be sharp and consistent with reported data. TLC analysis should show a single spot, indicating a pure compound.
Therapeutic Applications and Mechanisms of Action
The this compound scaffold has demonstrated significant potential in several key therapeutic areas.
Anticancer Activity
This class of compounds is perhaps most renowned for its potent and selective anticancer properties.[5] Derivatives have shown efficacy against a wide range of human cancer cell lines, including breast, colon, lung, and ovarian cancers.[2][8]
Mechanism of Action: The primary anticancer mechanism for many 2-(4-aminophenyl)benzothiazole derivatives involves the Aryl Hydrocarbon Receptor (AhR) and subsequent induction of the Cytochrome P450 enzyme, CYP1A1.[8]
-
AhR Agonism: The benzothiazole derivative enters the cancer cell and binds to the AhR in the cytoplasm.
-
Nuclear Translocation: The ligand-receptor complex translocates to the nucleus.
-
CYP1A1 Induction: In the nucleus, the complex binds to Xenobiotic Response Elements (XREs) on the DNA, initiating the transcription and translation of the CYP1A1 gene.
-
Metabolic Activation: The now-expressed CYP1A1 enzyme metabolizes the benzothiazole derivative, converting it into a highly reactive electrophilic species.
-
DNA Adduct Formation: This reactive metabolite covalently binds to DNA, forming DNA adducts.
-
Apoptosis: The extensive DNA damage triggers cell cycle arrest and activates the apoptotic machinery, leading to programmed cell death in the cancer cell.[8]
This mechanism confers selectivity because many sensitive cancer cell lines overexpress CYP1A1, while normal tissues typically do not.
Neurodegenerative Diseases: Alzheimer's Disease
Derivatives of this compound have been synthesized and evaluated as imaging agents for amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD).[3][9] The planar, hydrophobic nature of this scaffold allows it to intercalate between the β-sheets of amyloid fibrils.
By radiolabeling the molecule with Fluorine-18 ([¹⁸F]), a positron-emitting isotope, these compounds can be used as tracers for Positron Emission Tomography (PET) scanning.[3][10] This enables the non-invasive visualization and quantification of Aβ plaque burden in the brains of living patients, which is crucial for early diagnosis and for monitoring the efficacy of anti-amyloid therapies.[9][11] For example, 2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole showed high affinity for amyloid plaques (Ki = 9.0 nM) and high initial brain uptake in preclinical studies.[3]
Antimicrobial Activity
The benzothiazole scaffold is a versatile pharmacophore for developing agents against bacterial and fungal pathogens.[4][12] Derivatives have shown activity against a range of microbes by inhibiting essential cellular processes.
Mechanism of Action: The mechanisms are varied, but key targets include:
-
DNA Gyrase: Inhibition of this enzyme prevents DNA replication, leading to bacterial cell death.[12][13]
-
Enzyme Inhibition: Benzothiazoles can inhibit various other crucial enzymes like dihydrofolate reductase or peptide deformylase, disrupting essential metabolic pathways.[13]
The introduction of a 4-fluorophenyl group often enhances the antimicrobial potency of these derivatives. For instance, a pyrrolo[2,1-b][2][10]benzothiazole derivative bearing a p-fluorophenyl substituent showed exceptional activity against several bacterial strains.[14]
Structure-Activity Relationship (SAR) Studies
Understanding how structural modifications impact biological activity is paramount for rational drug design. Extensive SAR studies on 2-phenylbenzothiazoles have yielded critical insights.
Key SAR Findings for Anticancer Activity:
-
Phenyl Ring (Position A): An amino group at the C4 position of the phenyl ring is often crucial for the CYP1A1-mediated mechanism of action.[8] However, other derivatives, like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, act through different mechanisms and do not require the amino group.[15]
-
Benzothiazole Ring (Position B):
-
Substitution with electron-withdrawing groups, such as fluorine, at positions 5, 6, or 7 can enhance cytotoxic potency.[2]
-
Fluorine at the C5 position can block the formation of inactive metabolites, thereby improving the anticancer profile.[8]
-
The addition of other heterocyclic moieties (e.g., pyrazole, imidazole, oxadiazole) to the core structure can significantly modulate anticancer activity.[1][2]
-
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound ID | R1 (Benzothiazole Ring) | R2 (Phenyl Ring) | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 1 | H | 4-F | HT-29 (Colon) | 0.024 | [2] |
| 2 | H | 4-F | A549 (Lung) | 0.84 | [2] |
| 3 | 7-F | H | HepG2 (Liver) | Potent | [2] |
| 4 | H | 3,4-di-Cl | A549 (Lung) | 1.2 nM | [1] |
| 5 | H | 4-NH₂ | MCF-7 (Breast) | Potent (nM range) | [8] |
| B7 | 7-Cl | 2,6-di-Cl | A549 (Lung) | Potent |[15][16] |
Note: This table is a representative summary. Potency can vary significantly based on the specific derivative and cell line.
Experimental Protocols: Biological Evaluation
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette, microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium carefully. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Future Perspectives and Conclusion
The this compound scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic accessibility and the rich SAR data available make it an attractive starting point for medicinal chemistry campaigns.
Future directions include:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, such as dual inhibitors of protein kinases and other signaling pathways in cancer.[6][17]
-
Prodrug Strategies: Developing prodrugs to overcome potential issues with solubility and bioavailability, thereby improving the clinical translatability of potent compounds.[8]
-
Target Deconvolution: For compounds with novel mechanisms of action, employing advanced techniques like chemical proteomics to identify their precise molecular targets.
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Kaur, H., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link][2]
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Serdons, K., et al. (2009). Synthesis of 2-(4 0 -fluorophenyl)-1,3-benzothiazole (2). ResearchGate. [Link][10]
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Kaur, H., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265–279. [Link][1]
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Abdel-Maksoud, M. S., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(45), 31631-31649. [Link][17]
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Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15, 1363656. [Link][16]
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Tran, J. K., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link][6]
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Saleem, M., et al. (2022). Antimicrobial activity of benzothiazole derivatives. ResearchGate. [Link][13]
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Kaur, H., et al. (2019). Benzothiazole derivatives as anticancer agents. PubMed. [Link][5]
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Spanish Drug Discovery Network. Novel Benzothiazole derivates for the treatment of neurodegenerative disorders: study in phenotypic alzheimer's disease model. SDDN. [Link][19]
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Chopra, A. (2009). 18F-Labeled 6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole and other derivatives. NCBI Bookshelf. [Link][11]
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Chopra, A. (2009). 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole. NCBI Bookshelf. [Link][9]
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Sharma, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1280, 135068. [Link][12]
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Ghorab, M. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1272. [Link][14]
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Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. [Link][15]
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Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909. [Link][25]
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Solomon, V. R., & Lee, H. (2006). 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. Mini-Reviews in Medicinal Chemistry, 6(6), 633-637. [Link][8]
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Bedir, B. E. Ö., et al. (2025). Structure–activity relationship of compound 4. ResearchGate. [Link][26]
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Al-Masoudi, N. A. (2016). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 21(8), 1047. [Link][7]
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An In-depth Technical Guide to the Biological Activity of 2-(4-Fluorophenyl)-1,3-benzothiazole
Executive Summary
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable structural versatility and wide spectrum of pharmacological activities.[1][2] As a privileged heterocyclic structure, it forms the core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases and infectious agents.[1][3][4] This guide focuses on a specific, potent derivative: 2-(4-Fluorophenyl)-1,3-benzothiazole . The introduction of a fluorine atom onto the 2-phenyl ring significantly modulates the compound's electronic properties and metabolic stability, leading to distinct and compelling biological activities. We will dissect the key therapeutic avenues for this compound, focusing on its well-documented role as an amyloid imaging agent, its potent anticancer activities characteristic of the 2-arylbenzothiazole class, and its potential antimicrobial and anti-inflammatory effects. This document provides a synthesis of current knowledge, detailed experimental frameworks, and field-proven insights into the mechanisms and applications of this promising molecule.
Molecular Profile and Synthesis
This compound is a bicyclic heterocyclic compound where a benzene ring is fused to a thiazole ring, with a 4-fluorophenyl group substituted at the C2 position.[5][6] This planar structure is crucial for its ability to interact with various biological targets.[1]
Rationale for Synthesis
The synthesis of 2-arylbenzothiazoles is a well-established area of organic chemistry. The primary and most efficient route involves the condensation of 2-aminothiophenol with an appropriate aromatic aldehyde, in this case, 4-fluorobenzaldehyde.[7] This reaction can be catalyzed by various agents, including mild oxidants like H₂O₂/HCl, to facilitate the cyclization and formation of the benzothiazole ring.[7] For diagnostic applications, particularly in positron emission tomography (PET), radiolabeled variants are synthesized. The ¹⁸F-labeled version, [¹⁸F]this compound, is typically produced via nucleophilic substitution of a nitro-precursor, 2-(4'-nitrophenyl)-1,3-benzothiazole, with [¹⁸F]fluoride.[8]
General Synthesis Workflow
The following diagram illustrates the fundamental synthetic pathway for this compound.
Caption: General synthesis of this compound.
Neuroprotective Applications: An Amyloid-β Imaging Agent
One of the most significant applications of this compound is in the diagnosis of Alzheimer's disease (AD). It was developed as a fluorine-18 labeled derivative of the well-known Pittsburgh Compound-B (PIB), a benchmark tracer for imaging amyloid-beta (Aβ) plaques in the brain.[5][8]
Mechanism of Action: Aβ Plaque Binding
Alzheimer's disease is characterized by the extracellular deposition of Aβ plaques in the brain. This compound exhibits high binding affinity for these plaques. In vitro competition binding studies using human AD brain homogenates have demonstrated a high affinity, with a reported inhibitory constant (Kᵢ) of 9.0 nM.[8] This strong and specific binding allows its radiolabeled form, [¹⁸F]this compound, to be used as a PET tracer to visualize and quantify amyloid deposits in vivo.[8] Fluorescence imaging of transgenic mouse brain slices has further confirmed its specific binding to amyloid plaques.[8]
Pharmacokinetics and Biodistribution
For a PET tracer to be effective, it must not only bind its target with high affinity but also exhibit favorable pharmacokinetics, including the ability to cross the blood-brain barrier (BBB) and clear from non-target tissues rapidly. Biodistribution studies in mice have shown that [¹⁸F]this compound has excellent brain uptake (3.20% of injected dose per gram at 2 minutes post-injection) followed by a fast washout from the brain in normal subjects (0.21% ID/g at 60 minutes).[8] This kinetic profile is comparable to [¹¹C]PIB and is ideal for generating high-contrast images of Aβ plaques.[8]
Experimental Protocol: In Vitro Aβ Competition Binding Assay
This protocol outlines a method to determine the binding affinity (Kᵢ) of a test compound like this compound for Aβ plaques.
Causality: This assay is foundational for validating a potential amyloid imaging agent. It quantifies the compound's ability to displace a known high-affinity radioligand from Aβ plaques in post-mortem human brain tissue, providing a direct measure of its target affinity.
Methodology:
-
Tissue Preparation:
-
Obtain post-mortem brain tissue (e.g., frontal cortex) from a confirmed Alzheimer's disease patient.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors) to create a brain homogenate.
-
Centrifuge the homogenate to pellet the cellular debris and plaques. Resuspend the pellet in fresh buffer. Determine the total protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding:
-
Set up a series of reaction tubes. Each tube will contain:
-
A fixed concentration of the radioligand (e.g., [³H]PIB).
-
A fixed amount of brain homogenate protein (e.g., 50-100 µg).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
-
Include control tubes for total binding (radioligand + homogenate, no competitor) and non-specific binding (radioligand + homogenate + a high concentration of a non-radioactive standard like unlabeled PIB).
-
-
Incubation and Separation:
-
Incubate the tubes at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter with the brain tissue) from the unbound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis (e.g., Prism software) to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for an in vitro competition binding assay.
Anticancer Activity
The 2-arylbenzothiazole scaffold is a recognized pharmacophore with potent and selective anticancer activity.[2][9] While direct in vivo data for the 2-(4-fluorophenyl) derivative is less prominent in initial screens, the class as a whole, particularly fluorinated analogues, demonstrates significant cytotoxicity against a range of human cancer cell lines, including breast, ovarian, lung, and renal carcinomas.[9][10][11]
Mechanism of Action: AhR-CYP1A1 Pathway
The antitumor activity of 2-arylbenzothiazoles is mechanistically unique and distinct from standard chemotherapeutic agents.[12]
-
Aryl Hydrocarbon Receptor (AhR) Agonism: These compounds are potent agonists of the AhR, a ligand-activated transcription factor.[12]
-
CYP1A1 Induction: Binding to the AhR triggers its translocation to the nucleus, where it induces the expression of target genes, most notably the cytochrome P450 enzyme, CYP1A1.[9][12] This induction is a critical event and is often observed only in sensitive cancer cell lines.
-
Metabolic Activation: CYP1A1 then metabolizes the parent benzothiazole compound into a highly reactive, electrophilic species.[12]
-
DNA Adduct Formation and Apoptosis: This reactive metabolite forms covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, the activation of the apoptotic cascade, resulting in cancer cell death.[12]
The selectivity of these compounds appears to stem from the differential expression or inducibility of CYP1A1 in cancer cells versus normal tissues.
Caption: Proposed anticancer mechanism of 2-Arylbenzothiazoles.
Summary of Cytotoxic Activity
The following table summarizes the potent in vitro activity characteristic of fluorinated 2-(4-aminophenyl)benzothiazoles, which serve as a proxy for the expected activity profile of the title compound's class.
| Cell Line | Cancer Type | Potency (GI₅₀) | Reference |
| MCF-7 | Breast (ER+) | < 1 nM | [9] |
| MDA-MB-468 | Breast (ER-) | < 1 nM | [9] |
| OVCAR-3 | Ovarian | Potent (nM range) | [13] |
| IGROV1 | Ovarian | < 10 nM | [13] |
| PC-3 | Prostate | Inactive (> 10 µM) | [9] |
| HCT 116 | Colon | Inactive (> 10 µM) | [9] |
Data is representative of highly potent fluorinated 2-(4-aminophenyl)benzothiazole derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic potential (IC₅₀).
Causality: The MTT assay is a standard, colorimetric method to assess a compound's ability to inhibit cell proliferation or induce cell death. It is a critical first step in evaluating any potential anticancer agent. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells provides a quantifiable readout of cell viability.
Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7, A549) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to create a range of final concentrations (e.g., from 0.1 nM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard culture conditions.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
-
Antimicrobial and Anti-inflammatory Potential
While specific studies on this compound are limited in these areas, the benzothiazole scaffold is widely reported to possess significant antimicrobial and anti-inflammatory properties.[14][15][16]
Antimicrobial Activity
Benzothiazole derivatives have been synthesized and screened for activity against a broad range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[15][17] The mechanism of action is varied but can involve the inhibition of essential enzymes like DNA gyrase.[17]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Causality: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantifying the potency of a potential new antibiotic or antifungal agent.
Methodology:
-
Prepare Inoculum: Grow the microbial strain (e.g., S. aureus) in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Anti-inflammatory Activity
The anti-inflammatory effects of benzothiazole derivatives are often attributed to the inhibition of key inflammatory mediators.[18][19] Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) or suppress the NF-κB signaling pathway, which would reduce the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[14]
Conclusion and Future Perspectives
This compound is a molecule of significant scientific interest, standing at the intersection of diagnostics and therapeutics. Its established role as a high-affinity ligand for amyloid-beta plaques makes it an excellent scaffold for the development of next-generation PET imaging agents for Alzheimer's disease.[8] Furthermore, as a member of the 2-arylbenzothiazole class, it holds considerable promise as a selective anticancer agent, operating through a unique AhR-mediated mechanism that warrants further preclinical and clinical investigation.[12]
Future research should focus on:
-
Expanding Anticancer Profiling: Systematically evaluating the cytotoxicity of this compound against a broader panel of cancer cell lines to identify new therapeutic opportunities.
-
Pharmacokinetic Optimization: Designing prodrugs or novel formulations to improve the bioavailability and therapeutic index for potential systemic anticancer applications.[12]
-
Exploring Other Therapeutic Areas: Conducting targeted screening to validate the antimicrobial and anti-inflammatory potential suggested by the broader benzothiazole chemical class.
The structural simplicity, synthetic accessibility, and potent biological activities of this compound ensure that it will remain a valuable and inspiring scaffold for medicinal chemists and drug development professionals for years to come.
References
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- Various Authors. (n.d.). Synthesis of 2-(4 0 -fluorophenyl)-1,3-benzothiazole (2). ResearchGate.
- Various Authors. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- Hutchinson, I., et al. (n.d.). Antitumor Benzothiazoles. 14.1 Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. ResearchGate.
- Various Authors. (n.d.). Anti-inflammatory activity of benzothiazole derivatives. ResearchGate.
- Various Authors. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. PubMed.
- Various Authors. (n.d.). Benzothiazole derivatives incorporating fluorine. ResearchGate.
- Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research.
- Various Authors. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
- Various Authors. (n.d.). Benzothiazole derivatives as anticancer agents. PubMed Central.
- Various Authors. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central.
- Various Authors. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central.
- Tratrat, C., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. National Institutes of Health.
- Various Authors. (n.d.). Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. ResearchGate.
- Various Authors. (n.d.). (PDF) Benzothiazole derivatives as anticancer agents. ResearchGate.
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- Various Authors. (n.d.). Synthesis, Characterization and Anti-Microbial Activity of Fluoro Benzothiazole Incorporated With 1,3,4-Thiadiazole. Scribd.
- Gao, X., et al. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
- Various Authors. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- Various Authors. (n.d.). Synthesis of 2-(p-nitrophenyl)benzothiazole to access...
- Various Authors. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
- Various Authors. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central.
- Various Authors. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
- Shi, D. F., et al. (n.d.). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Semantic Scholar.
- Shi, D. F., et al. (n.d.). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. PubMed.
- Various Authors. (n.d.). (PDF) A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. ResearchGate.
- Various Authors. (n.d.). 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. PubMed.
- Leong, C. O., et al. (n.d.). Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo. PubMed Central.
- Various Authors. (n.d.). Benzothiazole. Wikipedia.
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Spectroscopic data for 2-(4-Fluorophenyl)-1,3-benzothiazole (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenyl)-1,3-benzothiazole
Authored by a Senior Application Scientist
This document provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unequivocal identification and characterization of this compound. This compound is a significant scaffold in medicinal chemistry, notably as a precursor and structural analog for amyloid imaging agents used in neurodegenerative disease research.[1][2] The methodologies and interpretations presented herein are grounded in established principles and validated against data from closely related structural analogs, offering a robust framework for researchers, scientists, and drug development professionals.
Molecular Structure and Logic of Analysis
The structural confirmation of a synthesized molecule is the bedrock of any chemical or pharmaceutical development program. For this compound, a combination of spectroscopic techniques is essential. Each method provides a unique piece of the structural puzzle:
-
NMR Spectroscopy elucidates the carbon-hydrogen framework and the precise electronic environment of each nucleus.
-
IR Spectroscopy identifies the key functional groups and bond types present through their characteristic vibrational frequencies.
-
Mass Spectrometry determines the molecular weight and provides vital clues about the molecular formula and structural components through fragmentation analysis.
By integrating the data from these orthogonal techniques, we can achieve an unambiguous structural assignment.
Figure 1: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for the four protons of the benzothiazole ring and the four protons of the 4-fluorophenyl ring. The para-fluoro substitution creates a symmetrical A'A'B'B' spin system for the fluorophenyl protons, which often appears as two pseudo-triplets or two sets of doublet of doublets.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Approx. Coupling (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~8.15 | dd | J_HF ≈ 8.8, J_HH ≈ 5.6 | 2H | H-2', H-6' |
| ~8.10 | d | J ≈ 8.1 | 1H | H-4 |
| ~7.91 | d | J ≈ 8.1 | 1H | H-7 |
| ~7.52 | t | J ≈ 7.7 | 1H | H-5 |
| ~7.40 | t | J ≈ 7.5 | 1H | H-6 |
| ~7.25 | t | J ≈ 8.8 | 2H | H-3', H-5' |
Causality Behind Assignments:
-
Benzothiazole Protons (H-4, H-5, H-6, H-7): The chemical shifts are based on the spectrum of 2-phenylbenzothiazole.[3] H-4 and H-7 are deshielded due to their proximity to the electron-withdrawing imine nitrogen and the sulfur atom, respectively, causing them to appear further downfield. H-5 and H-6 appear in the more typical aromatic region.
-
Fluorophenyl Protons (H-2'/6', H-3'/5'): The protons ortho to the fluorine (H-3', H-5') are shielded and appear upfield. The protons meta to the fluorine (H-2', H-6'), which are also ortho to the electron-withdrawing benzothiazole ring, are significantly deshielded and appear downfield. The characteristic through-space coupling to fluorine (J_HF) further splits these signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the 13 unique carbon environments in the molecule. The most notable feature is the large one-bond C-F coupling constant (¹J_CF) for the carbon directly attached to the fluorine atom.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Coupling (J_CF, Hz) | Assignment |
|---|---|---|
| ~168.0 | - | C-2 (C=N) |
| ~164.5 | d, ¹J_CF ≈ 250 | C-4' |
| ~154.1 | - | C-7a |
| ~135.0 | - | C-3a |
| ~130.0 | d, ³J_CF ≈ 9 | C-2', C-6' |
| ~129.8 | d, ⁴J_CF ≈ 3 | C-1' |
| ~126.5 | - | C-5 |
| ~125.3 | - | C-6 |
| ~123.3 | - | C-4 |
| ~121.6 | - | C-7 |
| ~116.2 | d, ²J_CF ≈ 22 | C-3', C-5' |
Causality Behind Assignments:
-
C-F Coupling: The carbon atom C-4' directly bonded to fluorine exhibits a characteristically large doublet splitting of approximately 250 Hz. The ortho (C-3', C-5') and meta (C-2', C-6') carbons show smaller, but observable, couplings.[4]
-
Chemical Shifts: The shifts for the benzothiazole core are based on published data for 2-phenylbenzothiazole.[3] The C-2 imine carbon is the most deshielded, appearing around 168 ppm. The C-4' carbon is highly deshielded due to the direct attachment of the electronegative fluorine atom.
Experimental Protocol: NMR Spectrum Acquisition
This protocol ensures a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to the sample to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered at ~6 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of at least 2 seconds to ensure accurate integration.
-
Acquire a minimum of 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm, centered at ~120 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire a minimum of 1024 scans, or until a sufficient signal-to-noise ratio is achieved.
-
-
Data Processing: Process the Free Induction Decay (FID) with an exponential multiplying factor (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The spectrum of this compound is dominated by absorptions from the aromatic rings and the characteristic C=N and C-F bonds.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch[5] |
| ~1640 | Medium | C=N Imine Stretch (Thiazole Ring)[6] |
| 1600 - 1450 | Strong, Multiple | Aromatic C=C Ring Stretching[5][6] |
| 1250 - 1200 | Strong | Aryl C-F Stretch |
| 850 - 800 | Strong | C-H Out-of-Plane Bending (para-disubstituted ring) |
Interpretation:
-
The presence of bands above 3000 cm⁻¹ confirms the aromatic nature of the compound.[5]
-
A key diagnostic peak is the C=N stretching vibration of the thiazole ring, expected around 1640 cm⁻¹.[6]
-
The series of strong peaks between 1600 and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the two aromatic rings.
-
A very strong, sharp absorption in the 1250-1200 cm⁻¹ region is the definitive indicator of the C-F bond.
-
A strong band in the 850-800 cm⁻¹ region suggests para-disubstitution on the phenyl ring.
Experimental Protocol: ATR-FTIR Spectrum Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After acquisition, release the pressure clamp, remove the sample, and clean the crystal thoroughly with a suitable solvent.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation patterns, confirms the connectivity of the molecular structure. For this compound (C₁₃H₈FNS), the expected molecular weight is ~229.28 g/mol .
-
Molecular Formula: C₁₃H₈FNS
-
Integer Molecular Weight: 229
-
Monoisotopic Exact Mass: 229.0416
Under Electron Impact (EI) ionization, the molecular ion peak (M⁺) is expected to be prominent. The fragmentation pattern provides a unique fingerprint that validates the structure.
Table 4: Predicted Key Mass Fragments (EI)
| m/z | Proposed Fragment |
|---|---|
| 229 | [M]⁺ (Molecular Ion) |
| 134 | [C₇H₄S]⁺ (Benzothiazole radical) |
| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |
Figure 2: Proposed main fragmentation pathway for this compound in EI-MS.
Experimental Protocol: GC-MS (EI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Set the injector temperature to 250°C.
-
Use a temperature program: start at 100°C, hold for 2 minutes, then ramp at 20°C/min to 300°C and hold for 5 minutes.
-
Use helium as the carrier gas with a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Set the ion source to Electron Impact (EI) at 70 eV.
-
Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.
-
Acquire data in full scan mode over a mass range of m/z 40-500.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions. Compare the observed spectrum with the predicted pattern.
Conclusion
The structural identity of this compound can be confidently established through a synergistic application of NMR, IR, and mass spectrometry. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework, highlighted by the characteristic splitting patterns induced by the fluorine atom. IR spectroscopy confirms the presence of essential functional groups, including the aromatic systems, the C=N imine, and the defining C-F bond. Finally, mass spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the two core moieties of the molecule. The protocols and interpretive logic provided in this guide constitute a robust system for the reliable characterization of this important chemical entity.
References
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Mathis, C. A., et al. (2009). Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. Nuclear Medicine and Biology. [Link]
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Serdons, K., et al. (2009). Synthesis of 2-(4 0 -fluorophenyl)-1,3-benzothiazole (2). ResearchGate. [Link]
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Bhanage, B. M., et al. (2014). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. RSC Advances. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). AIST. [Link]
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Saeed, S., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health (NIH). [Link]
-
University of California, Los Angeles (UCLA). Table of Characteristic IR Absorptions. UCLA Chemistry. [Link]
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Al-Omair, M. A., et al. (2019). Theoretical FT-IR spectrum of benzothiazole. ResearchGate. [Link]
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The 2-(4-Fluorophenyl)-1,3-benzothiazole Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 2-(4-Fluorophenyl)-1,3-benzothiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This technical guide provides a comprehensive overview of this pharmacophore, delving into its synthesis, chemical properties, and diverse biological applications. We will explore its crucial role in the development of novel therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases. This document aims to serve as a valuable resource for researchers and drug development professionals by offering detailed experimental protocols, insights into structure-activity relationships, and a thorough examination of the underlying mechanisms of action.
Introduction: The Emergence of a Privileged Scaffold
The benzothiazole moiety, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the design of bioactive molecules.[1] Its unique structural and electronic properties, including the presence of nitrogen and sulfur heteroatoms, facilitate diverse non-covalent interactions with biological targets, making it a "privileged structure" in medicinal chemistry.[1][2] The introduction of a 2-phenyl substituent further enhances its therapeutic potential, with the this compound variant emerging as a particularly promising pharmacophore.
The strategic placement of a fluorine atom at the para-position of the 2-phenyl ring significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. These attributes have propelled the investigation of this compound and its derivatives across a spectrum of therapeutic areas.
Synthesis of the this compound Core
A common and efficient method for the synthesis of the this compound scaffold involves the condensation of 2-aminothiophenol with 4-fluorobenzaldehyde or a corresponding carboxylic acid derivative.
A reliable one-step synthesis pathway has been established for producing the non-radioactive reference compound, which is crucial for in vitro and in vivo evaluations.[3] This typically involves the reaction of 2-aminothiophenol with 4-fluorobenzoic acid in the presence of a condensing agent like polyphosphoric acid (PPA) at elevated temperatures. For radiolabeling, particularly with fluorine-18 for PET imaging, a common precursor is 2-(4'-nitrophenyl)-1,3-benzothiazole, where the nitro group is subsequently substituted with the [¹⁸F]fluoride.[3]
Experimental Protocol: Synthesis of this compound
This protocol describes a general, scalable laboratory synthesis of the title compound.
Materials:
-
2-aminothiophenol
-
4-fluorobenzaldehyde
-
Hydrogen peroxide (30% solution)
-
Hydrochloric acid
-
Ethanol
-
Deionized water
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in ethanol.
-
To this solution, add a mixture of hydrogen peroxide and hydrochloric acid as a catalyst, while stirring at room temperature.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Self-Validation: The purity of the synthesized compound should be assessed by high-performance liquid chromatography (HPLC) and its melting point should be compared with literature values. The spectroscopic data must be consistent with the expected structure.
The Pharmacological Landscape of this compound
The this compound scaffold has demonstrated significant potential in several key therapeutic areas, most notably in oncology and the treatment of neurodegenerative diseases.
Anticancer Activity
Derivatives of this compound have shown potent and selective antiproliferative activity against a range of human cancer cell lines, including breast, colon, ovarian, and renal cancers.[5][6]
Mechanism of Action: Bioactivation by CYP1A1
A key mechanism underlying the anticancer activity of many 2-arylbenzothiazoles is their bioactivation by cytochrome P450 enzymes, particularly CYP1A1.[7] This enzyme is often overexpressed in tumor cells. The parent compound acts as a ligand for the aryl hydrocarbon receptor (AhR), which upon binding, translocates to the nucleus and induces the expression of CYP1A1.[8] The expressed CYP1A1 then metabolizes the benzothiazole derivative into reactive electrophilic intermediates. These intermediates can form DNA adducts, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[7][9]
Caption: CYP1A1-mediated bioactivation of this compound.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
-
Substitution on the 2-phenyl ring: The presence of the 4-fluoro group is often associated with enhanced potency. Additional substitutions, such as an amino group at the 4-position and a methyl group at the 3-position of the phenyl ring, have been shown to significantly increase antiproliferative activity.[10]
-
Substitution on the benzothiazole ring: Fluorination at the 5-position of the benzothiazole ring can block the formation of inactive metabolites, thereby enhancing the cytotoxic effect.[5]
Table 1: In Vitro Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound ID | R1 (Benzothiazole Ring) | R2 (Phenyl Ring) | Cell Line | IC50 (µM) | Reference |
| 1 | H | 4-F | MCF-7 (Breast) | 11.7 | [11][12] |
| 2 | H | 4-F | A549 (Lung) | 1.7 | [11][13] |
| 3 | H | 4-F | HepG2 (Liver) | 0.21 | [13] |
| 4 | 5-F | 4-NH2, 3-CH3 | Colo-205 (Colon) | ~0.05 | [14] |
| 5 | H | 4-F, linked to isoxazole | A549 (Lung) | ~5.0 | [14] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a step-by-step method to assess the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15][16]
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.[16]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability and determine the IC50 value.
Self-Validation: The assay should include wells with medium only (blank), cells with vehicle (negative control), and cells with a known cytotoxic agent (positive control). The Z'-factor can be calculated to assess the quality and robustness of the assay.
Neurodegenerative Diseases
The this compound scaffold is a key component in the development of diagnostic and therapeutic agents for neurodegenerative disorders like Alzheimer's and Parkinson's disease.
Amyloid Imaging in Alzheimer's Disease
The parent compound, this compound, has been developed as a PET imaging agent for visualizing amyloid-β (Aβ) plaques in the brain, a hallmark of Alzheimer's disease.[3][18] Its favorable properties include good brain uptake and specific binding to Aβ plaques.[3]
Inhibition of Protein Aggregation
Derivatives of this scaffold have been shown to inhibit the aggregation of key proteins implicated in neurodegeneration, such as tau and α-synuclein. This anti-aggregation activity presents a promising therapeutic strategy to halt or slow disease progression.
Experimental Protocol: Thioflavin T (ThT) Assay for Aggregation Inhibition
This protocol outlines a method to screen for inhibitors of protein aggregation.
Materials:
-
Aggregating protein (e.g., α-synuclein monomer)
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a fresh working solution of ThT in the assay buffer.[19]
-
In a 96-well plate, add the protein solution, the test compound at various concentrations, and the ThT working solution.[20]
-
Include a control well with the protein and ThT but without the test compound.
-
Seal the plate and incubate at 37°C with continuous shaking.[19]
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[10][19]
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Determine the extent of inhibition by comparing the aggregation curves of the test compounds with the control.
Self-Validation: The assay should include a known inhibitor of aggregation as a positive control and a non-aggregating protein as a negative control. The reproducibility of the aggregation kinetics in the control wells is a key indicator of assay performance.
Caption: A generalized experimental workflow for the synthesis and evaluation of this compound derivatives.
Future Perspectives and Conclusion
The this compound pharmacophore continues to be a fertile ground for drug discovery. Its synthetic accessibility and the tunability of its physicochemical properties make it an attractive scaffold for targeting a wide range of biological entities. Future research will likely focus on the development of multi-target-directed ligands, where derivatives are designed to interact with multiple pathways involved in complex diseases like cancer and neurodegeneration.[21] Furthermore, the exploration of this scaffold in other therapeutic areas, such as infectious and inflammatory diseases, holds considerable promise.
References
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Guo, H.Y., Li, J.C., Shang, Y.L. A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl. Chin. Chem. Lett. 2009, 20, 1408–1410. [Link]
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Serdons, K., et al. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. Bioorg. Med. Chem. Lett. 2009, 19(15), 4237-4240. [Link]
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Thioflavin T spectroscopic assay. Biology Assays & Protocols. [Link]
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In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. JoVE. [Link]
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Thioflavin-T (ThT) Aggregation assay. Protocols.io. [Link]
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Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. J Enzyme Inhib Med Chem. 2023. [Link]
-
AhR ligand mediated activation of CYP1A1 gene and enzyme. ResearchGate. [Link]
-
Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1. J. Med. Chem. 2012, 55(17), 7747-7759. [Link]
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Benzothiazole derivatives as anticancer agents. J Enzyme Inhib Med Chem. 2020. [Link]
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules. 2024. [Link]
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IC50 values of derivatives against cancer cells and relative... ResearchGate. [Link]
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Benzothiazoles are a class of heterocycles with multiple applications as anticancer, antibiotic, antiviral, and anti-inflammatory agents. Arch. Pharm. 2024. [Link]
-
Structure of fluorinated benzothiazole and triazoles derivatives. ResearchGate. [Link]
-
2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. Curr. Med. Chem. 2007, 14(2), 113-133. [Link]
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Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by. Chemical Research in Toxicology. 2012. [Link]
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. 2016. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. University of Chieti. [Link]
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2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. Br J Cancer. 1997. [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. 2023. [Link]
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Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Bioorg. Med. Chem. Lett. 2012. [Link]
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Methodological & Application
Synthesis of 2-(4-Fluorophenyl)-1,3-benzothiazole: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of 2-(4-Fluorophenyl)-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document provides a step-by-step methodology, an in-depth discussion of the underlying chemical principles, and critical insights into process optimization. The target audience for this guide includes researchers, scientists, and professionals engaged in drug development and chemical synthesis.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole moiety is a prominent heterocyclic scaffold found in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties contribute to a diverse range of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects.[3][4] Specifically, 2-aryl-1,3-benzothiazoles are of paramount importance. For instance, the fluorine-substituted derivative, this compound, has been investigated as a potential amyloid imaging agent for Alzheimer's disease diagnostics.[5][6] The synthetic protocol detailed herein provides a reliable pathway to access this valuable compound for further research and development.
Reaction Principle: Condensation and Oxidative Cyclization
The most prevalent and efficient method for the synthesis of 2-aryl-1,3-benzothiazoles is the condensation reaction between 2-aminothiophenol and an appropriate aromatic aldehyde.[1][7] The reaction proceeds through a two-step mechanism:
-
Schiff Base Formation: The amino group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of 4-fluorobenzaldehyde, leading to the formation of a Schiff base intermediate after dehydration.[1]
-
Oxidative Cyclization: The proximate thiol group then undergoes an intramolecular cyclization onto the imine carbon, followed by an oxidative dehydrogenation to yield the stable aromatic benzothiazole ring.
Various catalysts and oxidizing agents can be employed to facilitate this transformation, ranging from traditional acid catalysts to more environmentally benign options.[8][9][10][11] The protocol presented here utilizes a straightforward and effective approach.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Aminothiophenol | C₆H₇NS | 125.19 | >98% | Sigma-Aldrich |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | >98% | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | >99.5% | Fisher Scientific |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (w/w) | VWR |
| Hydrogen Peroxide (H₂O₂) | H₂O₂ | 34.01 | 30% (w/v) | Merck |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | ACS Grade | Sigma-Aldrich |
Safety Precaution: 2-Aminothiophenol is susceptible to oxidation and has a strong, unpleasant odor.[8] It should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.24 g (10 mmol) of 4-fluorobenzaldehyde in 30 mL of absolute ethanol.
-
Addition of 2-Aminothiophenol: To the stirred solution, add 1.25 g (10 mmol) of 2-aminothiophenol dropwise at room temperature.
-
Catalyst Addition: After the addition is complete, add a mixture of 1.1 mL of 30% hydrogen peroxide and 0.5 mL of concentrated hydrochloric acid dropwise to the reaction mixture.[11][12] The addition should be slow to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the mobile phase.[8] The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Work-up and Isolation: Once the reaction is complete (typically within 1-2 hours), pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate of this compound will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any residual acid and other water-soluble impurities.
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
Purification
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using an ethyl acetate/hexane gradient.[8]
Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | Literature values are typically in the range of 100-104 °C. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1 (d), ~7.9 (d), ~7.5 (t), ~7.4 (t), ~7.2 (t).[13][14] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168, ~164 (d, J ≈ 250 Hz), ~154, ~135, ~130 (d), ~129, ~126, ~125, ~123, ~121, ~116 (d).[13][14] |
| ¹⁹F NMR (CDCl₃) | A singlet is expected in the typical range for an aryl fluoride.[14] |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for C=N stretching (~1600-1650 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C-F stretching (~1100-1250 cm⁻¹).[15][16] |
| Mass Spectrometry (MS) | [M]+ peak at m/z = 229.04. |
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | - Poor quality of 2-aminothiophenol (oxidized).- Inefficient catalyst or incorrect stoichiometry. | - Use freshly opened or purified 2-aminothiophenol.[8]- Optimize the amount of H₂O₂/HCl catalyst. |
| Formation of Byproducts | - Oxidation of 2-aminothiophenol to disulfide.- Self-condensation of 4-fluorobenzaldehyde. | - Perform the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[8]- Ensure controlled addition of reagents. |
| Difficulty in Purification | - Presence of unreacted starting materials or byproducts. | - Optimize reaction time using TLC to ensure complete conversion.- Employ column chromatography for challenging separations. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and considering the provided insights, researchers can confidently prepare this valuable compound for a variety of applications in drug discovery and materials science. The use of readily available reagents and straightforward reaction conditions makes this protocol accessible and scalable.
References
- Serdons, K., et al. (2009). Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. PubMed.
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- ResearchGate. (n.d.). Scheme 2. Synthesis of 2-(4 0 -fluorophenyl)-1,3-benzothiazole (2).
- UPCommons. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal.
- MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
- ChemicalBook. (2022). Synthesis of Benzothiazole. ChemicalBook.
- MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.
- ACG Publications. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
- Songklanakarin J. Sci. Technol. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
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Using 2-(4-Fluorophenyl)-1,3-benzothiazole as a fluorescent probe for amyloid beta
Application Notes & Protocols
Topic: Using 2-(4-Fluorophenyl)-1,3-benzothiazole as a Fluorescent Probe for Amyloid-Beta
Audience: Researchers, scientists, and drug development professionals.
Unlocking Amyloid-Beta Pathology: A Technical Guide to this compound
Senior Application Scientist's Foreword
The aggregation of amyloid-beta (Aβ) peptides into extracellular plaques is a central pathological hallmark of Alzheimer's disease (AD).[1] The ability to selectively detect and quantify these aggregates, both in vitro and in situ, is paramount for fundamental research into disease mechanisms and the development of novel therapeutics. This guide provides an in-depth exploration of this compound, a robust fluorescent probe for the specific detection of Aβ aggregates. As a derivative of the well-established benzothiazole scaffold, which forms the core of amyloid imaging agents like Pittsburgh Compound-B (PIB), this probe offers high affinity and excellent photophysical properties for reliable Aβ detection.[2][3] We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only execute protocols but also to troubleshoot and adapt them effectively.
Probe Profile: Mechanism and Characteristics
This compound operates as a "molecular rotor." In an aqueous solution, the probe is in a low-fluorescence state due to the free rotation around the single bond connecting its benzothiazole and fluorophenyl ring systems. This intramolecular rotation provides a non-radiative pathway for the decay of the excited state.[4][5]
Upon binding to the cross-β-sheet structures characteristic of Aβ fibrils, the probe becomes sterically constrained within hydrophobic channels running along the fibril's long axis.[4][5] This restriction of intramolecular rotation "locks" the dye in a planar conformation, closing the non-radiative decay channel. Consequently, the excited state energy is released primarily through fluorescence, resulting in a dramatic increase in quantum yield and a detectable shift in emission wavelength.[5][6]
The utility of this compound is defined by its high affinity for Aβ aggregates and its favorable spectral characteristics. These properties make it a sensitive tool for various applications.
| Property | Value / Characteristic | Significance & Reference |
| Molecular Formula | C₁₃H₈FNS | Defines the basic chemical identity of the probe. |
| Binding Affinity (Kᵢ) | ~9.0 nM | Indicates very high affinity for Aβ plaques, comparable to leading imaging agents like PIB.[2] |
| Lipophilicity (logP) | ~2.5 - 3.0 | An optimal logP value is crucial for permeability across the blood-brain barrier (BBB) for in vivo applications.[7][8] |
| Excitation (Bound) | ~450 nm | Aligns well with common laser lines (e.g., 458 nm) and filter sets for fluorescence microscopy.[5][6] |
| Emission (Bound) | ~482 - 500 nm | Emission in the green-yellow spectrum provides a strong signal that can be easily detected.[5][6] |
| Fluorescence Change | >50-fold increase | A large signal-to-background ratio is essential for sensitive detection of aggregates over background noise.[8] |
| Specificity | High for Aβ aggregates | Shows minimal binding to monomeric Aβ or other common proteins like bovine serum albumin (BSA), ensuring specific detection.[9] |
Application & Protocol: In Vitro Aβ Aggregation Assay
This assay leverages the probe's fluorescence enhancement to monitor the kinetics of Aβ fibrillization in real-time. It is a cornerstone technique for screening potential inhibitors of Aβ aggregation.
The standard Thioflavin T (ThT) assay is a widely accepted method for studying amyloid kinetics.[4][10] This protocol adapts that trusted framework for this compound. The assay follows a characteristic sigmoidal curve representing three phases: a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium). The choice of a 96-well plate format allows for high-throughput screening. Maintaining a consistent temperature (37°C) is critical as aggregation is a thermodynamically-driven process.
Materials:
-
Synthetic Amyloid-Beta (Aβ₁₋₄₂) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Black, clear-bottom 96-well microplate
-
Plate reader with fluorescence capabilities and temperature control
Procedure:
-
Preparation of Monomeric Aβ₁₋₄₂:
-
Dissolve Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot into microcentrifuge tubes and leave the caps open in a fume hood overnight to allow HFIP to evaporate, leaving a thin peptide film.
-
Store the tubes, capped, at -80°C. These monomeric films are the starting point for the assay.
-
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.
-
On the day of the experiment, dilute the probe stock solution in PBS (pH 7.4) to create a 2X working solution (e.g., 20 µM).
-
Resuspend the Aβ₁₋₄₂ film from Step 1 in PBS to create a 2X working solution (e.g., 20 µM). Vortex briefly and sonicate for 5 minutes in a bath sonicator to ensure complete dissolution.
-
-
Assay Setup (per well):
-
Add 50 µL of 2X Aβ₁₋₄₂ solution (final concentration 10 µM).
-
For screening: Add a small volume of the test compound (inhibitor/enhancer) and adjust the buffer volume accordingly. For a negative control, add buffer only.
-
Add 50 µL of 2X probe solution (final concentration 10 µM).
-
Crucial Controls: Include wells with (a) probe in buffer only (to measure background) and (b) Aβ₁₋₄₂ in buffer only (to check for autofluorescence).
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader pre-heated to 37°C.
-
Set the reader to take fluorescence measurements every 10-15 minutes for 24-48 hours. Use an excitation wavelength of ~450 nm and an emission wavelength of ~490 nm.
-
Enable intermittent shaking (e.g., 10 seconds every 5 minutes) to promote aggregation.
-
Application & Protocol: Histological Staining of Aβ Plaques
This protocol allows for the direct visualization of Aβ plaque pathology in brain tissue sections from AD models or human patients, providing critical spatial information about plaque distribution and morphology.
Small molecule fluorescent probes like this compound are advantageous over antibody staining because they do not require antigen retrieval and typically have faster incubation times.[11] The protocol must first prepare the tissue for staining. For paraffin-embedded tissue, this involves removing the wax (deparaffinization) and rehydrating the tissue.[12][13] For frozen sections, a brief fixation may be required. The staining solution is typically aqueous or ethanolic, and incubation time and temperature are key variables that can be optimized for signal intensity versus background.[13] A final differentiation step in ethanol can sometimes be used to wash away non-specifically bound probe, enhancing contrast, though this must be carefully controlled.[14]
Materials:
-
Slide-mounted paraffin-embedded brain sections (5-10 µm thick) from an AD mouse model (e.g., 5xFAD) or human patient.[11]
-
Wild-type (WT) brain sections as a negative control.[15]
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
This compound
-
Distilled water
-
Non-fluorescent, aqueous mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP cube)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in distilled water for 5 minutes.
-
-
Staining:
-
Prepare the staining solution: Dilute the 1 mM probe stock to a final concentration of 1-5 µM in a solution of 50% Ethanol / 50% PBS.
-
Completely cover the tissue sections with the staining solution.
-
Incubate for 10-20 minutes at room temperature in a dark, humidified chamber to prevent evaporation and photobleaching.
-
-
Washing and Differentiation:
-
Briefly rinse the slides in PBS.
-
Optional: To reduce background, differentiate the slides by immersing them in 70% ethanol for 1-2 minutes. This step should be optimized as over-differentiation can weaken the specific signal.
-
Rinse the slides thoroughly in PBS for 5 minutes.
-
-
Mounting and Imaging:
-
Remove excess buffer from around the tissue section.
-
Place a drop of aqueous, non-fluorescent mounting medium onto the section and apply a coverslip, avoiding air bubbles.
-
Allow the mounting medium to set.
-
Visualize under a fluorescence microscope using a blue light excitation filter (e.g., 450-490 nm) and a green/yellow emission filter (e.g., 500-550 nm). Aβ plaques will appear as bright, fluorescent deposits against a darker background.
-
-
Validation (Self-Validating System):
-
Negative Control: Stain a WT brain section in parallel. The absence of specific plaque-like staining confirms probe specificity.[15]
-
Positive Control: For definitive confirmation, perform co-localization studies by subsequently staining the same section with a validated Aβ antibody (e.g., 6E10) using a secondary antibody with a different fluorophore (e.g., red fluorescence). Merged images should show significant overlap.[11]
-
References
-
Wang, Y., et al. (2022). 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. ACS Omega. Available at: [Link]
-
Mirica Group, University of Illinois. (2022). 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. Available at: [Link]
-
Cui, M., et al. (2009). Dibenzothiazoles as novel amyloid-imaging agents. Nuclear Medicine and Biology. Available at: [Link]
-
Fu, H., & Cui, M. (2018). Fluorescent Imaging of Amyloid-β Deposits in Brain: An Overview of Probe Development and a Highlight of the Applications for In Vivo Imaging. Current Medicinal Chemistry. Available at: [Link]
-
Serdons, K., et al. (2009). Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Biosensis. (n.d.). HQ-O RTD Amyloid Plaque Stain Reagent Protocol. Available at: [Link]
-
Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]
-
Wu, C., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science. Available at: [Link]
-
Lin, Y., et al. (2021). Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease. Journal of Visualized Experiments. Available at: [Link]
-
Pradhan, K., et al. (2022). Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]
-
Frederickson, C. J., et al. (2013). High Contrast and Resolution Labeling of Amyloid Plaques in Tissue Sections from APP-PS1 Mice and Humans with Alzheimer's Disease with the Zinc Chelator HQ-O: Practical and Theoretical Considerations. Journal of Histochemistry & Cytochemistry. Available at: [Link]
-
Stakos, D., et al. (2017). 2-(4′-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques. Molecular Pharmaceutics. Available at: [Link]
-
James, M. L., et al. (2015). In vivo fluorescence imaging of β-amyloid plaques with push-pull dimethylaminothiophene derivatives. Journal of Neurochemistry. Available at: [Link]
-
Serdons, K., et al. (2009). 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
-
Ono, M., et al. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2009). Synthesis of 2-(4 0 -fluorophenyl)-1,3-benzothiazole (2). Available at: [Link]
-
Niki, H., et al. (2021). Spectral Heterogeneity of Thioflavin T Binding to Aβ42:Aβ40 Mixed Fibrils: Implications for Alzheimer's Disease Screening. ACS Omega. Available at: [Link]
-
Amdursky, N., et al. (2012). (PDF) Spectral Properties of Thioflavin T and Its Complexes with Amyloid Fibrils. Available at: [Link]
-
Serdons, K., et al. (2009). 18F-Labeled 6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole and other derivatives. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
-
Ono, M., et al. (2009). Push-pull benzothiazole derivatives as probes for detecting beta-amyloid plaques in Alzheimer's brains. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Lindberg, M. (2016). Fluorescent molecules as probes for characterization of amyloid β fibrils. DiVA portal. Available at: [Link]
-
Szafran, K., et al. (2021). Molecular Imaging of Fluorinated Probes for Tau Protein and Amyloid-β Detection. International Journal of Molecular Sciences. Available at: [Link]
-
Le, D., et al. (2015). Real-Time Monitoring of Alzheimer's-Related Amyloid Aggregation via Probe Enhancement-Fluorescence Correlation Spectroscopy. ACS Chemical Neuroscience. Available at: [Link]
-
Kim, H. J., et al. (2015). Development of fluorescent probes that bind and stain amyloid plaques in Alzheimer's disease. Archives of Pharmacal Research. Available at: [Link]
-
Magesh, S., et al. (2023). Quantitation of Tissue Amyloid via Fluorescence Spectroscopy Using Controlled Concentrations of Thioflavin-S. International Journal of Molecular Sciences. Available at: [Link]
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Application Notes and Protocols: 2-(4-Fluorophenyl)-1,3-benzothiazole in Alzheimer's Disease Research
For: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Introduction: The Rise of Benzothiazoles in Neuroimaging
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by the insidious accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles within the brain.[1][2] The development of effective diagnostics and therapeutics hinges on our ability to visualize and quantify these pathological hallmarks in living individuals. This need has propelled the development of sophisticated molecular imaging agents, with Positron Emission Tomography (PET) emerging as a powerful non-invasive technique.[1][2][3]
Within the landscape of PET tracers for AD, benzothiazole derivatives have garnered significant attention.[3][4][5][6][7] Inspired by the structural backbone of Thioflavin-T, a dye known for its affinity for amyloid fibrils, these compounds offer a versatile scaffold for designing high-affinity probes for Aβ plaques.[4] One such derivative, 2-(4-Fluorophenyl)-1,3-benzothiazole, has demonstrated considerable promise as a potential PET imaging agent for visualizing Aβ deposits.[8][9] Its favorable preclinical characteristics, including high affinity for amyloid plaques and good brain uptake followed by rapid washout, make it a compelling candidate for further investigation and a valuable tool for researchers in the field.[8]
This document provides a comprehensive guide to the application of this compound and its derivatives in Alzheimer's disease research, offering detailed protocols and insights into its use as an amyloid imaging agent.
Mechanism of Action: Targeting the Core Pathology
The utility of this compound in AD research stems from its specific binding to the β-sheet structures characteristic of aggregated Aβ peptides that form amyloid plaques.[4][10] This interaction is the cornerstone of its application as an imaging agent.
Binding to Amyloid-Beta Plaques
The planar structure of the benzothiazole core allows it to intercalate between the β-sheets of amyloid fibrils. The interaction is stabilized by a combination of hydrophobic and van der Waals forces. The fluorine substituent on the phenyl ring can further modulate the binding affinity and pharmacokinetic properties of the molecule.
The high affinity of this compound for Aβ plaques has been demonstrated in vitro using competition binding assays with brain homogenates from AD patients.[1][8] These studies have shown inhibition constant (Ki) values in the low nanomolar range, indicating a strong and specific interaction.[8]
Synthesis and Characterization
The synthesis of this compound is typically achieved through the condensation of 2-aminothiophenol with 4-fluorobenzaldehyde.[11] This straightforward reaction provides a reliable route to the core scaffold. For PET imaging applications, the introduction of a fluorine-18 (¹⁸F) radiolabel is necessary.
Protocol 1: Synthesis of Non-Radioactive this compound (Reference Standard)
This protocol describes a general method for the synthesis of the non-radioactive compound, which is essential as a reference standard for co-elution during radiolabeling and for in vitro binding assays.
Materials:
-
2-Aminothiophenol
-
4-Fluorobenzaldehyde
-
Ethanol
-
Hydrogen Peroxide (H₂O₂)/Hydrochloric Acid (HCl) mixture (as catalyst)[11]
-
Dichloromethane[11]
-
Silica gel for column chromatography
Procedure:
-
Dissolve equimolar amounts of 2-aminothiophenol and 4-fluorobenzaldehyde in ethanol.
-
Add a catalytic amount of H₂O₂/HCl mixture.[11]
-
Stir the reaction mixture at room temperature for 1 hour.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Radiolabeling with Fluorine-18
The introduction of the positron-emitting radionuclide ¹⁸F (t½ ≈ 110 min) allows for in vivo imaging using PET. A common method for ¹⁸F-labeling of this compound involves a nucleophilic aromatic substitution reaction on a suitable precursor.[8]
Precursor Synthesis: A nitro-precursor, 2-(4-nitrophenyl)-1,3-benzothiazole, is typically synthesized for subsequent nucleophilic substitution with [¹⁸F]fluoride.[8][12]
Radiolabeling Procedure:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Add the nitro-precursor dissolved in a high-boiling-point aprotic solvent (e.g., DMSO).
-
Heat the reaction mixture at a high temperature (e.g., 150°C) for a specific duration (e.g., 20 minutes) to facilitate the nucleophilic substitution.[8]
-
Purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹⁸F-labeled product.
-
Formulate the purified product in a physiologically compatible solution for in vivo administration.
-
Perform quality control tests, including radiochemical purity (by analytical HPLC), specific activity, and sterility.
Diagram: Radiolabeling Workflow
Caption: Workflow for the radiosynthesis of [¹⁸F]this compound.
In Vitro Applications
Before proceeding to in vivo studies, it is crucial to characterize the binding properties of this compound in vitro.
Protocol 3: In Vitro Competition Binding Assay
This assay determines the binding affinity (Ki) of the compound for Aβ plaques in human brain tissue.[1][8]
Materials:
-
Postmortem human brain tissue from confirmed AD patients and healthy controls (cortical regions).
-
Tris buffer (pH 7.4).
-
A radiolabeled competitor with known high affinity for Aβ plaques (e.g., [³H]PIB or [¹²⁵I]IMPY).[1]
-
Non-radioactive this compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Prepare brain homogenates from the AD and control tissues in Tris buffer.
-
In a series of tubes, add a fixed concentration of the radiolabeled competitor and varying concentrations of the non-radioactive this compound to the brain homogenates.
-
Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Binding Affinity
| Compound | Ki (nM) for Aβ Plaques | Reference |
| 2-(4'-fluorophenyl)-1,3-benzothiazole | 9.0 | [8] |
| 6-amino-2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole | 10.0 ± 1.0 | [1] |
| 6-methylamino-2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole | 4.1 ± 0.3 | [1] |
| 6-dimethylamino-2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole | 3.8 ± 0.4 | [1] |
| 6-methyl-2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole | 5.7 ± 1.8 | [2] |
Protocol 4: Autoradiography on Human Brain Sections
Autoradiography provides a visual confirmation of the binding of the radiolabeled compound to Aβ plaques on slidemounted brain tissue sections.
Materials:
-
Cryosections of postmortem human AD and control brain tissue.
-
[¹⁸F]this compound.
-
Incubation buffer.
-
Phosphor imaging plates or autoradiography film.
Procedure:
-
Pre-incubate the brain sections in buffer to rehydrate.
-
Incubate the sections with a low nanomolar concentration of [¹⁸F]this compound. For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of a non-radioactive competitor (e.g., unlabeled this compound or Thioflavin S).
-
Wash the sections in buffer to remove unbound radiotracer.
-
Dry the sections and expose them to a phosphor imaging plate or autoradiography film.
-
After exposure, scan the imaging plate or develop the film to visualize the distribution of radioactivity.
-
Compare the total binding in the absence of a competitor with the non-specific binding in the presence of a competitor to determine the specific binding to Aβ plaques.
In Vivo Applications
The primary in vivo application of [¹⁸F]this compound is PET imaging to visualize and quantify Aβ plaques in the living brain.
Protocol 5: Biodistribution Studies in Rodents
Biodistribution studies are essential to understand the uptake and clearance of the radiotracer from various organs, including the brain.[8]
Materials:
-
Healthy mice or rats.
-
[¹⁸F]this compound formulated for intravenous injection.
-
Gamma counter.
Procedure:
-
Inject a known amount of the radiotracer intravenously into a cohort of animals.
-
At various time points post-injection (e.g., 2, 10, 30, 60 minutes), euthanize a subset of animals.[1]
-
Dissect and weigh major organs (brain, heart, lungs, liver, kidneys, etc.).
-
Measure the radioactivity in each organ using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Analyze the data to determine the brain uptake and washout kinetics.
Data Presentation: Biodistribution in Normal Mice
| Time Post-Injection (min) | Brain Uptake (%ID/g) | Reference |
| 2 | 3.20 | [8] |
| 60 | 0.21 | [8] |
Protocol 6: MicroPET Imaging in Animal Models of AD
MicroPET imaging in transgenic animal models that develop Aβ plaques (e.g., APP transgenic mice) allows for the in vivo assessment of the tracer's ability to detect amyloid pathology.[8]
Materials:
-
Transgenic AD animal model (e.g., APP mice) and wild-type controls.
-
MicroPET scanner.
-
[¹⁸F]this compound.
-
Anesthesia.
Procedure:
-
Anesthetize the animal and position it in the microPET scanner.
-
Administer a bolus injection of the radiotracer intravenously.
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
Reconstruct the PET images.
-
Perform region-of-interest (ROI) analysis on the brain to generate time-activity curves (TACs).
-
Compare the tracer retention in the brains of transgenic animals versus wild-type controls. Increased retention in specific brain regions of the transgenic animals is indicative of binding to Aβ plaques.
Diagram: In Vivo Experimental Workflow
Caption: Workflow for in vivo microPET imaging in animal models of Alzheimer's disease.
Data Analysis and Interpretation
The analysis of PET imaging data typically involves quantifying the tracer uptake in specific brain regions. A commonly used metric is the Standardized Uptake Value (SUV), which normalizes the radioactivity concentration in a region of interest to the injected dose and the patient's body weight. For amyloid imaging, the ratio of the SUV in a target region (e.g., cortex) to a reference region with little to no amyloid deposition (e.g., cerebellum) (SUVR) is often calculated to provide a semi-quantitative measure of amyloid burden.
Conclusion and Future Perspectives
This compound and its derivatives represent a valuable class of molecular probes for the investigation of Alzheimer's disease. Their high affinity for Aβ plaques and favorable pharmacokinetic properties make them suitable for in vitro and in vivo applications, particularly for PET imaging. The protocols outlined in this guide provide a framework for researchers to utilize these compounds in their studies, from initial synthesis and characterization to preclinical imaging in animal models.
Future research in this area may focus on the development of second-generation benzothiazole-based tracers with improved properties, such as higher brain uptake, faster washout from non-target tissues, and enhanced specificity for Aβ plaques over other protein aggregates. The continued refinement of these imaging agents will undoubtedly play a crucial role in advancing our understanding of Alzheimer's disease and in the development of effective therapies.
References
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Serdons, K., et al. (2009). Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. Bioorganic & Medicinal Chemistry Letters, 19(15), 4236-4239. [Link]
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Zhang, Y., et al. (2023). Amyloid β-based therapy for Alzheimer's disease: challenges, successes and future. Signal Transduction and Targeted Therapy, 8(1), 1-26. [Link]
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Cui, M., et al. (2011). Synthesis and Evaluation of 18F-Labeled 2-Phenylbenzothiazoles as Positron Emission Tomography Imaging Agents for Amyloid Plaques in Alzheimer's Disease. Journal of Medicinal Chemistry, 54(12), 4167-4180. [Link]
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Serdons, K., et al. (2009). 18F-Labeled 6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole and other derivatives. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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Serdons, K., et al. (2009). 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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Wang, M., et al. (2006). Synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel potential PET cancer imaging agents. Bioorganic & Medicinal Chemistry, 14(24), 8599-8607. [Link]
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Klunk, W. E., et al. (2003). The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component. Journal of Neuroscience, 23(6), 2086-2092. [Link]
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Hafez, D. E., et al. (2023). Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]
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Rehman, S., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 27(15), 4945. [Link]
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Perez-Gonzalez, M., et al. (2021). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. Pharmaceuticals, 14(8), 758. [Link]
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Singh, L., et al. (2025). Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 118047. [Link]
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Al-Hilal, T. A., et al. (2022). Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. European Journal of Medicinal Chemistry, 238, 114467. [Link]
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Barmak, A. B., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Medicinal Chemistry, 13(9), 1113-1127. [Link]
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Al-Masoudi, N. A., et al. (2014). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. International Journal of Molecular Sciences, 15(7), 12246-12267. [Link]
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Mondal, R., et al. (2022). Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease. ACS Chemical Neuroscience, 13(16), 2503-2516. [Link]
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Hafez, D. E., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Figshare. [Link]
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Koval, O. O., et al. (2021). Synthesis of 2-(p-nitrophenyl)benzothiazole to access biologically active compounds. ResearchGate. [Link]
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Antimisiaris, S. G., et al. (2020). Liposomes Decorated with 2-(4'-Aminophenyl)benzothiazole Effectively Inhibit Aβ1-42 Fibril Formation and Exhibit in Vitro Brain-Targeting Potential. Biomacromolecules, 21(12), 4685-4698. [Link]
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Keliher, E. J., et al. (2017). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Pharmaceuticals, 10(4), 83. [Link]
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Liang, S. H., et al. (2016). Radiosynthesis and preliminary PET evaluation of (18)F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors. Bioorganic & Medicinal Chemistry Letters, 26(19), 4692-4696. [Link]
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Bernard-Gauthier, V., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3594. [Link]
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Application Notes & Protocols: In Vitro Profiling of 2-(4-Fluorophenyl)-1,3-benzothiazole as a Potential Anticancer Agent
Introduction
The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2][3] These agents often exert their effects through diverse mechanisms, such as the inhibition of critical cellular enzymes and the induction of apoptosis.[4] The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method to enhance metabolic stability and bioavailability.[5] This guide focuses on 2-(4-Fluorophenyl)-1,3-benzothiazole, a compound of significant interest, and provides a comprehensive suite of in vitro assays to systematically characterize its anticancer properties. The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow to build a robust preclinical data package for researchers, scientists, and drug development professionals.
Section 1: The Mechanistic Hypothesis: Aryl Hydrocarbon Receptor (AhR) and CYP1A1-Mediated Bioactivation
Expert Insight: Before embarking on cell-based assays, it is crucial to understand the prevailing mechanism of action for this class of compounds. Many 2-arylbenzothiazoles are potent agonists of the Aryl Hydrocarbon Receptor (AhR).[6] This is a ligand-activated transcription factor that, upon binding, translocates to the nucleus and drives the expression of target genes, most notably cytochrome P450 1A1 (CYP1A1).[6][7] The central hypothesis is that the selective anticancer activity of these compounds is dependent on their metabolic bioactivation by CYP1A1 within the cancer cells themselves.[8] This enzymatic conversion generates reactive electrophilic species that can form DNA adducts, leading to irreparable cell damage and the initiation of apoptosis.[6]
This proposed mechanism provides a clear rationale for experimental design:
-
Cell Line Selection: The cytotoxic effect of this compound is predicted to be highly dependent on the endogenous expression and inducibility of CYP1A1 in a given cancer cell line. Therefore, screening should include cell lines known to be sensitive (e.g., MCF-7 breast cancer) and insensitive (e.g., PC-3 prostate cancer) to benchmark compounds.[7][8]
-
Target Validation: A key validation step will be to confirm the upregulation of CYP1A1 protein expression following treatment with the compound in sensitive, but not insensitive, cell lines.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound action.
Section 2: Foundational Assay: Determining Cell Viability and IC50
Expert Insight: The initial and most critical step in evaluating any potential anticancer compound is to determine its dose-dependent effect on cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[4] The resulting data are used to calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%), a key metric for comparing potency across different cell lines and against reference compounds.
Protocol: MTT Cell Viability Assay
Objective: To determine the IC50 of this compound in selected cancer cell lines.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[9][10]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound, dissolved in DMSO to create a 10 mM stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 4,000-8,000 cells per well (optimization may be required) in 100 µL of complete medium into a 96-well plate.[3][9] Include wells for "vehicle control" (DMSO only) and "blank" (medium only). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 10 mM stock solution in complete medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Add 100 µL of medium with the equivalent percentage of DMSO to the vehicle control wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.[4]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (including controls and blanks).[3][9] Incubate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[3][9] Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 450 or 570 nm.
Data Analysis:
-
Subtract the average absorbance of the "blank" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Data Presentation: Sample IC50 Values
| Cell Line | Cancer Type | Putative CYP1A1 Status | IC50 of this compound (µM) | Reference Drug (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast (ER+) | Inducible/Sensitive | [Experimental Value] | [Experimental Value] |
| MDA-MB-231 | Breast (ER-) | Low/Resistant | [Experimental Value] | [Experimental Value] |
| A549 | Lung | Inducible/Sensitive | [Experimental Value] | [Experimental Value] |
| HCT-116 | Colon | Inducible/Sensitive | [Experimental Value] | [Experimental Value] |
| PC-3 | Prostate | Low/Resistant | [Experimental Value] | [Experimental Value] |
Section 3: Mechanistic Deep Dive: Apoptosis and Cell Cycle Analysis
Expert Insight: An IC50 value tells us that a compound inhibits cell proliferation, but it doesn't tell us how. The next logical step is to determine the mode of cell death. Potent anticancer agents typically induce a programmed form of cell death known as apoptosis, while avoiding necrosis, which can trigger inflammation.[9] Concurrently, analyzing the cell cycle distribution can reveal if the compound causes cells to arrest at a specific phase, preventing them from completing division. Many benzothiazole derivatives have been shown to induce G2/M arrest.[11]
Part A: Apoptosis Detection by Annexin V/PI Staining
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometry can then distinguish between four populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Protocol: Annexin V-FITC / PI Flow Cytometry
Objective: To quantify the percentage of apoptotic cells following treatment.
Materials:
-
Cells treated with this compound at 1x and 2x the IC50 value for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Flow cytometer.
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the vehicle (DMSO) and the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately on a flow cytometer.
Workflow Diagram: Apoptosis Assay
Caption: Experimental workflow for apoptosis detection via flow cytometry.
Part B: Cell Cycle Analysis by PI Staining
Principle: Propidium Iodide (PI) binds stoichiometrically to DNA. By treating cells with RNase (to remove RNA) and permeabilizing them, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then measure this fluorescence, generating a histogram that shows the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol: PI Staining for Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest at a specific phase.
Materials:
-
Cells treated as described for the apoptosis assay.
-
70% ice-cold ethanol.
-
PI/RNase Staining Buffer.
-
Flow cytometer.
Step-by-Step Procedure:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (steps 1 & 2).
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Analysis: Analyze on a flow cytometer. Use software (e.g., FlowJo, ModFit LT) to model the histogram data and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation: Sample Cell Cycle Distribution Data
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 60% | 25% | 15% |
| Compound (IC50) | [Expected Decrease] | [Expected Change] | [Expected Increase] |
| Compound (2x IC50) | [Expected Decrease] | [Expected Change] | [Expected Increase] |
Section 4: Advanced Protocol: Western Blotting for Pathway Validation
Expert Insight: After establishing the phenotypic effects (cytotoxicity, apoptosis, cell cycle arrest), it's essential to validate the proposed molecular mechanism. Western blotting allows for the detection and semi-quantification of specific proteins, providing direct evidence of target engagement and downstream pathway modulation. Based on our hypothesis, key proteins to investigate are CYP1A1 (for target bioactivation) and cleaved caspase-3 (as a definitive marker of apoptosis execution).[9][12]
Protocol: Western Blot Analysis
Objective: To measure changes in the expression levels of key proteins involved in the compound's mechanism of action.
Materials:
-
Cell lysates from treated and control cells.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-CYP1A1, anti-cleaved caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Step-by-Step Procedure:
-
Protein Extraction: Lyse cells from 6-well plates using ice-cold RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Use β-actin as a loading control to normalize the protein levels. Quantify band intensity using software like ImageJ.
References
- 2-(4-Aminophenyl) Benzothiazole: A Potent and Selective Pharmacophore with Novel Mechanistic Action Towards Various Tumour Cell Lines. Bentham Science Publisher.
- Application Notes and Protocols for Anticancer Assays Using Fluorinated Benzothiazole Deriv
-
Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]
-
Antitumor Benzothiazoles. 14.1 Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. ResearchGate. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
-
In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer. [Link]
-
2-substituted benzothiazoles as antiproliferative agents. University of Camerino. [Link]
-
Benzothiazole derivatives as anticancer agents. University of Florence. [Link]
-
Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Semantic Scholar. [Link]
-
A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Oncology. [Link]
-
Effect of benzothiazole based compounds on cell cycle regulatory... ResearchGate. [Link]
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PubMed Central. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed. [Link]
-
Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearin. AVESİS. [Link]
-
A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. National Institutes of Health. [Link]
-
A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells. PubMed. [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. [Link]
-
Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]
-
Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed Central. [Link]
-
Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model. PubMed Central. [Link]
-
Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. National Institutes of Health. [Link]
-
Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. PubMed. [Link]
-
Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. ResearchGate. [Link]
-
Effect of benzothiazole based compounds on cell viability. (A) Chemical... ResearchGate. [Link]
-
Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. DergiPark. [Link]
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- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Staining Amyloid Plaques with 2-(4-Fluorophenyl)-1,3-benzothiazole Derivatives
For: Researchers, scientists, and drug development professionals in neuroscience and related fields.
Introduction: The Significance of Benzothiazoles in Amyloid Plaque Detection
The pathological hallmarks of Alzheimer's disease (AD) include the extracellular deposition of amyloid-β (Aβ) peptides into plaques within the brain parenchyma.[1][2] The visualization and quantification of these plaques are critical for postmortem diagnosis, evaluating transgenic animal models, and assessing the efficacy of therapeutic interventions. While classic dyes like Congo Red and Thioflavin S are widely used, they bind to the β-pleated sheet conformation common to all amyloid proteins, which can sometimes lead to non-specific signals.[3][4]
The 2-arylbenzothiazole scaffold, particularly derivatives of 2-(4-Fluorophenyl)-1,3-benzothiazole, has emerged as a highly specific and sensitive class of fluorescent probes for Aβ plaques.[5][6] These compounds are structurally related to Pittsburgh Compound B (PiB), a well-established PET imaging agent for in vivo amyloid detection.[5][7] Their planar structure and electronic properties facilitate high-affinity binding to Aβ aggregates, resulting in a significant increase in fluorescence upon intercalation.[1][8] This guide provides a comprehensive protocol for the histological staining of amyloid plaques using a representative this compound derivative, offering researchers a robust tool for their studies.
Principle of the Method
This compound derivatives are lipophilic molecules that can readily penetrate tissue sections. Their mechanism of action involves the specific binding to the cross-β-sheet structure of amyloid fibrils. This binding event restricts the rotational freedom of the molecule, leading to a pronounced enhancement of its quantum yield and a subsequent increase in fluorescence intensity. This property allows for the clear visualization of amyloid plaques with high signal-to-noise ratios against the surrounding tissue.
Below is a diagram illustrating the proposed binding mechanism:
Caption: Binding of the benzothiazole derivative to Aβ fibrils.
Materials and Reagents
Staining Reagent
-
This compound Derivative: Source from a reputable chemical supplier. The exact derivative may vary; this protocol is generalized but can be adapted. A common derivative for research purposes is often a non-radioactive analog of PET tracers.
-
Stock Solution (10 mM): Dissolve the benzothiazole derivative in DMSO. Store at -20°C, protected from light.
Buffers and Solutions
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Ethanol Series: 100%, 95%, 80%, 70%, and 50% ethanol in distilled water.
-
Distilled or Deionized Water
-
Xylene or a Xylene Substitute (e.g., CitriSolv)
-
Aqueous Mounting Medium: A non-fluorescent, aqueous mounting medium is recommended to preserve the fluorescence signal.
-
Nuclear Counterstain (Optional): DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain for visualizing cell nuclei.
Equipment
-
Coplin jars or staining dishes
-
Slide warmer
-
Forceps
-
Coverslips
-
Fluorescence microscope with appropriate filter sets (typically for blue light excitation, e.g., DAPI or FITC cube).
Experimental Protocols
The following protocols are designed for staining amyloid plaques in formalin-fixed, paraffin-embedded (FFPE) or frozen brain tissue sections from transgenic mouse models or human postmortem samples.
Workflow Overview
Caption: General workflow for amyloid plaque staining.
Step-by-Step Staining Procedure for FFPE Sections
-
Deparaffinization and Rehydration:
-
Staining Solution Preparation:
-
Prepare a 1 µM working solution of the benzothiazole derivative by diluting the 10 mM stock solution in 50% ethanol. Note: The optimal concentration may need to be determined empirically and can range from 0.1 to 10 µM.
-
-
Staining:
-
Incubate the rehydrated sections in the staining solution for 10-30 minutes at room temperature in the dark.
-
-
Differentiation and Washing:
-
Briefly rinse the slides in 50% ethanol to remove excess dye.
-
Wash the sections thoroughly in distilled water for 2 x 3 minutes to minimize background fluorescence.
-
-
Nuclear Counterstaining (Optional):
-
If desired, incubate sections in a DAPI or Hoechst solution according to the manufacturer's instructions.
-
Rinse briefly in distilled water.
-
-
Mounting:
-
Carefully remove excess water from around the tissue section.
-
Apply a drop of aqueous mounting medium and coverslip, avoiding air bubbles.
-
Allow the mounting medium to set before imaging.
-
Staining Procedure for Frozen Sections
-
Tissue Preparation:
-
Staining and Washing:
-
Follow steps 2-6 from the FFPE protocol. For frozen sections, a shorter incubation time in the staining solution may be sufficient.
-
Data Interpretation and Visualization
-
Microscopy: Visualize the stained sections using a fluorescence microscope. Amyloid plaques will appear as brightly fluorescent structures. The specific excitation and emission wavelengths will depend on the particular derivative used, but they typically fall within the range of blue to green fluorescence.
-
Specificity: The this compound derivatives show high specificity for the dense cores of amyloid plaques. Diffuse plaques may show weaker staining. It is good practice to compare the staining pattern with that of traditional dyes like Thioflavin S or with immunohistochemistry using an anti-Aβ antibody on adjacent sections.[10]
-
Image Analysis: The fluorescent signal can be quantified using image analysis software (e.g., ImageJ) to determine plaque load (percentage of area covered by plaques) or plaque density (number of plaques per unit area).[10]
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Inadequate washing or differentiation. | Increase the duration or number of washes in distilled water. A brief rinse in 50% ethanol after staining can help differentiate. |
| Staining solution concentration is too high. | Titrate the concentration of the benzothiazole derivative to find the optimal signal-to-noise ratio. | |
| Weak or No Signal | Staining solution concentration is too low. | Increase the concentration of the staining solution or the incubation time. |
| Photobleaching of the fluorophore. | Minimize exposure of the slides to light during and after staining. Use an anti-fade mounting medium. | |
| Poor tissue preservation. | Ensure proper fixation and processing of the tissue. | |
| Autofluorescence | Endogenous fluorophores in the tissue (e.g., lipofuscin). | Use spectral imaging and linear unmixing if available. Compare with an unstained control slide to identify autofluorescent structures. |
References
-
Cui, M., Ono, M., & Watanabe, H. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience, 8(10), 2249–2257. [Link]
-
Serdons, K., et al. (2009). Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. Bioorganic & Medicinal Chemistry Letters, 19(3), 849-852. [Link]
-
Mathis, C. A., et al. (2003). The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component. Journal of Neuroscience, 23(7), 2951-2957. [Link]
-
Westerterp, M., et al. (2012). Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue. In Amyloid Proteins (pp. 361-371). Humana Press. [Link]
-
Dempsey, G. T., et al. (2017). Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer's Disease. In Alzheimer's Disease (pp. 275-288). Humana Press. [Link]
-
Biosensis. (n.d.). HQ-O RTD Amyloid Plaque Stain Reagent Protocol. Retrieved from [Link]
-
Ye, Y., et al. (2022). 68Ga-labeled benzothiazole derivatives for imaging Aβ plaques in cerebral amyloid angiopathy. ACS Omega, 7(24), 20845–20854. [Link]
-
Serdons, K., et al. (2009). 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
-
Cifelli, J. L., et al. (2021). Benzothiazole Amphiphiles Ameliorate Amyloid β-Related Cell Toxicity and Oxidative Stress. ACS Chemical Neuroscience, 12(15), 2829–2838. [Link]
-
StainsFile. (n.d.). Amyloid. Retrieved from [Link]
Sources
- 1. jneurosci.org [jneurosci.org]
- 2. ijpbs.com [ijpbs.com]
- 3. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. 18F-Labeled 6-methyl-2-(4’-fluorophenyl)-1,3-benzothiazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biosensis.com [biosensis.com]
- 10. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Imaging with ¹⁸F-labeled 2-(4-Fluorophenyl)-1,3-benzothiazole
Introduction: A New Frontier in Alzheimer's Disease Research
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles in the brain. The in vivo detection and quantification of Aβ plaques are crucial for the early diagnosis of AD, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions. Positron Emission Tomography (PET) has emerged as a powerful molecular imaging technique that allows for the non-invasive visualization of these neuropathological hallmarks.
This document provides a comprehensive guide for the use of ¹⁸F-labeled 2-(4-Fluorophenyl)-1,3-benzothiazole , a promising PET radiotracer for imaging Aβ plaques. This benzothiazole derivative, a fluorine-18 labeled analog of the well-known Pittsburgh Compound-B (PIB), exhibits high affinity for amyloid-beta and favorable pharmacokinetic properties, making it a valuable tool for researchers, scientists, and drug development professionals in the field of Alzheimer's research.[1]
These application notes are designed to provide both the foundational scientific principles and detailed, step-by-step protocols for the radiosynthesis, quality control, and application of this tracer in preclinical imaging studies.
Radiosynthesis and Purification
The successful application of ¹⁸F-labeled this compound in PET imaging hinges on a robust and reproducible radiosynthesis and purification process. The following protocol outlines a one-step nucleophilic substitution reaction.
Diagram of the Radiosynthesis Workflow
Caption: Radiosynthesis and purification workflow for ¹⁸F-labeled this compound.
Step-by-Step Radiosynthesis Protocol
This protocol is designed for an automated synthesis module but can be adapted for manual synthesis with appropriate shielding.
-
Precursor Preparation: Dissolve 2-(4'-nitrophenyl)-1,3-benzothiazole (5-10 mg) in a suitable solvent such as dimethyl sulfoxide (DMSO) (1 mL).
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the cyclotron-produced [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in an acetonitrile/water mixture.
-
-
Azeotropic Drying: Remove the water from the [¹⁸F]fluoride mixture by azeotropic distillation with acetonitrile under a stream of nitrogen or argon at elevated temperature (e.g., 110°C). Repeat this step to ensure anhydrous conditions.
-
Radiolabeling Reaction:
-
Add the precursor solution to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at 150°C for 20 minutes to facilitate the nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride.[1]
-
-
Purification by Semi-Preparative HPLC:
-
After cooling, dilute the crude reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column (e.g., C18).
-
Elute the product using an appropriate mobile phase (e.g., a mixture of acetonitrile and a buffer such as ammonium formate) to separate the desired ¹⁸F-labeled product from unreacted precursor and byproducts.
-
Monitor the column effluent with a UV detector and a radiation detector to identify and collect the product peak.
-
-
Formulation:
-
Trap the collected HPLC fraction containing the purified product on a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with sterile water to remove the HPLC solvents.
-
Elute the final product from the SPE cartridge with a small volume of ethanol.
-
Dilute the ethanolic solution with sterile saline for injection to obtain a final formulation with a physiologically acceptable ethanol concentration (typically <10%).
-
Pass the final solution through a sterile 0.22 µm filter into a sterile vial.
-
Quality Control
Rigorous quality control (QC) is essential to ensure the safety and efficacy of the radiotracer for in vivo studies. The following tests should be performed on the final product.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter |
| pH | pH paper or pH meter | 5.0 - 7.5 |
| Radiochemical Purity | Analytical HPLC, Radio-TLC | ≥ 95% |
| Radionuclidic Identity | Gamma-ray spectroscopy | Photopeak at 511 keV |
| Radionuclidic Purity | Half-life determination | 105 - 115 minutes |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Ethanol < 5000 ppm) |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) |
| Sterility | USP <71> Sterility Tests | Sterile |
Detailed QC Methodologies
-
Analytical HPLC:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a suitable buffer (e.g., ammonium formate).
-
Flow Rate: 1.0 mL/min.
-
Detection: In-line UV detector (at a wavelength appropriate for the benzothiazole core) and a radiation detector.
-
-
Radio-TLC:
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of solvents such as ethyl acetate and hexane.
-
Detection: Radio-TLC scanner or phosphor imager.
-
In Vitro Autoradiography Protocol
In vitro autoradiography on postmortem brain tissue sections is a valuable technique to assess the specific binding of the radiotracer to Aβ plaques.
Step-by-Step In Vitro Autoradiography Protocol
-
Tissue Preparation:
-
Use frozen, unfixed postmortem human brain sections (10-20 µm thick) from diagnosed AD patients and age-matched controls.
-
Mount the sections on microscope slides.
-
-
Pre-incubation: Pre-incubate the slides in a buffer solution (e.g., phosphate-buffered saline, PBS) for a short period to rehydrate the tissue.
-
Incubation:
-
Incubate the slides with a solution of ¹⁸F-labeled this compound in a binding buffer (e.g., PBS containing a small percentage of ethanol and a non-specific binding blocker like bovine serum albumin) at a low nanomolar concentration.
-
For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of a known Aβ plaque binding ligand (e.g., unlabeled PIB or the non-radioactive standard of the tracer) to block the specific binding sites.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Washing:
-
Wash the slides in ice-cold buffer to remove unbound radiotracer. Perform multiple washes of increasing duration.
-
A final quick rinse in ice-cold deionized water can help to remove buffer salts.
-
-
Drying and Imaging:
-
Dry the slides rapidly with a stream of cool air.
-
Expose the dried slides to a phosphor imaging plate or a digital autoradiography system overnight.
-
Scan the imaging plate using a phosphor imager to obtain a quantitative image of the radiotracer distribution.
-
-
Data Analysis:
-
Quantify the signal intensity in different brain regions (e.g., cortex, hippocampus, cerebellum) using appropriate image analysis software.
-
Compare the binding in AD tissue to control tissue and assess the level of non-specific binding.
-
In Vivo PET Imaging Protocol in a Transgenic Mouse Model of Alzheimer's Disease
In vivo PET imaging in transgenic animal models, such as the APP/PS1 mouse model, is essential for evaluating the pharmacokinetic profile and plaque-binding properties of the radiotracer in a living organism.[2][3]
Diagram of the In Vivo PET Imaging Workflow
Caption: In vivo PET imaging workflow for an Alzheimer's disease mouse model.
Step-by-Step In Vivo PET Imaging Protocol
-
Animal Model: Use transgenic mice that develop Aβ plaques (e.g., APP/PS1) and age-matched wild-type controls.
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 1.5-2% in oxygen).
-
Place a catheter in the lateral tail vein for tracer injection.
-
Position the animal on the scanner bed with the head in the center of the field of view.
-
-
Radiotracer Administration:
-
Administer a bolus injection of ¹⁸F-labeled this compound via the tail vein catheter. The injected dose should be in the range of 3.7-7.4 MBq (100-200 µCi) in a volume of approximately 100-150 µL.
-
-
PET Image Acquisition:
-
Start a dynamic PET scan immediately after the injection for a duration of 60 minutes.
-
Acquire the data in list mode to allow for flexible framing during reconstruction.
-
-
CT Image Acquisition: Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.
-
Image Reconstruction:
-
Reconstruct the dynamic PET data into a series of time frames (e.g., 4 x 15s, 4 x 60s, 5 x 300s).
-
Use an appropriate reconstruction algorithm, such as Ordered Subsets Expectation Maximization (OSEM).
-
-
Image Analysis:
-
Co-register the PET images with the CT images.
-
Draw regions of interest (ROIs) on the co-registered images over brain regions known to accumulate amyloid plaques (e.g., cortex, hippocampus) and a reference region with low specific binding (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the Standardized Uptake Value (SUV) for quantitative analysis. The SUV is calculated as: SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Animal weight [g])
-
Calculate the ratio of SUV in the target region to the reference region (SUVR) to assess specific binding.
-
Preclinical Pharmacokinetics and Biodistribution
Understanding the biodistribution of the radiotracer is crucial for dosimetry estimates and for assessing its potential for clinical translation.
Biodistribution in Normal Mice
The following table summarizes the biodistribution of ¹⁸F-labeled this compound in normal mice at 2 and 60 minutes post-injection.[1]
| Organ | % Injected Dose per Gram (%ID/g) at 2 min | % Injected Dose per Gram (%ID/g) at 60 min |
| Brain | 3.20 | 0.21 |
| Blood | 2.50 | 0.35 |
| Heart | 4.80 | 0.50 |
| Lungs | 3.50 | 0.40 |
| Liver | 10.20 | 8.50 |
| Kidneys | 6.50 | 2.10 |
| Muscle | 1.80 | 0.25 |
| Bone | 1.50 | 0.80 |
Data adapted from Serdons et al., 2009.[1]
The data indicates a high initial brain uptake followed by a rapid washout, which is a desirable characteristic for a brain imaging agent as it leads to a good signal-to-background ratio at later time points.
Conclusion
¹⁸F-labeled this compound is a promising PET radiotracer for the in vivo imaging of Aβ plaques. The protocols outlined in this document provide a comprehensive framework for its synthesis, quality control, and application in preclinical Alzheimer's disease research. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, thereby advancing our understanding of AD pathogenesis and facilitating the development of novel diagnostics and therapeutics.
References
-
Serdons, K., et al. (2009). Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. European Journal of Nuclear Medicine and Molecular Imaging, 36(2), 230-239. [Link]
-
Poisnel, G., et al. (2012). PET imaging with [18F]AV-45 in an APP/PS1-21 murine model of amyloid plaque deposition. Neurobiology of Aging, 33(8), 1831.e1-1831.e12. [Link]
-
Snellman, A., et al. (2013). Longitudinal amyloid imaging in mouse models of Alzheimer's disease with PET. Journal of Nuclear Medicine, 54(8), 1436-1442. [Link]
Sources
Application Note: 2-(4-Fluorophenyl)-1,3-benzothiazole for the Detection of α-Synuclein Aggregates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of α-Synuclein Aggregation in Neurodegeneration
α-Synuclein is a 140-amino acid protein predominantly expressed in presynaptic terminals of neurons and is implicated in the regulation of neurotransmitter release and synaptic signaling.[1] Under physiological conditions, α-synuclein exists as a soluble monomer.[1] However, in a class of neurodegenerative disorders known as α-synucleinopathies, which includes Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA), this protein misfolds and aggregates.[1][2] This aggregation process, which proceeds from monomers to oligomers, protofibrils, and ultimately to the formation of insoluble amyloid fibrils found in Lewy bodies, is a key pathological hallmark of these diseases.[1][3] The accumulation of these aggregates is closely linked to neuronal toxicity and cell death.[3] Consequently, the detection and quantification of α-synuclein aggregates are crucial for understanding disease mechanisms, identifying early diagnostic biomarkers, and screening potential therapeutic interventions that can inhibit or reverse this aggregation process.[1]
Fluorescent probes that specifically bind to the cross-β sheet structure of amyloid fibrils are invaluable tools for this purpose.[4][5] While Thioflavin T (ThT) is a widely used benzothiazole dye for monitoring amyloid fibrillization, there is a continuous effort to develop novel probes with improved photophysical properties and binding characteristics.[4][5] 2-(4-Fluorophenyl)-1,3-benzothiazole, a structural analogue of ThT, has emerged as a promising candidate for the detection of amyloid aggregates, including those of α-synuclein.[6][7] This application note provides a detailed guide for researchers on the use of this compound for the detection and characterization of α-synuclein aggregates.
Principle of Detection: Mechanism of Action
This compound, like other Thioflavin T-type dyes, exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[8][9] In its free state in solution, the molecule's rotation around the bond connecting the benzothiazole and phenyl rings leads to non-radiative decay pathways, resulting in low fluorescence. Upon binding to the hydrophobic channels of amyloid fibrils, this rotation is restricted, leading to a pronounced enhancement of fluorescence.[10] This property allows for the sensitive and real-time monitoring of α-synuclein aggregation kinetics.[4]
Figure 1. Mechanism of fluorescence enhancement of this compound upon binding to α-synuclein aggregates.
Key Applications
-
In Vitro Aggregation Kinetics: Monitoring the real-time formation of α-synuclein fibrils from monomeric protein.[4]
-
Screening of Aggregation Inhibitors: Evaluating the efficacy of small molecules or peptides in preventing or slowing down α-synuclein aggregation.[3][11]
-
Cell-Based Assays: Detecting intracellular α-synuclein aggregates in cellular models of synucleinopathies.[3][12]
-
Tissue Staining: Visualizing α-synuclein aggregates in fixed brain tissue sections from animal models or human patients.[13][14]
Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈FNS | [6] |
| Molecular Weight | 229.28 g/mol | [6] |
| Excitation Maximum (Bound) | ~450 nm (estimated based on ThT) | [4] |
| Emission Maximum (Bound) | ~482 nm (estimated based on ThT) | [4] |
| Solubility | Soluble in DMSO, ethanol | [15] |
Note: The exact excitation and emission maxima for this compound bound to α-synuclein aggregates should be determined empirically for optimal instrument settings. The values provided are based on the well-characterized analogue, Thioflavin T.[4]
Protocols
Protocol 1: In Vitro α-Synuclein Aggregation Assay
This protocol describes a high-throughput method to monitor the kinetics of α-synuclein fibrillization in a 96-well plate format.
Materials:
-
Recombinant human α-synuclein monomer
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection and shaking capability
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound in DMSO. Store in the dark at -20°C.
-
Prepare a solution of recombinant α-synuclein monomer in PBS. To remove pre-existing aggregates, centrifuge the solution at >100,000 x g for 60 minutes at 4°C and collect the supernatant.[16] Determine the protein concentration using a spectrophotometer (A280, extinction coefficient = 5960 M⁻¹cm⁻¹).
-
Prepare the assay buffer: PBS containing this compound at a final concentration of 10-25 µM and 0.05% sodium azide to prevent bacterial growth.[4]
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the α-synuclein monomer solution to the wells to achieve a final concentration of 35-70 µM (0.5 to 1 mg/mL).[8]
-
For inhibitor screening, add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Include control wells:
-
Positive control: α-synuclein alone.
-
Negative control: Assay buffer without α-synuclein.
-
-
-
Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence plate reader set to 37°C.[4]
-
Set the reader to perform intermittent shaking (e.g., 30 seconds of shaking before each reading) to promote aggregation.[4]
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours. Use an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from all readings.
-
Plot the fluorescence intensity versus time. The resulting sigmoidal curve represents the kinetics of aggregation, with a lag phase, an exponential growth phase, and a plateau phase.
-
The lag time and the maximum fluorescence intensity can be used to compare the aggregation kinetics under different conditions.
-
Figure 2. Workflow for the in vitro α-synuclein aggregation assay.
Protocol 2: Detection of Intracellular α-Synuclein Aggregates in a Cell-Based Assay
This protocol details the use of this compound to stain α-synuclein aggregates in a cellular model.
Materials:
-
Cells cultured on glass coverslips (e.g., SH-SY5Y cells overexpressing α-synuclein, or primary neurons treated with pre-formed fibrils).[1][12]
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
This compound staining solution (1 µM in PBS)
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Staining with this compound:
-
Incubate the cells with the this compound staining solution for 10-15 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Nuclear Counterstaining:
-
Incubate the cells with DAPI or Hoechst solution for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the probe (e.g., DAPI for nuclei, and a FITC/GFP filter for this compound).
-
For co-localization studies, immunofluorescence staining for α-synuclein (e.g., with an antibody against total or phosphorylated Serine 129 α-synuclein) can be performed before or after staining with this compound.[16][17]
Protocol 3: Staining of α-Synuclein Aggregates in Brain Tissue Sections
This protocol is for the visualization of α-synuclein aggregates in paraffin-embedded or frozen brain tissue sections.
Materials:
-
Paraffin-embedded or frozen brain tissue sections (5-10 µm thick)
-
Xylene and graded ethanol series (for deparaffinization)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0) (for paraffin sections)
-
0.3% Sudan Black B in 70% ethanol (to quench autofluorescence from lipofuscin)[13]
-
This compound staining solution (1 µM in PBS)
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval (for paraffin sections):
-
Heat the slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
-
Rinse with PBS.
-
-
Quenching of Autofluorescence:
-
Incubate the sections with 0.3% Sudan Black B in 70% ethanol for 10-20 minutes at room temperature.[13]
-
Rinse thoroughly with PBS.
-
-
Staining with this compound:
-
Incubate the sections with the this compound staining solution for 10-15 minutes at room temperature in the dark.
-
Rinse the sections three times with PBS.
-
-
Nuclear Counterstaining:
-
Incubate the sections with DAPI or Hoechst solution for 5 minutes.
-
Rinse with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips with an anti-fade mounting medium.
-
Image the sections using a fluorescence microscope or a confocal microscope for higher resolution.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence in vitro assay | Probe concentration too high | Optimize probe concentration (try a range of 5-25 µM). |
| Impure protein preparation (pre-existing aggregates) | Centrifuge the protein solution at high speed before use. | |
| No or weak signal in cell-based assay | Low level of aggregation | Use a positive control (e.g., cells treated with known aggregation inducers). |
| Insufficient permeabilization | Increase Triton X-100 concentration or incubation time. | |
| High autofluorescence in tissue staining | Lipofuscin accumulation in aged tissue | Treat with Sudan Black B or another autofluorescence quencher. |
| Non-specific binding of the probe | Decrease probe concentration or increase the number of washes. |
Conclusion
This compound is a valuable fluorescent probe for the detection and characterization of α-synuclein aggregates. Its application in in vitro, cell-based, and tissue-based assays can significantly contribute to the understanding of α-synucleinopathies and the development of novel therapeutics. The protocols provided in this application note offer a starting point for researchers to incorporate this tool into their studies. As with any experimental technique, optimization of specific parameters may be required to achieve the best results for a particular application.
References
- NET. (n.d.). High-throughput Assay to Measure α-Synuclein Aggregation in Dopaminergic Human Neurons Differentiated In Vitro.
- Creative Biolabs. (n.d.). In Vitro Cell based α-synuclein Aggregation Assay Service.
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Le, T. T., et al. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. bio-protocol, 8(14), e2933. [Link]
- Creative Biolabs. (n.d.). Alpha-Synuclein Aggregation Assay Service.
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Cai, L., et al. (2009). Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. Nuclear Medicine and Biology, 36(2), 157-164. [Link]
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ACS Publications. (n.d.). Structural Analogue of Thioflavin T, DMASEBT, as a Tool for Amyloid Fibrils Study | Analytical Chemistry. Retrieved from [Link]
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Charles River Laboratories. (n.d.). α-Synuclein Expression and Aggregation Quantification. Retrieved from [Link]
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Innoprot. (n.d.). α-synuclein aggregation assay. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 2. Synthesis of 2-(4 0 -fluorophenyl)-1,3-benzothiazole (2). Retrieved from [Link]
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Hallbeck, M., et al. (2025). Protocol for immunodetection of α-synuclein pathology in paraffin-embedded liver tissues from murine models of Parkinson's disease. STAR Protocols, 6(4), 102654. [Link]
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IntechOpen. (n.d.). In vitro aggregation assays for the characterization of α-synuclein prion-like properties. Retrieved from [Link]
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Watanabe, H., et al. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience, 8(8), 1656-1662. [Link]
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National Institutes of Health. (2024). Thioflavin T—a Reporter of Microviscosity in Protein Aggregation Process: The Study Case of α-Synuclein. Retrieved from [Link]
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bioRxiv. (2023). Fluorescent Peptide-based Probe for the Detection of Alpha-synuclein Aggregates in the Gut. Retrieved from [Link]
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ResearchGate. (2015). Protocol to achieve thioflavin S staining of alpha-synuclein aggregates in tissue?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]
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PubMed Central. (n.d.). Novel self-replicating α-synuclein polymorphs that escape ThT monitoring can spontaneously emerge and acutely spread in neurons. Retrieved from [Link]
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ResearchGate. (2021). Detection of pathological alpha-synuclein aggregates in human iPSC-derived neurons and tissue. Retrieved from [Link]
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bioRxiv. (2023). Fluorescent Peptide-based Probe for the Detection of Alpha-synuclein Aggregates in the Gut. Retrieved from [Link]
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MDPI. (n.d.). Investigation of α-Synuclein Amyloid Fibrils Using the Fluorescent Probe Thioflavin T. Retrieved from [Link]
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Molecules. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Retrieved from [Link]
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National Institutes of Health. (n.d.). Comparison of Strategies for Non-perturbing Labeling of α-Synuclein to Study Amyloidogenesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2009). 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole. Retrieved from [Link]
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ChemRxiv. (n.d.). Prediction of Inhibitors Against Alpha-Synuclein Fibrils Formed in Parkinson's Disease. Retrieved from [Link]
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PubMed. (2010). A spectroscopic study of 2-[4'-(dimethylamino)phenyl]-benzothiazole binding to insulin amyloid fibrils. Retrieved from [Link]
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BMG Labtech. (n.d.). Peptidic inhibitors of α-Synuclein preventing Parkinson's disease-associated fibrilization and cytotoxicity. Retrieved from [Link]
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PubMed. (2025). Rationally designed peptides inhibit the formation of α-synuclein fibrils and oligomers. Retrieved from [Link]
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Application Notes & Protocols for the High-Yield Synthesis of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates
Introduction: The Significance of Fluorinated Benzothiazole α-Aminophosphonates
α-Aminophosphonates are a class of organophosphorus compounds that have garnered significant attention from the scientific community. As structural analogues of natural α-amino acids, where a phosphonate group replaces the carboxylic acid moiety, they exhibit a wide spectrum of biological activities.[1][2] Their applications range from medicinal chemistry as potential anticancer, antimicrobial, and antiviral agents to agricultural science as herbicides and insecticides.[3][4][5]
The incorporation of specific pharmacophores into the α-aminophosphonate scaffold can significantly enhance or modulate its biological profile. The benzothiazole ring system is a prominent heterocyclic motif known to impart a wide range of therapeutic properties, including antitumor activity.[6][7][8] Furthermore, the introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity.[9][10]
This guide provides a detailed, high-yield protocol for the synthesis of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure based on established literature, and offer expert insights into the rationale behind the chosen methodology. This document is intended for researchers, scientists, and drug development professionals seeking a robust and efficient route to this promising class of compounds.
Reaction Overview: The Kabachnik-Fields Three-Component Reaction
The synthesis of the target α-aminophosphonates is most efficiently achieved through a one-pot, three-component condensation known as the Kabachnik-Fields reaction.[1][11] This powerful reaction brings together an amine, a carbonyl compound (in this case, an aldehyde), and a dialkyl phosphite to form the desired N-C-P scaffold.[12] The reaction is renowned for its atom economy and operational simplicity.[4]
Mechanistic Rationale
The Kabachnik-Fields reaction can proceed through two primary mechanistic pathways, though the imine pathway is generally favored, especially with weakly basic amines like 2-aminobenzothiazole.[13][14][15]
-
Imine Formation: The reaction initiates with the condensation of the amine (2-aminobenzothiazole) and the aldehyde (a fluorobenzaldehyde) to form a Schiff base, or imine, intermediate. This step typically involves the elimination of a water molecule.
-
Nucleophilic Addition: The dialkyl phosphite then acts as a nucleophile, adding across the carbon-nitrogen double bond of the imine. This hydrophosphonylation step forms the final α-aminophosphonate product.[1]
The use of a catalyst, such as a Lewis acid or, in this optimized protocol, an ionic liquid, can accelerate the reaction by activating the carbonyl group for imine formation and enhancing the electrophilicity of the imine intermediate.[3][9]
Caption: Figure 1: Proposed Mechanism for the Kabachnik-Fields Reaction.
High-Yield Synthesis Protocol: A Step-by-Step Guide
This protocol is adapted from the successful synthesis reported by Jin et al., which utilizes an ionic liquid as a recyclable reaction medium, leading to high yields and short reaction times.[6][9][10]
Materials and Reagents
-
2-Aminobenzothiazole
-
Substituted fluorobenzaldehyde (e.g., 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, 4-fluorobenzaldehyde)
-
Dialkyl phosphite (e.g., diethyl phosphite, di-isopropyl phosphite)
-
Ionic Liquid: 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄)
-
Diethyl ether
-
Anhydrous ethanol or other suitable recrystallization solvent
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Experimental Procedure
-
Reactant Charging: In a 50 mL round-bottom flask, combine 2-aminobenzothiazole (10 mmol), the appropriate fluorobenzaldehyde (10 mmol), diethyl phosphite (10 mmol), and the ionic liquid [bmim]BF₄ (2 mL).
-
Reaction: Stir the mixture vigorously at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours, as indicated by the consumption of the starting materials.[9]
-
Product Extraction: After cooling the reaction mixture to room temperature, add 20 mL of diethyl ether and stir for 15 minutes. The product will precipitate as a solid.
-
Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with diethyl ether (3 x 10 mL) to remove any residual ionic liquid and unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as anhydrous ethanol, to yield the pure N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonate.
-
Ionic Liquid Recycling: The ionic liquid remaining in the filtrate can be recovered by removing the diethyl ether under reduced pressure and can be reused for subsequent reactions with minimal loss of activity.[9]
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques. Expected data includes:
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H, P=O, and P-O-C bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for structural elucidation.[9][16][17]
-
Elemental Analysis: To confirm the empirical formula.[9]
Synthesis Workflow
The overall process from reactant assembly to the final, characterized product is outlined below.
Caption: Figure 2: General experimental workflow for the synthesis.
Data Summary: Representative Yields
The described one-pot Mannich-type addition in an ionic liquid medium provides excellent yields for a variety of substrates. The following table summarizes results adapted from the literature for different fluorophenyl isomers and dialkyl phosphonates.[9]
| Entry | Ar (Fluorophenyl) | R (Alkyl) | Product | Yield (%) |
| 1 | 4-F-C₆H₄ | Ethyl | 4a | 92 |
| 2 | 4-F-C₆H₄ | n-Propyl | 4b | 90 |
| 3 | 4-F-C₆H₄ | Isopropyl | 4c | 95 |
| 4 | 3-F-C₆H₄ | Ethyl | 4e | 93 |
| 5 | 3-F-C₆H₄ | Isopropyl | 4g | 96 |
| 6 | 2-F-C₆H₄ | Ethyl | 4i | 91 |
| 7 | 2-F-C₆H₄ | Isopropyl | 4k | 94 |
Table adapted from Jin, L. et al., Bioorganic & Medicinal Chemistry Letters, 2006.[9]
Expert Insights and Troubleshooting
-
Why an Ionic Liquid? The use of [bmim]BF₄ is a key aspect of this high-yield protocol. It acts as both a solvent and a mild Lewis acid catalyst, promoting the reaction while being non-volatile and recyclable, which aligns with the principles of green chemistry.[9][10]
-
Solvent-Free Alternatives: While the ionic liquid method is highly effective, similar Kabachnik-Fields reactions can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction.[2][18][19] This can be an alternative if specific ionic liquids are unavailable.
-
Catalyst Choice: If yields are low, exploring other catalysts may be beneficial. A wide range of Lewis acids (e.g., InCl₃, Mg(ClO₄)₂) and organocatalysts have been successfully employed for this transformation.[3][20]
-
Purification Challenges: Some α-aminophosphonates can be oily or difficult to crystallize. In such cases, column chromatography on silica gel is a reliable alternative for purification.
-
Anhydrous Conditions: While the reaction can be robust, ensuring the use of dry reagents and glassware is good practice, as excess water can hydrolyze the phosphite reagent or hinder the initial imine formation.
Conclusion
The one-pot, three-component Kabachnik-Fields reaction, particularly when conducted in an ionic liquid medium, represents a highly efficient and robust method for the synthesis of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates. This protocol provides excellent yields, short reaction times, and operational simplicity, making these biologically significant molecules readily accessible for further research in drug discovery and development. The self-validating nature of the protocol, confirmed through standard spectroscopic analysis, ensures the reliable production of these target compounds.
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Liu, J.-Z., Song, B.-A., Bhadury, P. S., Hu, D.-Y., & Yang, S. (2006). Synthesis and Bioactivities of α-Aminophosphonate Derivatives Containing Benzothiazole and Thiourea Moieties. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(1), 1-13. Available from: [Link]
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Jin, L., Song, B., Zhang, G., Xu, R., Zhang, S., Gao, X., Hu, D., & Yang, S. (2006). Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates. Bioorganic & Medicinal Chemistry Letters, 16(6), 1537-1543. Available from: [Link]
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Zahra, F., Hsaine, M., Aouine, M., et al. (2022). Full factorial optimization of α-aminophosphonates synthesis using diphenylphosphinic acid as e cient Organocatalyst. Research Square. Available from: [Link]
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Jin, L. H., Song, B. A., Zhang, G. P., et al. (2006). Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-α-aminophosphonates. Scilit. Available from: [Link]
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Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835. Available from: [Link]
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Organic Chemistry Portal. Kabachnik-Fields Reaction. Available from: [Link]
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Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. Available from: [Link]
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Varga, P. R., & Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2465. Available from: [Link]
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Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. ResearchGate. Available from: [Link]
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Valasani, K. R., & Yli-Kauhaluoma, J. (2017). Chapter 5 - Synthetic and Biological Applications of Benzothiazole Phosphonates. Science Publishing Group. Available from: [Link]
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Varga, P. R., & Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. MDPI. Available from: [Link]
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Varga, P. R., & Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. PMC - NIH. Available from: [Link]
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Keglevich, G., & Bálint, E. (2017). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Sciforum. Available from: [Link]
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Valasani, K. R., & Yli-Kauhaluoma, J. (2017). Synthetic and Biological Applications of Benzothiazole Phosphonates. ResearchGate. Available from: [Link]
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Zhang, W., et al. (2021). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. CCS Chemistry. Available from: [Link]
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El-Sayed, W. A., et al. (2022). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. PMC - PubMed Central. Available from: [Link]
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Borah, P., & Sarmah, P. (2013). A highly efficient, one-pot synthesis of α-aminophosphonates over CuO nanopowder. Semantic Scholar. Available from: [Link]
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Wang, B. L., et al. (2009). One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions. PMC - NIH. Available from: [Link]
-
ResearchGate. Scheme 1. One-pot synthesis of α-aminophosphonate. Reaction conditions:... Available from: [Link]
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El-Gamal, M. I., et al. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. NIH. Available from: [Link]
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Al-Masoudi, N. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with S. Dovepress. Available from: [Link]
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ResearchGate. Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Available from: [Link]
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Al-Jbouri, A. F. A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi National Journal of Chemistry. Available from: [Link]
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Zhang, Y., et al. (2021). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Publishing. Available from: [Link]
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Hutchinson, I., et al. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. ORCA - Cardiff University. Available from: [Link]
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Obasi, L. N., et al. (2010). Synthesis, Spectroscopic Characterization and Antibacterial Screening of Novel N-(Benzothiazol-2-yl)ethanamides. ResearchGate. Available from: [Link]
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Boughaba, N., et al. (2018). H6P2W18O62.14H2O Catalyzed Synthesis, Spectral Characterization and X-ray Study of α-Aminophosphonates Containing Aminothiazole Moiety. ResearchGate. Available from: [Link]
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Klymchenko, A. S., & Shvadchak, V. V. (2024). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. PMC - PubMed Central. Available from: [Link]
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- 3. One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-(4-Fluorophenyl)-1,3-benzothiazole Synthesis
Welcome to the technical support center for the synthesis of 2-(4-fluorophenyl)-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. The following question-and-answer format provides in-depth troubleshooting strategies and explains the chemical principles behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the synthesis of this compound, typically prepared via the condensation of 2-aminothiophenol and 4-fluorobenzaldehyde, can stem from several factors.[1] Let's break down the most probable culprits:
-
Purity of Starting Materials: 2-aminothiophenol is notoriously susceptible to oxidation, forming a disulfide byproduct.[1][2] This impurity will not participate in the desired reaction, thereby reducing your potential yield. Similarly, the purity of 4-fluorobenzaldehyde is crucial.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are all critical parameters.[1] While some protocols report successful synthesis at room temperature, others may require heating to proceed efficiently.[3][4]
-
Inefficient Cyclization: The reaction proceeds through an intermediate Schiff base (an imine), which then undergoes intramolecular cyclization to form the benzothiazole ring.[2] Incomplete cyclization can be a significant bottleneck.
-
Side Reactions: Besides the oxidation of the starting material, other side reactions can occur, such as the self-condensation of 4-fluorobenzaldehyde.[1]
-
Issues with the Oxidant: The final step in the mechanism involves the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole. The choice and amount of the oxidizing agent are critical. Common oxidants include air (O2), hydrogen peroxide, or iodine.[5][6][7]
Q2: How can I improve the quality of my 2-aminothiophenol?
Given its propensity for oxidation, ensuring the purity of 2-aminothiophenol is a critical first step.
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of 2-aminothiophenol.
-
Purification: If you suspect your reagent has degraded, purification by distillation under reduced pressure is recommended.
-
Inert Atmosphere: To prevent oxidation during the reaction, it is best practice to perform the synthesis under an inert atmosphere, such as nitrogen or argon.[1][2]
Q3: What are the optimal reaction conditions I should be using?
The "optimal" conditions can be substrate-dependent, but here is a general guide based on established literature.
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol, Methanol, or DMF | These solvents are commonly reported to be effective for this condensation.[3] DMF, in particular, has been shown to be a good solvent when using iodine as a promoter.[7] |
| Temperature | Room Temperature to 100°C | Start at room temperature. If the reaction is sluggish (monitor by TLC), gradually increase the temperature.[1] Some protocols utilize microwave irradiation to accelerate the reaction.[8] |
| Catalyst | Acidic or Lewis Acid Catalysts | While some methods are catalyst-free, many employ catalysts to improve yields and reaction rates.[4][5] Common choices include H₂O₂/HCl, L-proline, or various metal-based catalysts.[8][9] |
| Reaction Time | Varies (minutes to hours) | Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1] The reaction is complete when the starting materials are consumed. |
Experimental Protocol: A General Procedure
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in your chosen solvent (e.g., ethanol).
-
If using an inert atmosphere, purge the flask with nitrogen or argon.
-
Add 4-fluorobenzaldehyde (1 equivalent).
-
If using a catalyst, add it at this stage.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed with the workup and purification.
Q4: I'm seeing a significant amount of a disulfide byproduct. How can I prevent this?
The formation of a disulfide from the oxidation of 2-aminothiophenol is a common issue.[1]
Caption: Oxidation of 2-aminothiophenol to a disulfide byproduct.
To minimize this side reaction:
-
Inert Atmosphere: As mentioned, running the reaction under nitrogen or argon is highly effective.[2]
-
Fresh Reagents: Use high-purity, recently purchased 2-aminothiophenol.
-
Control of Oxidant: If your procedure calls for an external oxidant, ensure its stoichiometry is carefully controlled to avoid premature oxidation of the starting material.
Q5: My cyclization step seems to be inefficient. How can I promote it?
The cyclization of the intermediate Schiff base is a crucial step.
Caption: Key steps in the formation of the benzothiazole ring.
Factors that promote efficient cyclization include:
-
Catalyst Choice: Acid catalysts can protonate the imine nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by the thiol group.[2]
-
Solvent Effects: The polarity of the solvent can influence the rate of this intramolecular reaction. Experimenting with different solvents may be beneficial.
-
Temperature: In some cases, increasing the temperature can provide the necessary activation energy for cyclization.[1]
Q6: What are some "green" and efficient methods for this synthesis?
Modern synthetic chemistry emphasizes environmentally friendly approaches. Several "green" methods for benzothiazole synthesis have been developed:
-
Solvent-Free Conditions: Some protocols report successful synthesis by simply grinding the reactants together, sometimes with a solid-supported catalyst.[3][4]
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption, often leading to higher yields.[8][9]
-
Water as a Solvent: The use of water as a solvent is a cornerstone of green chemistry. Some procedures for benzothiazole synthesis have been successfully adapted to aqueous media.[5]
-
Reusable Catalysts: Employing catalysts that can be easily recovered and reused minimizes waste.[3][10]
Data Summary: Comparison of Synthetic Methods
The following table summarizes various reported conditions for the synthesis of 2-substituted benzothiazoles, which can be adapted for this compound.
| Catalyst/Promoter | Solvent | Temperature | Yield Range (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 85-94 | [3] |
| Iodine | DMF | 100°C | ~78 | |
| L-proline (Microwave) | Solvent-free | - | Moderate to Good | [8] |
| ZnO Nanoparticles | Ethanol/Neat | Room Temp | 76-96 | |
| K₂S₂O₈ | DMSO/H₂O | 100°C | 38-74 | [11] |
| Air/DMSO | DMSO | - | Good to Excellent | [5] |
References
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]5]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry, 6(1), 239-289.[3]
-
Chen, W. T., et al. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 269-274.[8]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). Molecules, 29(12), 2839.[12]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2548.[10]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). Molecules, 26(15), 4435.[13]
-
Malaysian Journal of Analytical Sciences. (2018). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. 22(5), 844-853.[4]
-
Yang, Z., et al. (2012). Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. The Journal of Organic Chemistry, 77(16), 7086-7091.[11]
-
Deng, G., et al. (2013). Efficient 2-aryl benzothiazole formation from aryl ketones and 2-aminobenzenethiols under metal-free conditions. Organic & Biomolecular Chemistry, 11(2), 235-238.[6]
-
Serdons, K., et al. (2009). Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. Bioorganic & Medicinal Chemistry Letters, 19(3), 944-947.[14]
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]]
-
Li, Y., Wang, Y. L., & Wang, J. Y. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Chemistry Letters, 35(4), 460-461.[7]
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- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. Efficient 2-aryl benzothiazole formation from aryl ketones and 2-aminobenzenethiols under metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]
- 8. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes [organic-chemistry.org]
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- 14. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Fluorophenyl)-1,3-benzothiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(4-Fluorophenyl)-1,3-benzothiazole and its derivatives. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you navigate experimental complexities and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound derivatives.
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent and established methods involve the condensation of 2-aminothiophenol with a suitable 4-fluorophenyl carbonyl compound.[1][2][3] The choice of carbonyl substrate dictates the specific reaction conditions required:
-
From 4-Fluorobenzaldehyde: This is a widely used, direct approach involving the reaction of 2-aminothiophenol with 4-fluorobenzaldehyde. The reaction typically proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the final benzothiazole product.[2][4] Various catalysts and oxidizing agents can be employed to facilitate this transformation.[5][6]
-
From 4-Fluorobenzoic Acid: This method requires a condensation agent to facilitate the reaction with 2-aminothiophenol. Catalysts like polyphosphoric acid (PPA) are often used, typically requiring elevated temperatures to drive the dehydration and cyclization process.[7][8]
-
From 4-Fluorobenzoyl Chloride: The high reactivity of acyl chlorides allows for a facile reaction with 2-aminothiophenol, often under milder conditions than those required for carboxylic acids.[2][5]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is the most common and effective technique for monitoring reaction progress.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product spot. For visualization, UV light is typically sufficient, as the benzothiazole ring system is UV-active. Staining with iodine vapor can also be used.[7]
Q3: What are some recommended "green" or environmentally friendly approaches to this synthesis?
A3: Modern synthetic chemistry emphasizes sustainable practices. For benzothiazole synthesis, several green methods have been developed:
-
Microwave-Assisted Synthesis: This is a popular green chemistry approach that can dramatically reduce reaction times from hours to minutes and often improves product yields.[4][9][10] Microwave irradiation provides rapid and uniform heating, accelerating the rate of reaction.[9][11]
-
Use of Water as a Solvent: Where applicable, using water as a solvent is an environmentally benign alternative to volatile organic compounds.[12][13]
-
Solvent-Free Conditions: Some protocols allow for the reaction to be run neat (without solvent), particularly under melt conditions or with solid-supported catalysts, which minimizes solvent waste.[4][14][15]
Q4: What are the critical safety precautions when working with 2-aminothiophenol?
A4: 2-Aminothiophenol requires careful handling due to its reactivity and physical properties.
-
Oxidation Sensitivity: The thiol group (-SH) is highly susceptible to oxidation, which can lead to the formation of a disulfide byproduct.[7] It is best practice to use a freshly opened bottle or purified reagent and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.
-
Odor and Toxicity: As a thiol, it has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and personal protective equipment (PPE) guidelines before use.
Section 2: Troubleshooting Guide
This guide is designed in a problem-and-solution format to address specific experimental issues.
Problem 1: Low or No Product Yield
Low product yield is one of the most frequent challenges. A systematic approach is crucial for diagnosis.[16]
| Potential Cause | Scientific Explanation & Recommended Solution |
| Poor Quality of Starting Materials | Explanation: 2-Aminothiophenol is prone to air oxidation, forming a disulfide dimer that is unreactive in the desired pathway. Impurities in the 4-fluorophenyl reagent can also inhibit the reaction.[7] Solution: Ensure the purity of your starting materials. Use freshly opened 2-aminothiophenol or purify it by distillation before use. Confirm the purity of the carbonyl compound via NMR or other appropriate analytical techniques. |
| Suboptimal Reaction Temperature | Explanation: The condensation and cyclization steps have specific activation energy requirements. If the temperature is too low, the reaction rate will be impractically slow. If too high, it can lead to degradation of reactants or products, or the formation of tar-like substances.[7][17] Solution: If the reaction is sluggish at room temperature, gradually increase the heat in increments of 10-20 °C. Monitor the reaction by TLC at each stage. Conversely, if byproduct formation is an issue at elevated temperatures, try lowering the temperature. |
| Inefficient Catalyst or Oxidant | Explanation: For syntheses starting from aldehydes, the oxidation of the benzothiazoline intermediate to the benzothiazole is a critical final step. If the oxidant is weak, absent, or degraded, the reaction will stall at the intermediate stage.[4] For syntheses from carboxylic acids, an inefficient condensation catalyst (like PPA) will prevent the initial amide formation. Solution: Ensure your catalyst or oxidant is active. For aldehyde routes, common oxidants include air (O2), H2O2, or DMSO.[2][18] For carboxylic acid routes, ensure PPA is viscous and not overly hydrolyzed. Consider alternative catalysts like molecular iodine or various metal catalysts reported in the literature.[4][12][19] |
| Atmospheric Moisture or Oxygen | Explanation: Aside from oxidizing the thiol, moisture can interfere with certain catalysts or intermediates. Many organic reactions proceed more efficiently under anhydrous conditions.[16] Solution: Perform the reaction under an inert atmosphere (N2 or Ar). Use dry solvents, especially for moisture-sensitive reactions. |
Problem 2: Formation of Significant Byproducts
The presence of multiple spots on a TLC plate can complicate purification and reduce yield.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Oxidation of 2-Aminothiophenol | Explanation: As mentioned, the primary byproduct is often the disulfide formed from the oxidative coupling of two molecules of 2-aminothiophenol. This is especially prevalent if the reaction is run in the presence of air for extended periods without a protective inert atmosphere.[7] Solution: Blanket the reaction with an inert gas like nitrogen or argon from the start. |
| Incomplete Oxidation | Explanation: The reaction can stall at the 2-(4-Fluorophenyl)-2,3-dihydro-1,3-benzothiazole intermediate. This intermediate is less stable and may not be easily isolated but can persist in the reaction mixture if the oxidation step is inefficient.[20] Solution: Ensure an adequate oxidant is present. If using air, vigorous stirring or bubbling air through the mixture can help. Alternatively, add a dedicated oxidizing agent like sodium hydrosulfite (Na2S2O4) or potassium persulfate (K2S2O8).[4][21][22] |
| Self-Condensation of Aldehyde | Explanation: Under certain conditions (especially basic), aldehydes can undergo self-condensation (aldol reaction), leading to undesired impurities. Solution: Control the reaction pH and stoichiometry. Add the 2-aminothiophenol to the aldehyde solution gradually to maintain a low transient concentration of the aldehyde. |
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Product is an Oil | Explanation: Some benzothiazole derivatives may be low-melting solids or oils at room temperature, making purification by recrystallization difficult.[7] Solution: Column chromatography is the primary alternative. If that is also difficult, consider converting the product to a solid salt derivative (e.g., with HCl or another acid) for purification by recrystallization, followed by neutralization to regenerate the pure product. |
| Product Instability on Silica Gel | Explanation: The basic nitrogen atom in the benzothiazole ring can interact strongly with the acidic surface of standard silica gel, leading to peak tailing, poor separation, or even product degradation.[7][23] Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (0.5-1%). Alternatively, use a different stationary phase, such as neutral or basic alumina, for column chromatography. |
| Co-elution with Impurities | Explanation: If a byproduct has a polarity very similar to the desired product, separation by column chromatography can be extremely difficult. Solution: Optimize the solvent system for your column. Use TLC to test various solvent mixtures (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to maximize the separation (ΔRf) between your product and the impurity.[23] If chromatography fails, recrystallization from a carefully chosen solvent system is the best alternative. |
Section 3: Detailed Experimental Protocols
The following are representative protocols. Researchers should always perform their own risk assessment before starting any experiment.
Protocol A: Conventional Synthesis via Condensation with 4-Fluorobenzaldehyde
This protocol is a standard method involving the condensation and in-situ oxidation of the intermediate.
Materials:
-
2-Aminothiophenol (1.0 eq)
-
4-Fluorobenzaldehyde (1.0 eq)
-
Ethanol or Dimethyl Sulfoxide (DMSO) as solvent
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminothiophenol (1.0 eq) and the chosen solvent (e.g., ethanol).
-
If the reaction is to be run under an inert atmosphere, purge the flask with nitrogen or argon for 5-10 minutes.
-
Add 4-fluorobenzaldehyde (1.0 eq) to the solution.
-
If using a catalyst/oxidant system like H2O2/HCl, add it at this stage according to literature procedures.[2] If relying on air oxidation in a solvent like DMSO, ensure the reaction is open to the air (via the condenser).[18]
-
Heat the reaction mixture to reflux (for ethanol) or the recommended temperature (e.g., 120-140 °C for DMSO) and stir.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[10]
Protocol B: Microwave-Assisted Green Synthesis
This protocol leverages microwave energy to accelerate the reaction, often in the absence of a solvent.[10][15]
Materials:
-
2-Aminothiophenol (1.0 eq)
-
4-Fluorobenzaldehyde (1.0 eq)
-
Catalyst (e.g., L-proline, optional)[15]
Procedure:
-
In a dedicated microwave synthesis vial, combine 2-aminothiophenol (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq).
-
If using a catalyst, add it to the vial (e.g., L-proline, 10 mol%).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature (e.g., 160 W, 120 °C) for a short duration (e.g., 2-10 minutes).[9][15] Note: These parameters must be optimized for the specific instrument and scale.
-
After irradiation, allow the vial to cool to room temperature.
-
Open the vial in a fume hood and dissolve the crude mixture in a small amount of solvent (e.g., ethyl acetate).
-
Purify the product by recrystallization or column chromatography as described in Protocol A.
Section 4: Visual Guides & Workflows
General Reaction Mechanism
The diagram below illustrates the fundamental pathway for the formation of 2-aryl-benzothiazoles from 2-aminothiophenol and an aldehyde.
Caption: Key steps in the synthesis of 2-aryl-benzothiazoles.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. ijper.org [ijper.org]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scielo.br [scielo.br]
- 11. Microwave-Assisted Synthesis of Thiazole/Benzothiazole Fused Pyra...: Ingenta Connect [ingentaconnect.com]
- 12. Making sure you're not a bot! [drs.nio.res.in]
- 13. Microwave assisted aqueous phase synthesis of benzothiazoles and benzimidazoles in the presence of Ag 2 O - Sakram - Russian Journal of General Chemistry [journals.rcsi.science]
- 14. researchgate.net [researchgate.net]
- 15. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Benzothiazole synthesis [organic-chemistry.org]
- 19. Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles [organic-chemistry.org]
- 20. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 21. Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes [organic-chemistry.org]
- 22. Synthesis of 2-Aryl benzothiazoles via K2S2O8-mediated oxidative condensation of benzothiazoles with aryl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(4-Fluorophenyl)-1,3-benzothiazole
Welcome to the dedicated technical support guide for the purification of 2-(4-Fluorophenyl)-1,3-benzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for the purification of this important heterocyclic compound. Our goal is to move beyond simple protocols and offer a deeper understanding of the principles behind each purification step, enabling you to resolve common experimental challenges with confidence.
I. Understanding the Compound: Physicochemical Properties
Before delving into purification techniques, a fundamental understanding of the physicochemical properties of this compound is crucial for selecting the appropriate methods and solvents.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₁₃H₈FNS | Provides the basis for molecular weight calculation. |
| Molecular Weight | ~229.28 g/mol | Important for characterization and reaction stoichiometry. |
| Appearance | Typically a solid at room temperature. | Dictates the choice between recrystallization and distillation. |
| Melting Point | Not definitively reported in readily available literature for the unsubstituted benzothiazole, but a related compound, 2-(4-fluorostyryl)benzothiazole, has a melting point of 160-161 °C[1]. The melting point is a key indicator of purity. | A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities. |
| Solubility | Generally soluble in common organic solvents like ethanol, acetone, dichloromethane, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane and water. | Critical for selecting appropriate solvents for recrystallization and mobile phases for chromatography. |
| Stability | Benzothiazoles are generally stable compounds. However, some derivatives can be sensitive to the acidic nature of standard silica gel[2]. | This necessitates careful consideration of the stationary phase in column chromatography. |
II. Troubleshooting and FAQs: Navigating Common Purification Challenges
This section addresses frequently encountered issues during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue. How should I proceed with purification?
A1: An oily crude product is a common issue, often resulting from residual solvent, starting materials, or low-melting impurities. Here’s a systematic approach to tackle this:
-
Initial Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under reduced pressure. Heating gently on a rotary evaporator can be effective, but avoid excessive heat to prevent product decomposition.
-
Trituration: Before attempting more complex purification, try triturating the oil with a non-polar solvent in which the desired product is sparingly soluble, such as cold n-hexane or diethyl ether. This can often induce crystallization of the product, leaving many impurities dissolved.
-
Conversion to a Solid: If the product is inherently an oil at room temperature, purification by column chromatography is the most suitable method. If the oil is due to impurities, trituration or a preliminary purification step might be necessary before column chromatography.
Q2: I'm struggling to get my this compound to crystallize. What can I do?
A2: Inducing crystallization can be challenging. Here are several techniques to try:
-
Solvent Selection: The choice of solvent is paramount. For 2-arylbenzothiazoles, ethanol or a mixed solvent system like ethanol/water or n-hexane/acetone are often effective[3][4]. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals or oiling out.
-
Reduce Solvent Volume: If no crystals form upon cooling, carefully evaporate some of the solvent to increase the concentration of the compound and then repeat the cooling process.
Q3: My column chromatography separation is poor, with significant overlap between my product and impurities. How can I improve the resolution?
A3: Poor resolution in column chromatography can be frustrating. Consider the following troubleshooting steps:
-
Optimize the Mobile Phase: The polarity of the mobile phase is critical. For 2-arylbenzothiazoles, a common mobile phase is a mixture of n-hexane and ethyl acetate. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (gradient elution). Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives a good separation between your product and impurities (a difference in Rf values of at least 0.2 is ideal).
-
Stationary Phase Considerations: If your compound is streaking on the TLC plate or you suspect decomposition, it might be sensitive to the acidic nature of silica gel[2]. In such cases, consider using neutral or basic alumina as the stationary phase. Alternatively, you can use silica gel that has been treated with a small amount of a base like triethylamine mixed into the mobile phase.
-
Column Packing and Loading: Ensure the column is packed uniformly without any air bubbles or cracks. The sample should be loaded onto the column in a minimal amount of solvent and as a concentrated band. Overloading the column with too much crude material will lead to poor separation.
Q4: What are the likely impurities I should be trying to remove?
A4: The most common synthesis of this compound involves the condensation of 2-aminothiophenol and 4-fluorobenzaldehyde[5][6]. Potential impurities include:
-
Unreacted Starting Materials: 2-aminothiophenol and 4-fluorobenzaldehyde.
-
Oxidation of Starting Material: 2-Aminothiophenol can oxidize to form a disulfide byproduct.
-
Side Products: Depending on the reaction conditions, other side products from incomplete reactions or alternative reaction pathways may be present.
These impurities generally have different polarities from the desired product, making them separable by column chromatography or recrystallization.
III. Detailed Purification Protocols
Here are step-by-step protocols for the most common and effective purification techniques for this compound.
Protocol 1: Recrystallization from Ethanol
This is often the simplest and most efficient method for purifying solid products.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This technique is ideal for separating the product from impurities with different polarities, especially if the crude product is an oil or if recrystallization is ineffective.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh) or neutral alumina
-
n-Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and carefully pour it into the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process and the experimental workflow for the purification of this compound.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Preventing oxidation of 2-aminothiophenol in benzothiazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for benzothiazole synthesis. This guide is designed to provide expert advice and actionable troubleshooting strategies for a critical challenge in this field: the oxidative degradation of 2-aminothiophenol. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your starting materials and the success of your syntheses.
The Challenge: The Instability of 2-Aminothiophenol
The synthesis of the benzothiazole scaffold, a privileged structure in medicinal chemistry, frequently begins with the condensation of 2-aminothiophenol with various electrophiles like aldehydes, carboxylic acids, or acyl chlorides.[1][2] While this approach is versatile, it is often hampered by the inherent instability of 2-aminothiophenol. The thiol group is highly susceptible to oxidation, a process that can significantly reduce yields and complicate purification.[1][3] This guide will address the most common questions and issues related to this problem.
Frequently Asked Questions (FAQs)
Q1: My bottle of 2-aminothiophenol is dark yellow, and I see a precipitate in my reaction. What is happening?
This is the most common manifestation of the core problem. The thiol group (-SH) in 2-aminothiophenol is readily oxidized, especially in the presence of atmospheric oxygen. Two molecules of 2-aminothiophenol couple to form 2,2'-dithiobis(aniline), a disulfide dimer.[3] This byproduct is often a yellow, insoluble solid that will not participate in the desired cyclization reaction, leading to a direct loss of your key starting material and a significantly lower yield.[3]
Pure 2-aminothiophenol is a colorless to pale yellow oily solid.[4] Any significant deviation from this appearance suggests that oxidation has already occurred.
Caption: Figure 1: Oxidation of 2-Aminothiophenol to its disulfide dimer.
Q2: How can I ensure my 2-aminothiophenol is pure enough for the reaction?
Given its instability, proactive quality control is essential.
-
Source and Storage: Always use 2-aminothiophenol from a freshly opened bottle from a reputable supplier.[1] Upon receipt, flush the headspace of the bottle with an inert gas like argon or nitrogen before sealing tightly. Store it in a cool, dark place.
-
Visual Inspection: As mentioned, the reagent should be a colorless or very pale yellow liquid/solid.[4] If it is dark yellow, brown, or contains solid particulates, it is likely compromised.
-
Purification: If you suspect your reagent is oxidized, purification via distillation under reduced pressure is the most effective method. However, this must be done carefully to avoid thermal decomposition. For many researchers, purchasing a new, high-purity bottle is a more time- and cost-effective solution.[3]
Q3: What is the most critical step I can take to prevent oxidation during my experiment?
Performing the reaction under an inert atmosphere is the single most effective strategy. [1] This involves replacing the air in your reaction flask with a gas that will not react with your reagents, typically nitrogen (N₂) or argon (Ar). Argon is denser than air and can provide a more stable blanket, but nitrogen is more economical and sufficient for most applications.
This precaution minimizes the presence of atmospheric oxygen, the primary culprit in thiol oxidation.[1] It is crucial during the initial phase of the reaction when the free thiol is present and most vulnerable.
Caption: Figure 2: Workflow for setting up a reaction under an inert atmosphere.
Q4: How do my choice of solvent, temperature, and catalyst affect oxidation?
These parameters play a significant role in managing side reactions. Your choices should be deliberate and informed by the specific transformation you are performing.
| Parameter | Impact on Oxidation | Rationale & Recommendations |
| Solvent | Variable | Degassing the solvent (by sparging with N₂/Ar or freeze-pump-thaw cycles) is more critical than the solvent choice itself. Some protocols use DMSO, which can act as both a solvent and an oxidant at elevated temperatures, but this is a controlled part of the reaction, not accidental oxidation.[3][5] |
| Temperature | Increases Risk | Higher temperatures generally accelerate all reaction rates, including the undesirable oxidation of 2-aminothiophenol. Many modern protocols are optimized to run at room temperature to mitigate this.[2][6] If heating is necessary, a robust inert atmosphere is non-negotiable.[1] |
| Catalyst/Reagents | High Impact | Be mindful of reagents that are themselves oxidants. If your synthesis requires an oxidant (e.g., H₂O₂, I₂, DMSO) to facilitate the final aromatization step, its addition should be timed carefully.[3][5][6] Add the oxidant after the initial condensation between the amine and the carbonyl has occurred. |
Q5: My protocol uses an oxidant like H₂O₂. How do I prevent it from just destroying my starting material?
This is an excellent question that gets to the heart of reaction control. The synthesis of a 2-substituted benzothiazole from 2-aminothiophenol and an aldehyde is a two-stage process:
-
Condensation: The amino group of 2-aminothiophenol attacks the aldehyde carbonyl, followed by dehydration to form a Schiff base (or a related benzothiazoline intermediate). This step does not require an oxidant.
-
Oxidative Cyclization/Aromatization: The intermediate then undergoes an intramolecular cyclization, and the resulting dihydro-benzothiazole is oxidized to the final aromatic benzothiazole. This is the step where an oxidant is required.[3]
To prevent premature oxidation of the starting material, the reaction should be set up under inert conditions to protect the thiol. The oxidant should only be introduced after the initial condensation has had time to proceed. For example, in H₂O₂/HCl mediated syntheses, the 2-aminothiophenol and aldehyde are mixed first, and the H₂O₂/HCl solution is added subsequently.[6]
Caption: Figure 3: Logical flow for syntheses requiring an explicit oxidant.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Oxidation of 2-aminothiophenol: A yellow/brown precipitate (disulfide) is observed.[3] | 1. Use a fresh, pure bottle of 2-aminothiophenol.[1][3]2. Rigorously employ an inert atmosphere (N₂ or Ar) throughout the reaction setup and duration.[1]3. Degas the solvent before use. |
| Poor Quality of Other Reagents: Impurities in the aldehyde/acid can cause side reactions.[3] | 1. Purify the aldehyde/carboxylic acid if its purity is questionable. Ensure aldehydes are free of corresponding carboxylic acid impurities.[3] | |
| Difficult Purification | Presence of Disulfide Byproduct: The disulfide dimer co-elutes or complicates crystallization. | 1. Prevention is the best cure. Improve inert atmosphere techniques in future runs.2. For the current batch, column chromatography may be required to separate the product from the non-polar disulfide. |
| Reaction Stalls | Inefficient Oxidation/Aromatization: The reaction stops at the benzothiazoline intermediate.[3] | 1. Ensure the chosen oxidant is active and added in the correct stoichiometric amount.2. For reactions relying on atmospheric oxygen, ensure the reaction is not sealed too tightly after the initial condensation phase, or bubble air through the mixture.[3] |
Experimental Protocol: General Synthesis Under Inert Atmosphere
This protocol is a generalized guideline for the condensation of 2-aminothiophenol with an aldehyde. It should be adapted for specific substrates and catalysts.
Materials:
-
2-Aminothiophenol (1.0 mmol, high purity)
-
Aldehyde (1.0 mmol)
-
Anhydrous Solvent (e.g., Ethanol, 5 mL)
-
Catalyst (as required by specific literature procedure, e.g., H₂O₂/HCl[6])
-
Round-bottom flask with stir bar
-
Condenser
-
Septa
-
Nitrogen or Argon gas supply with manifold/balloons
-
Syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.
-
System Assembly: Assemble the round-bottom flask and condenser. Seal the top of the condenser with a rubber septum.
-
Inerting the System: Insert a needle connected to the inert gas line through the septum. Insert a second needle as an outlet. Gently flush the system with N₂ or Ar for 5-10 minutes. Alternatively, for a Schlenk line, evacuate the flask under vacuum and backfill with inert gas, repeating this cycle three times.
-
Reagent Addition:
-
Add the aldehyde and anhydrous solvent to the flask.
-
Under a positive flow of inert gas, add the 2-aminothiophenol via syringe.
-
-
Initial Reaction: Stir the mixture at the desired temperature (e.g., room temperature) for the time required for condensation (typically 30-60 minutes, monitor by TLC).[3][6]
-
Oxidation Step (if required): If the specific protocol requires an oxidant, add it via syringe at this stage. If the reaction relies on atmospheric oxygen, the inert gas inlet can be removed to allow air into the flask.
-
Reaction Monitoring & Work-up: Continue to stir the reaction and monitor its progress by Thin-Layer Chromatography (TLC).[1] Once complete, proceed with the appropriate work-up procedure, which often involves quenching the reaction with water and collecting the precipitated product by filtration.[3]
-
Purification: The crude product can be purified by recrystallization or column chromatography as needed.[1]
By implementing these best practices, you can effectively mitigate the primary side reaction that plagues benzothiazole synthesis and achieve more consistent, high-yielding results.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. BenchChem Technical Support.
- Various Authors. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules.
- Guo, et al. (2024). Synthesis of 2-substituted BTs using H₂O₂/HCl. As cited in "Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol". Molecules.
- Various Authors. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules (MDPI).
- Various Authors. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules (MDPI).
- Various Authors. (2016). A Review on Synthetic Approaches to Benzothiazole Derivatives and their Pharmacological Applications. Mini-Reviews in Medicinal Chemistry.
- Various Authors. (2024). Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles.
- Organic Chemistry Portal. (2024). Benzothiazole synthesis.
- Various Authors. (2021).
- Various Authors. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid.
- ACS Publications. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters.
- Various Authors. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.
-
Wikipedia. (2023). 2-Aminothiophenol. [Link]
-
Wikipedia. (2023). 2-Aminothiophenol. [Link]
Sources
Technical Support Center: Efficient Synthesis of 2-Substituted Benzothiazoles
Welcome to the technical support center for the synthesis of 2-substituted benzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the synthesis of this important class of heterocyclic compounds. Benzothiazoles are key structural motifs in many pharmacologically active molecules, making their efficient synthesis a critical aspect of drug discovery and development.[1][2][3] This resource is structured to address specific issues in a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of 2-substituted benzothiazoles.
Q1: What are the most common starting materials for synthesizing 2-substituted benzothiazoles?
The most prevalent and versatile starting material is 2-aminothiophenol, which can be condensed with a variety of electrophilic partners to form the benzothiazole ring system.[4][5] Common reaction partners include aldehydes, carboxylic acids, acid chlorides, and ketones.[6][7][8]
Q2: How do I choose the right catalyst for my reaction?
Catalyst selection is critical and depends on the chosen synthetic route (i.e., the starting materials).
-
For condensation with aldehydes: A range of catalysts can be effective, from simple acid catalysts like p-toluenesulfonic acid (TsOH) to Lewis acids.[9] Green chemistry approaches often utilize reusable solid catalysts or even catalyst-free conditions under specific solvents like DMSO.[5][10] For instance, a combination of H₂O₂/HCl in ethanol has been shown to be a highly efficient system at room temperature.[4][11]
-
For condensation with carboxylic acids: Strong acids that can also act as dehydrating agents, such as polyphosphoric acid (PPA), are traditionally used.[6] More modern and milder methods employ catalysts like methanesulfonic acid/silica gel or molecular iodine under solvent-free conditions.[6][11]
-
Metal-based catalysts: Various transition metal catalysts, including those based on copper, ruthenium, and palladium, have been developed for specific transformations, such as oxidative cyclizations.[12][13] These are often used in more advanced synthetic strategies.
Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?
Modern synthetic chemistry emphasizes sustainability. For benzothiazole synthesis, this includes:
-
Solvent-free reactions: Many protocols, especially those utilizing microwave irradiation, can be performed without a solvent, reducing chemical waste.[4][12]
-
Water as a solvent: Some methods have been developed to use water as the reaction medium, which is a significant environmental benefit.[6]
-
Reusable catalysts: The use of solid-supported catalysts or ionic liquids that can be easily recovered and reused is a key aspect of green synthesis.[6][12]
-
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and energy consumption.[4][10][11]
Q4: What safety precautions should I take when working with 2-aminothiophenol?
2-Aminothiophenol is a thiol and therefore has a strong, unpleasant odor. It is also susceptible to oxidation.[6][14] Therefore, it is crucial to:
-
Handle it in a well-ventilated fume hood.
-
For sensitive reactions, it is advisable to use a freshly opened bottle or purify it before use.[6]
-
When possible, handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]
-
Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of 2-substituted benzothiazoles.
Problem 1: Low or No Product Yield
Low product yield is a frequent challenge in organic synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | 2-Aminothiophenol is prone to oxidation, forming a disulfide dimer which can inhibit the reaction.[14] Ensure the purity of your 2-aminothiophenol and the corresponding aldehyde, carboxylic acid, or other reactant. Using a freshly opened bottle or purifying the 2-aminothiophenol by distillation or recrystallization is recommended.[6] |
| Inefficient Catalyst | The choice of catalyst is crucial. If you are using an acid catalyst for a condensation reaction, ensure it is of good quality and used in the appropriate amount. For metal-catalyzed reactions, the catalyst may need to be activated or a different ligand may be required. Consider screening a few different catalysts to find the optimal one for your specific substrates.[6][10] |
| Suboptimal Reaction Conditions | Temperature, reaction time, and solvent can all significantly impact yield. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. The choice of solvent can also be critical; for example, some reactions proceed best in polar aprotic solvents like DMSO or DMF, while others may benefit from solvent-free conditions.[6][15] Optimization of these parameters is often necessary. |
| Inefficient Cyclization and Oxidation | The synthesis of benzothiazoles from 2-aminothiophenol and aldehydes proceeds through a benzothiazoline intermediate, which is then oxidized to the final product.[14] If the oxidation step is inefficient, the reaction may stall at the intermediate stage. Ensure your reaction conditions include an appropriate oxidant if one is required by the chosen method. In some cases, air can serve as the oxidant, but this may require longer reaction times or elevated temperatures.[5] |
Problem 2: Difficulty with Product Purification
Even with a good yield, isolating the pure product can be challenging.
| Potential Cause | Recommended Solutions |
| Product is an Oil or Difficult to Crystallize | If the product does not precipitate upon work-up, it may be necessary to perform an extraction followed by column chromatography. If the product remains in solution, evaporation of the solvent will be necessary.[14] Sometimes, adding a non-solvent like cold water or hexane can induce precipitation.[14] |
| Product is Unstable on Silica Gel | Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column.[6][14] In such cases, consider using neutral or basic alumina for column chromatography. Alternatively, purification by recrystallization from a suitable solvent is often a good option.[6][14] |
| Formation of Side Products | The formation of side products can complicate purification. The most common side product is the disulfide dimer of 2-aminothiophenol.[14] Optimizing the reaction conditions to favor the desired product and ensuring the quality of the starting materials can help to minimize side product formation. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzothiazoles from Aldehydes using H₂O₂/HCl
This protocol is a general guideline and may require optimization for specific substrates.[4][11]
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol (5-10 mL).
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[4][14]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[14]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[14]
Protocol 2: General Procedure for the Synthesis of 2-Substituted Benzothiazoles from Carboxylic Acids
This protocol is a general guideline and may require optimization for specific substrates.[6]
-
Reaction Setup: In a round-bottom flask, mix 2-aminothiophenol (1.0 mmol) and a carboxylic acid (1.0 mmol).
-
Catalyst Addition: Add the chosen acid catalyst, for example, polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and silica gel.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (often above 100 °C) and stir for the required time (typically several hours). Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is typically quenched by pouring it into a beaker of ice water or a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.[6]
-
Purification: The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.[6]
Visualizing the Synthesis and Troubleshooting
General Reaction Pathway
The following diagram illustrates the general mechanism for the formation of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde.
Caption: General reaction pathway for benzothiazole synthesis.
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for addressing low product yields.
Caption: Troubleshooting workflow for low reaction yield.
References
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024-01-30). MDPI. Retrieved from [Link]
-
Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (2014-10-29). RSC Publishing. Retrieved from [Link]
-
Recent advances in the synthesis of 2-substituted benzothiazoles: a review. Semantic Scholar. Retrieved from [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Retrieved from [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. De Gruyter. Retrieved from [Link]
-
REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Publishing. Retrieved from [Link]
-
Proposed mechanism for the synthesis of 2-arylbenzothiazole using [bsdodecim][OTf]. ResearchGate. Retrieved from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Retrieved from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Retrieved from [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC - NIH. Retrieved from [Link]
-
Benzothiazole - Wikipedia. Wikipedia. Retrieved from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Retrieved from [Link]
-
Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. PMC - NIH. Retrieved from [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. Retrieved from [Link]
-
Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters - ACS Publications. Retrieved from [Link]
-
Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega - ACS Publications. Retrieved from [Link]
-
Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. Australian Journal of Chemistry - ConnectSci. Retrieved from [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Retrieved from [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of 2-substituted benzothiazoles: a review | Semantic Scholar [semanticscholar.org]
- 3. ijpsr.com [ijpsr.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Benzothiazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of benzothiazoles, a core scaffold in many pharmacologically active compounds, has been significantly advanced by the adoption of microwave-assisted organic synthesis (MAOS). This technique offers numerous advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles.[1][2][3] As a greener approach, MAOS often allows for solvent-free conditions or the use of environmentally benign solvents.[2][4][5]
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you optimize your microwave-assisted benzothiazole synthesis and overcome common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for benzothiazole synthesis compared to conventional heating?
A1: Microwave-assisted synthesis offers several key advantages:
-
Accelerated Reaction Rates: Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and significantly shorter reaction times—often minutes instead of hours.[2][4][5]
-
Higher Yields: The uniform and rapid heating provided by microwaves can lead to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired benzothiazole.[1][3]
-
Enhanced Purity: The reduction in side reactions often simplifies purification, leading to a purer final product.[2]
-
Energy Efficiency: Microwave reactors are generally more energy-efficient than conventional heating methods like oil baths.[6]
-
Greener Chemistry: MAOS aligns with the principles of green chemistry by reducing solvent usage and energy consumption.[3][4][5]
Q2: How do I translate a conventional benzothiazole synthesis protocol to a microwave-assisted method?
A2: A general guideline is to start by increasing the reaction temperature. For instance, if a conventional reaction is performed at 80°C for 8 hours, you could start the microwave reaction at 100-120°C for a significantly shorter time, such as 10-30 minutes.[4][5] It's crucial to use a dedicated microwave reactor with proper temperature and pressure controls for safety and reproducibility.[7][8][9] Always start with small-scale experiments to determine the optimal conditions.
Q3: What are the most common starting materials for synthesizing benzothiazoles via microwave irradiation?
A3: The most widely used method involves the condensation of 2-aminothiophenol with various carbonyl compounds, such as aldehydes, carboxylic acids, or acyl chlorides.[10] Microwave irradiation effectively promotes this cyclocondensation reaction.[3][11][12]
Q4: Are there any specific safety precautions I should take when performing microwave-assisted synthesis of benzothiazoles?
A4: Yes, safety is paramount.
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[7][8] Laboratory-grade microwave reactors are equipped with essential safety features like temperature and pressure sensors and automatic power control.[8]
-
Proper Vessel Selection: Use only sealed vessels specifically designed for microwave synthesis that can withstand high pressures and temperatures.[9]
-
Handling Reagents: 2-Aminothiophenol is susceptible to oxidation and has a strong, unpleasant odor. Handle it in a well-ventilated fume hood, and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[10]
-
Awareness of Reaction Kinetics: Be aware of the potential for rapid increases in temperature and pressure, especially with highly exothermic reactions.[8] Start with small-scale reactions and gradually scale up.
II. Troubleshooting Guide
Problem 1: Low or No Product Yield
This is one of the most common issues in organic synthesis. The following table outlines potential causes and solutions specific to the microwave-assisted synthesis of benzothiazoles.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of your 2-aminothiophenol and the corresponding carbonyl compound. 2-Aminothiophenol can oxidize over time, so using a fresh bottle or purifying it before use is recommended.[10] |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. If the yield is low, incrementally increase the temperature.[10] Conversely, if you observe decomposition or the formation of multiple side products, try lowering the temperature.[13] |
| Incorrect Reaction Time | Microwave reactions are rapid. A time that is too short may result in an incomplete reaction, while excessive time can lead to product degradation. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[10] |
| Inefficient Catalyst | The choice of catalyst is crucial. For condensations with aldehydes, various catalysts have proven effective under microwave conditions.[11][14] If your current catalyst is not providing good yields, consider screening other reported catalysts for your specific substrates. |
| Inappropriate Solvent | The solvent's ability to absorb microwave energy (dielectric properties) significantly impacts the reaction efficiency.[2] Polar solvents like ethanol, DMF, or even water are often good choices.[3][15] In some cases, solvent-free conditions can be highly effective.[11] |
Problem 2: Formation of Significant Side Products
The presence of impurities can complicate purification and reduce your overall yield.
| Potential Cause | Recommended Solutions |
| Oxidation of 2-aminothiophenol | The thiol group in 2-aminothiophenol is prone to oxidation, which can lead to the formation of a disulfide byproduct.[10] Performing the reaction under an inert atmosphere (nitrogen or argon) can help minimize this side reaction. |
| Incomplete Cyclization | The intermediate Schiff base, formed from the reaction of 2-aminothiophenol and an aldehyde, may not fully cyclize to the benzothiazole. Optimizing the catalyst and reaction conditions (temperature and time) can promote efficient cyclization.[10] |
| Decomposition of Reagents or Product | High temperatures can sometimes lead to the degradation of starting materials or the desired product. If you suspect decomposition, try running the reaction at a lower temperature for a slightly longer duration. |
Problem 3: Difficulty in Product Purification
Isolating the pure benzothiazole derivative can sometimes be challenging.
| Potential Cause | Recommended Solutions |
| Product is an Oil | If your product is an oil and proves difficult to purify via column chromatography, consider converting it to a solid derivative (e.g., a salt) for easier purification by recrystallization. You can then regenerate the pure product.[10] |
| Product Instability on Silica Gel | Some benzothiazole derivatives may be sensitive to the acidic nature of silica gel. In such cases, consider using neutral or basic alumina for column chromatography or explore alternative purification methods like recrystallization or preparative TLC.[10] |
| Co-elution of Impurities | If impurities are co-eluting with your product during column chromatography, try using a different solvent system with varying polarity to improve separation. |
III. Experimental Protocols & Data
General Protocol for Microwave-Assisted Synthesis of 2-Arylbenzothiazoles
This protocol provides a general guideline for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and an aromatic aldehyde. Optimization for specific substrates may be required.
Materials:
-
2-Aminothiophenol
-
Substituted Aromatic Aldehyde
-
Ethanol (or another suitable solvent)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol).[16]
-
Add ethanol (3-5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150°C) for a specified time (e.g., 5-20 minutes).[14][17] Monitor the internal pressure to ensure it remains within the safe limits of the vial.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Comparative Data: Conventional vs. Microwave Synthesis
The following table illustrates the significant advantages of microwave-assisted synthesis over conventional heating for the preparation of various benzothiazole derivatives.
| Product | Method | Reaction Time | Yield (%) | Reference |
| 2-(4-chlorophenyl)benzothiazole | Conventional | 6 hours | 82 | [18] |
| Microwave | 5 minutes | 94 | [18] | |
| 2-(4-methoxyphenyl)benzothiazole | Conventional | 8 hours | 75 | [18] |
| Microwave | 6 minutes | 92 | [18] | |
| 2-phenylbenzothiazole | Conventional | 5 hours | 85 | [18] |
| Microwave | 5 minutes | 95 | [18] |
IV. Visualizing the Workflow
General Workflow for Microwave-Assisted Benzothiazole Synthesis
Caption: A generalized workflow for the synthesis of benzothiazoles using microwave irradiation.
Troubleshooting Logic Flow
Caption: A decision-making flowchart for troubleshooting low-yield microwave-assisted benzothiazole synthesis.
V. References
-
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]
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Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available at: [Link]
-
Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions - ACS Publications. Available at: [Link]
-
Biological evaluation of benzothiazoles obtained by microwave-green synthesis - SciELO. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]
-
Biological evaluation of benzothiazoles obtained by microwave-green synthesis - SciELO. Available at: [Link]
-
Safety Considerations for Microwave Synthesis - CEM Corporation. Available at: [Link]
-
Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent - ResearchGate. Available at: [Link]
-
Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Available at: [Link]
-
Microwave Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available at: [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. Available at: [Link]
-
Basic Guidelines For Microwave Reactor and Reactions | PDF - Scribd. Available at: [Link]
-
Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - NIH. Available at: [Link]
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6 - Organic Syntheses Procedure. Available at: [Link]
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Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents - Indian Academy of Sciences. Available at: [Link]
-
Benzothiazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
MICROWAVE-ASSISTED SYNTHESIS OF NOVEL BENZOTHIAZOLE DERIVATIVES CONTAINING IMIDAZOL MOIETIES AND ANTI-INFLAMMATORY ACTIVITY - International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
A brief review: Microwave assisted organic reaction - Scholars Research Library. Available at: [Link]
-
Microwave Assisted Organic Synthesis. Available at: [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. Available at: [Link]
-
Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradiation - Bentham Science Publisher. Available at: [Link]
-
Can anyone suggest how to do microwave assisted synthesis of substituted 2-amino benzothiazoles ? | ResearchGate. Available at: [Link]
-
Microwave assisted aqueous phase synthesis of benzothiazoles and benzimidazoles in the presence of Ag 2 O - Sakram - RCSI Journals Platform. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]
-
Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters | ACS Combinatorial Science. Available at: [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]
-
Microwave-assisted synthesis of 1,3-benzothiazol-2(3 H)-one derivatives and analysis of their antinociceptive activity - Bahçeşehir University. Available at: [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Beilstein Journals. Available at: [Link]
-
Microwave Reaction Tutorial | Biotage. Available at: [Link]
-
Getting Started with Microwave Synthesis - CEM Corporation. Available at: [Link]
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Overcoming incomplete cyclization in benzothiazole synthesis
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you overcome experimental hurdles and optimize your reaction outcomes.
Foundational Principles: The Mechanism of Benzothiazole Synthesis
A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The most common route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a carbonyl compound, such as an aldehyde or a carboxylic acid.[1] The generally accepted mechanism proceeds through the following key steps:
-
Schiff Base Formation: The amino group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of the aldehyde or carboxylic acid derivative, followed by dehydration to form a Schiff base (or an amide intermediate in the case of carboxylic acids).
-
Intramolecular Cyclization: The thiol group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered dihydrobenzothiazole (benzothiazoline) intermediate.[2]
-
Oxidation: The final step is the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole. This oxidation can be spontaneous (e.g., by atmospheric oxygen) or promoted by an added oxidizing agent.[2]
Reaction Pathway Overview
Caption: General mechanism of benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing benzothiazole derivatives?
The most prevalent methods for synthesizing the benzothiazole ring involve the condensation of 2-aminothiophenol with various carbonyl compounds. These include carboxylic acids, aldehydes, acyl chlorides, and esters.[3][4] Alternative approaches utilize nitriles or involve the cyclization of thiobenzanilides.[3][1]
Q2: How can I monitor the progress of my benzothiazole synthesis reaction?
Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light or iodine vapor.[3] Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of degradation products.[3]
Q3: What are some common "green" or environmentally friendly approaches to benzothiazole synthesis?
Many modern synthetic protocols focus on environmentally benign methods. These often involve the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[3][1] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption.[3][1][5]
Q4: Are there any safety precautions I should take when working with 2-aminothiophenol?
Yes, 2-aminothiophenol is known to be readily oxidized, so it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) if possible.[3] It is also a thiol, which means it has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.[3]
Troubleshooting Guide: Overcoming Incomplete Cyclization and Low Yields
Incomplete cyclization is a common bottleneck in benzothiazole synthesis, often leading to low yields and difficult purification. This guide addresses the root causes and provides actionable solutions.
Problem 1: Low or No Product Yield
A low yield of the desired benzothiazole is one of the most frequent challenges. The issue often lies in one of the key steps of the reaction mechanism being inefficient.
Troubleshooting Workflow: Low Yield
Caption: Stepwise approach to troubleshooting low yields.
Potential Causes and Solutions
| Potential Cause | Explanation & Recommended Solutions |
| Poor Quality of Starting Materials | 2-Aminothiophenol is particularly susceptible to oxidation, which can form disulfide byproducts.[3] Ensure the purity of both 2-aminothiophenol and the carbonyl compound. Using a freshly opened bottle of 2-aminothiophenol or purifying it before use is highly advisable.[3] |
| Inefficient Catalyst | The choice of catalyst is critical and substrate-dependent. For condensations with carboxylic acids , catalysts like polyphosphoric acid (PPA), or a mixture of methanesulfonic acid and silica gel can be effective.[3][1][6] For reactions with aldehydes , catalysts such as H₂O₂/HCl, samarium triflate, or various Lewis acids have been reported to give good yields.[3][7] Consider screening different catalysts to find the optimal one for your specific substrates.[3] |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others require heating.[3] If the yield is low at room temperature, try gradually increasing the temperature. Conversely, if side products are observed at elevated temperatures, lowering the temperature might be beneficial.[3] |
| Presence of Water | Some condensation reactions are sensitive to water, which can hinder the initial dehydration step to form the Schiff base. Using dry solvents and ensuring all glassware is thoroughly dried can improve the yield. Molecular sieves can also be added to the reaction mixture to remove any residual water.[3][8] |
| Incomplete Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion.[3] Insufficient reaction time will leave unreacted starting materials, while excessively long times can lead to product degradation.[3] |
Problem 2: Incomplete Cyclization - Intermediate Detected
In some cases, the reaction stalls after the formation of the Schiff base or amide intermediate, and the subsequent intramolecular cyclization does not proceed efficiently.
Potential Causes and Solutions
| Potential Cause | Explanation & Recommended Solutions |
| Steric Hindrance | Bulky substituents on either the 2-aminothiophenol or the carbonyl compound can sterically hinder the intramolecular cyclization step. If possible, consider using a less sterically demanding substrate. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome this barrier. |
| Insufficient Catalyst Activity | The catalyst not only promotes the initial condensation but also facilitates the cyclization. A stronger acid catalyst, such as p-toluenesulfonic acid (TsOH·H₂O), can protonate the imine nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by the thiol.[9] |
| Inefficient Oxidation | The final step is the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole.[2] If this step is inefficient, the reaction may stall at the dihydro-benzothiazole intermediate. For many syntheses, atmospheric oxygen is a sufficient oxidant.[2] In other cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) may be required.[2][6] |
Problem 3: Formation of Side Products
The formation of byproducts can complicate purification and reduce the overall yield.
Potential Causes and Solutions
| Potential Cause | Explanation & Recommended Solutions |
| Oxidation of 2-Aminothiophenol | The thiol group can be oxidized to form a disulfide byproduct.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.[3] |
| Self-Condensation of Aldehyde | Under certain conditions, aldehydes can undergo self-condensation. Adjusting the reaction conditions, such as temperature or catalyst, can help to suppress this side reaction.[3] |
| Over-oxidation | In reactions involving an oxidant, controlling the stoichiometry of the oxidizing agent is crucial to prevent over-oxidation of the desired product or intermediates.[3] |
Experimental Protocols
Protocol 1: General Procedure for Benzothiazole Synthesis from an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 5-10 mL).
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[2][7]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[2]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[2]
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]
Protocol 2: Synthesis from a Carboxylic Acid using a Heterogeneous Catalyst
This method utilizes a reusable silica-supported catalyst.
-
Catalyst Preparation: Prepare a heterogeneous mixture of methanesulfonic acid and silica gel as described in the literature.[1][6]
-
Reaction Setup: To a mixture of 2-aminothiophenol (1.0 mmol) and a carboxylic acid (1.0 mmol), add the methanesulfonic acid/silica gel catalyst.
-
Reaction Conditions: Heat the reaction mixture, typically under solvent-free conditions, monitoring the progress by TLC.
-
Work-up and Isolation: After the reaction is complete, the solid catalyst can be removed by filtration. The product can then be isolated and purified from the filtrate. The recovered catalyst can often be reused multiple times without a significant loss in activity.[6]
References
- Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem.
- Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol - Benchchem.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate.
- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Semantic Scholar.
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. National Institutes of Health (NIH).
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
- L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. National Institutes of Health (NIH).
- Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. ResearchGate.
- Benzothiazole synthesis. Organic Chemistry Portal.
- Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. ACS Publications.
- SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences.
- Optimization of reaction conditions. ResearchGate.
- Advancement In Heterogeneous Catalysts For The Synthesis Of Benzothiazole Derivatives. UPCommons.
- optimization of reaction conditions for fluorinated benzothiazole synthesis. Benchchem.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health (NIH).
- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.
- The common synthetic routes for benzothiazoles. ResearchGate.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
- Synthesis and various biological activities of benzothiazole derivative: A review. ResearchGate.
- Synthesis and Cyclization of Benzothiazole: Review. ResearchGate.
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Validation & Comparative
Comparative Analysis of 2-(4-Fluorophenyl)-1,3-benzothiazole and Thioflavin T: A Technical Guide for Amyloid Probe Selection
This guide provides a comprehensive comparative analysis of two prominent fluorescent probes used in amyloid research: the classic Thioflavin T (ThT) and the more recent derivative, 2-(4-Fluorophenyl)-1,3-benzothiazole. Designed for researchers, scientists, and drug development professionals, this document delves into their structural differences, binding mechanisms, photophysical properties, and practical applications, supported by experimental data and detailed protocols. Our objective is to equip you with the necessary insights to make informed decisions when selecting the optimal probe for your specific experimental needs, from routine in vitro aggregation assays to advanced in vivo imaging.
Introduction: The Critical Role of Amyloid Probes
The aggregation of proteins into amyloid fibrils is a pathological hallmark of numerous devastating neurodegenerative disorders, including Alzheimer's disease (AD).[1][2] The ability to detect and quantify these aggregates is fundamental to both understanding disease mechanisms and developing therapeutic interventions.[3] Fluorescent probes that specifically bind to the cross-β-sheet structure of amyloid fibrils are indispensable tools in this field.[1][4]
For decades, Thioflavin T (ThT) , a cationic benzothiazole dye, has been the gold standard for in vitro detection of amyloid fibrils.[2][5][6] Its fluorescence emission dramatically increases upon binding to these structures, making it a reliable and widely used reagent.[1][7] However, the quest for probes with improved properties, particularly for in vivo applications, has led to the development of numerous derivatives. Among these is This compound , a neutral analogue inspired by the structure of Pittsburgh Compound B (PIB), a successful PET imaging agent for amyloid plaques.[8] This guide will dissect the key attributes of these two molecules to illuminate their respective strengths and limitations.
Structural and Synthetic Overview
The fundamental difference between ThT and this compound lies in their charge and substitution patterns, which profoundly impacts their biological and photophysical behavior.
-
Thioflavin T (ThT) is a methylated, positively charged benzothiazole salt.[7] It is typically synthesized through the methylation of dehydrothiotoluidine.[7] Its ionic nature influences its solubility and ability to cross biological membranes.
-
This compound is an uncharged, neutral molecule. The fluorine atom is a key feature, particularly for radiolabeling with ¹⁸F for Positron Emission Tomography (PET) studies.[8] Its synthesis can be achieved via a one-step condensation pathway.[8]
Mechanism of Fluorescence and Amyloid Binding
The utility of both probes stems from their ability to signal the presence of amyloid fibrils through a dramatic change in their fluorescence properties.
The Molecular Rotor Mechanism of Thioflavin T
In aqueous solution, ThT exhibits weak fluorescence. Its structure consists of a benzothiazole ring and a dimethylaminophenyl ring that can rotate freely around the connecting carbon-carbon bond.[7][9] This rotation provides a non-radiative pathway for the molecule to return to its ground state after excitation, effectively quenching fluorescence.[7]
Upon binding to the characteristic cross-β structure of amyloid fibrils, this intramolecular rotation is sterically hindered.[10] The restriction of the molecular rotor minimizes non-radiative decay, forcing the excited molecule to release its energy as photons, resulting in a significant increase in fluorescence quantum yield.[2][6][11] This "turn-on" fluorescence is the basis of its function.
Binding Mode and Affinity
ThT is believed to bind to amyloid fibrils in channels or grooves that run parallel to the long axis of the fibril, a model supported by polarized fluorescence microscopy.[4][12] This interaction is non-covalent and recognizes a common structural feature of amyloid rather than a specific amino acid sequence.[4] However, ThT can exhibit multiple binding modes with varying affinities. For instance, studies with lysozyme amyloid fibrils have identified two distinct binding modes with significantly different binding constants (Kb1 = 7.5 × 10⁶ M⁻¹, Kb2 = 5.6 × 10⁴ M⁻¹).[13][14]
This compound, being a derivative of PIB, shares a similar high affinity for amyloid-β plaques.[8] Competition binding studies using human Alzheimer's disease brain homogenates revealed a high affinity with an inhibition constant (Ki) of 9.0 nM.[8] Its neutrality is a key design feature intended to improve lipophilicity and, consequently, its ability to cross the blood-brain barrier (BBB), a significant limitation for the charged ThT molecule in in vivo applications.
Comparative Data: Photophysical and Binding Properties
The selection of a fluorescent probe is often dictated by its specific optical and binding characteristics. The table below summarizes the key performance metrics for both compounds, compiled from authoritative sources.
| Property | Thioflavin T (ThT) | This compound | Rationale & Significance |
| Molar Mass | 318.86 g/mol [7] | ~229.27 g/mol | Lower molecular weight is generally favorable for BBB penetration. |
| Charge | Cationic (Positively Charged) | Neutral[2] | Neutrality enhances lipophilicity, which is critical for crossing the BBB for in vivo brain imaging.[2] |
| Excitation Max (λex) | ~385 nm (Free)[4][15]; ~450 nm (Bound)[1][4][7][15] | Not typically used for fluorescence; primary use is PET. | The significant red shift upon binding for ThT is a hallmark of its utility, reducing background from the unbound state. |
| Emission Max (λem) | ~445 nm (Free)[4][15]; ~482-485 nm (Bound)[4][7][15] | N/A | ThT's emission in the blue-green spectrum is easily detectable with standard fluorescence microscopy setups. |
| Quantum Yield (φ) | ~0.0001 (Free); up to 0.43 (Bound)[9] | N/A | The >1000-fold increase in quantum yield provides an exceptional signal-to-noise ratio for detecting fibrils.[2][6][9] |
| Binding Affinity (Aβ) | Ki = 580 nM (Varies with fibril type) | Ki = 9.0 nM[8] | The significantly higher affinity of the fluorophenyl derivative suggests more sensitive and specific binding to amyloid plaques. |
| Brain Uptake (Mice) | Low | High (3.20% ID/g at 2 min)[8] | High initial brain uptake followed by fast washout is an excellent characteristic for an in vivo imaging agent.[8] |
Performance in Key Research Applications
In Vitro Aggregation Assays
Thioflavin T is the undisputed workhorse for monitoring the kinetics of amyloid formation in vitro.[1] Its fluorescence intensity correlates linearly with the concentration of amyloid fibrils, allowing for reliable quantitative measurements.[1] Researchers commonly use a concentration of 10-20 µM ThT for kinetic studies to avoid potential artifacts at higher concentrations.[1]
Histological Staining (Ex Vivo)
Both ThT and its derivatives are used for staining amyloid plaques in post-mortem brain tissue sections.[7] ThT provides a robust and specific signal for β-sheet-rich aggregates. However, its broad specificity means it can also bind to other amyloidogenic proteins, such as tau tangles, which may require co-staining with other markers for differentiation.[16] Derivatives like this compound also show intense and specific staining of Aβ plaques in human AD brain sections.[8]
In Vivo Imaging
This is where the distinction between the two probes is most critical. While ThT is excellent for in vitro and ex vivo work, its use for non-invasive in vivo imaging of brain amyloid plaques is limited by its poor blood-brain barrier penetration.[3][17]
In contrast, this compound was specifically designed and evaluated for in vivo applications.[8] When radiolabeled with Fluorine-18 ([¹⁸F]), it serves as a PET tracer. Biodistribution studies in mice demonstrate high initial brain uptake followed by a fast washout from healthy tissue, properties that are essential for generating high-contrast images of amyloid deposits.[8] This makes it, and similar neutral derivatives, far superior candidates for preclinical and clinical neuroimaging.[17][18]
Standardized Experimental Protocols
Adherence to validated protocols is paramount for reproducible and reliable data. Below are step-by-step methodologies for common applications.
Protocol 1: In Vitro Amyloid Aggregation Kinetics Assay using ThT
This protocol describes a standard method to monitor the formation of amyloid-β fibrils over time using a microplate reader.
Causality: The aggregation of amyloidogenic proteins follows a sigmoidal curve with lag, exponential, and plateau phases. ThT fluorescence is directly proportional to the amount of fibrillar amyloid formed, allowing real-time tracking of this process.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM Thioflavin T stock solution in sterile, distilled water. Filter through a 0.22 µm syringe filter to remove any aggregates.[15] Store protected from light at 4°C.
-
Prepare the amyloid protein (e.g., Aβ42) monomer solution according to established protocols, ensuring it is free of pre-existing aggregates.
-
Prepare the assay buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
In a 96-well, non-binding, black-walled microplate, add the assay buffer.
-
Add the ThT stock solution to a final concentration of 20 µM.[15]
-
Initiate the aggregation reaction by adding the amyloid protein monomer to a final concentration (e.g., 5-10 µM).
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 5-10 minutes) for the duration of the experiment (e.g., 24-48 hours).
-
Use an excitation wavelength of ~450 nm and measure emission at ~485 nm.[1][15] Incorporate intermittent shaking to promote fibril formation.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
Fit the data to a sigmoidal curve to extract kinetic parameters such as the lag time (t_lag) and the apparent growth rate constant (k_app).
-
Protocol 2: Fluorescence Staining of Amyloid Plaques in Brain Tissue
This protocol outlines the staining of amyloid plaques in fixed brain sections for visualization by fluorescence microscopy.
Causality: The protocol uses a series of steps to permeabilize the tissue, allowing the dye to access intracellular and extracellular structures, and then applies the fluorescent probe which binds specifically to the β-sheet conformation of amyloid plaques.
Step-by-Step Methodology:
-
Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) or frozen brain sections (5-10 µm thick) mounted on slides.
-
If using FFPE sections, deparaffinize in xylene and rehydrate through a graded series of ethanol solutions to water.
-
-
Permeabilization (Optional but Recommended):
-
Incubate slides in a solution of 0.1% Triton X-100 in PBS for 10-15 minutes to permeabilize cell membranes.[15]
-
Wash slides three times with PBS.
-
-
Staining:
-
Prepare a staining solution of the chosen probe. For ThT, a 0.05% to 1% solution in 50% ethanol is common. For derivatives, follow the manufacturer's or literature recommendations.
-
Cover the tissue section with the staining solution and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Differentiation and Washing:
-
Briefly rinse the slides in an ethanol solution (e.g., 80% ethanol) to remove excess, unbound dye and reduce background fluorescence.
-
Wash thoroughly with distilled water.
-
-
Mounting and Imaging:
-
Coverslip the slides using an aqueous mounting medium.
-
Image using a fluorescence microscope with appropriate filter sets (e.g., a DAPI or FITC cube for ThT, depending on the microscope's specific filters).
-
Conclusion and Recommendations
The choice between Thioflavin T and this compound is fundamentally driven by the experimental context. Neither probe is universally superior; rather, each offers distinct advantages for specific applications.
| Feature | Thioflavin T | This compound |
| Primary Strength | Robust, cost-effective in vitro quantification. | High-affinity in vivo imaging potential. |
| Key Advantage | Extensive historical data; well-characterized. | Excellent BBB penetration and fast washout kinetics.[8] |
| Key Limitation | Poor BBB penetration; cationic charge. | Not inherently fluorescent for standard microscopy. |
| Ideal Use Case | Routine monitoring of protein aggregation kinetics. | Preclinical PET imaging of amyloid plaques. |
Recommendations for Researchers:
-
For routine, high-throughput in vitro screening of aggregation inhibitors or characterizing fibril formation kinetics, Thioflavin T remains the logical and cost-effective choice. Its robust fluorescence turn-on and the vast body of literature supporting its use make it a reliable standard.[1]
-
For preclinical or clinical research focused on the non-invasive detection and quantification of amyloid plaques in the brain, neutral benzothiazole derivatives like This compound (as a PET ligand) are essential. Their high binding affinity and superior pharmacokinetic properties are critical for successful in vivo neuroimaging.[8][19]
Ultimately, a thorough understanding of the properties outlined in this guide will empower researchers to select the most appropriate tool, ensuring the generation of high-quality, relevant, and impactful data in the study of amyloid diseases.
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Younan, N. D., et al. (2020). A Comparative Photophysical Study of Structural Modifications of Thioflavin T-Inspired Fluorophores. PubMed Central. [Link]
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Pinheiro, B. A., et al. (2021). Interrogating Amyloid Aggregates using Fluorescent Probes. ResearchGate. [Link]
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Asal, S. (2019). Evaluation of novel fluorescent probes for in vivo Transthyretin amyloid using fibrils generated in vitro under varying conditions. DiVA portal. [Link]
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Ordon, K., et al. (2015). Thioflavin T Inspirations: On the Photophysical and Aggregation Properties of Fluorescent Difluoroborates Based on the Benzothiazole Core. PubMed Central. [Link]
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A Comparative Validation Guide to 2-(4-Fluorophenyl)-1,3-benzothiazole as an Amyloid Imaging Agent
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Superior Amyloid Imaging
Alzheimer's disease (AD) pathology is centrally characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain.[1] The ability to non-invasively detect and quantify these plaques is critical for the early diagnosis of AD, patient stratification in clinical trials, and monitoring the efficacy of anti-amyloid therapeutic interventions.[1][2][3] Positron Emission Tomography (PET) has emerged as the leading modality for this purpose, yet the development of optimal imaging agents is an ongoing pursuit.
This guide provides a comprehensive technical validation of 2-(4-Fluorophenyl)-1,3-benzothiazole, an analogue of the seminal amyloid radiotracer, Pittsburgh Compound B (PiB). We will objectively compare its performance against PiB and other established agents, supported by key experimental data and detailed methodologies to underscore its potential as a next-generation amyloid imaging probe.
Core Candidate Profile: this compound
This compound is a derivative of the benzothiazole scaffold, a core structure known for its affinity for the beta-sheet conformation of Aβ aggregates.[4] Its key distinction is the incorporation of a fluorine atom, making it suitable for labeling with the positron-emitting isotope Fluorine-18 (¹⁸F). This strategic modification directly addresses the primary logistical limitation of the "gold standard" agent, [¹¹C]PiB.
The longer half-life of ¹⁸F (110 minutes) compared to ¹¹C (20.4 minutes) offers significant advantages, including the ability to transport the radiotracer from a central cyclotron facility to multiple imaging centers, allowing for more flexible scheduling and wider accessibility.[2][3][5]
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The Cutting Edge of Cancer Therapy: A Comparative Guide to the Structure-Activity Relationship of 2-(4-Aminophenyl)benzothiazole Derivatives
In the relentless pursuit of novel and effective anticancer agents, the 2-(4-aminophenyl)benzothiazole scaffold has emerged as a particularly promising pharmacophore.[1][2] These compounds have demonstrated potent and selective antitumor activity against a range of human cancer cell lines, including breast, colon, ovarian, and renal cancers.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their performance backed by experimental data. We will delve into their mechanism of action, provide detailed experimental protocols for their evaluation, and present a clear, data-driven comparison to aid researchers and drug development professionals in this critical field.
The 2-(4-Aminophenyl)benzothiazole Scaffold: A Foundation for Potent Anticancer Activity
The parent molecule, 2-(4-aminophenyl)benzothiazole, exhibits impressive growth-inhibitory effects against several human breast cancer cell lines, with IC50 values in the nanomolar range.[4] However, its activity is highly selective, with other cancer cell types remaining largely unaffected.[4][5] This inherent selectivity is a desirable trait in cancer chemotherapy, promising targeted action with potentially fewer side effects. The exploration of this scaffold has led to the synthesis of numerous derivatives with enhanced potency and a broader spectrum of activity.[4][5]
Structure-Activity Relationship (SAR): Unlocking Potency and Selectivity
Systematic structural modifications of the 2-(4-aminophenyl)benzothiazole core have revealed critical insights into the determinants of its anticancer activity. The key areas of modification include the 2-phenyl ring and the benzothiazole moiety itself.
Substitutions on the 2-Phenyl Ring: A Key to Enhanced Potency
Research has consistently shown that substitutions adjacent to the amino group on the 2-phenyl ring can dramatically increase the cytotoxic potency of these compounds.[3][6]
-
Methyl and Halogen Substituents: The introduction of a methyl group or a halogen atom (such as chlorine, bromine, or iodine) at the 3'-position of the phenyl ring leads to a significant enhancement in activity against sensitive breast cancer cell lines, with IC50 values often dropping into the picomolar range.[3][4] For instance, the 3'-methyl derivative, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), is notably more potent than the parent compound.[4][5] This increased activity also extends to ovarian, lung, and renal cancer cell lines.[4][5]
Modifications of the Benzothiazole Moiety
The heterocyclic core is also crucial for activity. Comparative studies have shown that the benzothiazole ring is superior to benzoxazole and significantly better than benzimidazole for anticancer efficacy.[4][5]
-
Fluorination: The introduction of a fluorine atom at the 5-position of the benzothiazole ring, as seen in 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), has been shown to produce a compound with remarkable antitumor activity across the National Cancer Institute (NCI) 60 cell line panel.[7][8]
Comparative in vitro Activity of Key Derivatives
The following table summarizes the growth inhibitory (GI50) concentrations of selected 2-(4-aminophenyl)benzothiazole derivatives against various cancer cell lines, illustrating the key SAR findings.
| Compound | Substitution | Cancer Cell Line | GI50 (nM) | Reference(s) |
| Parent Compound | None | MCF-7 (Breast) | <10 | [9] |
| 9a (DF 203) | 3'-Methyl | MCF-7 (Breast) | <10 | [4][5] |
| 9c | 3'-Bromo | MCF-7 (Breast) | Potent | [4][5] |
| 9f | 3'-Iodo | MCF-7 (Breast) | Potent | [4][5] |
| 9i | 3'-Chloro | MCF-7 (Breast) | Potent | [4][5] |
| 5F 203 | 3'-Methyl, 5-Fluoro | IGROV-1 (Ovarian) | <10 | [9] |
Mechanism of Action: A Unique Pathway to Cancer Cell Death
The anticancer activity of 2-(4-aminophenyl)benzothiazole derivatives is not attributed to a common mechanism like tubulin inhibition, although some derivatives have been explored for this activity.[10][11] Instead, their primary mode of action involves a unique metabolic activation pathway leading to the formation of DNA adducts and subsequent apoptosis.[1][2][9]
This process is initiated by the binding of the benzothiazole derivative to the aryl hydrocarbon receptor (AhR), which leads to the induction of the cytochrome P450 enzyme, CYP1A1.[1][2] CYP1A1 then metabolizes the benzothiazole, generating a reactive electrophilic species.[1][2][9] This reactive intermediate covalently binds to DNA, forming adducts that trigger a cellular damage response, ultimately culminating in programmed cell death (apoptosis).[1][2][9]
The selectivity of these compounds for certain cancer cells is linked to the differential expression and inducibility of CYP1A1 in those cells.[9] Sensitive cancer cells are able to metabolize the compounds, leading to the generation of the cytotoxic species, while resistant cells are not.[9]
Caption: Proposed mechanism of action for 2-(4-aminophenyl)benzothiazole derivatives.
Experimental Protocols
To ensure the reproducibility and validation of research in this area, detailed experimental protocols are essential.
Synthesis of 2-(4-Aminophenyl)benzothiazole Derivatives
A common and efficient method for the synthesis of these compounds involves the condensation of a substituted 4-aminobenzoic acid with 2-aminothiophenol in the presence of polyphosphoric acid (PPA) at elevated temperatures.[5][12]
Step-by-Step Protocol:
-
Mixing Reagents: In a round-bottom flask, combine the appropriate substituted 4-aminobenzoic acid (1 equivalent) and 2-aminothiophenol (1 equivalent) in polyphosphoric acid (PPA).
-
Heating: Heat the reaction mixture to 220°C with stirring for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water and neutralize with a suitable base (e.g., sodium hydroxide or potassium carbonate solution) to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, treat the cells with various concentrations of the synthesized benzothiazole derivatives (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using propidium iodide, PI).
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the benzothiazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Conclusion and Future Directions
The 2-(4-aminophenyl)benzothiazole scaffold represents a highly promising class of anticancer agents with a unique mechanism of action. The structure-activity relationship studies have clearly demonstrated that strategic modifications, particularly at the 3'-position of the phenyl ring and the 5-position of the benzothiazole ring, can significantly enhance their potency and broaden their spectrum of activity. The selective induction of apoptosis in cancer cells through metabolic activation by CYP1A1 offers a targeted approach to cancer therapy.
Future research should focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their in vivo efficacy and safety profiles. The development of prodrugs to enhance bioavailability is a promising strategy that is already being explored.[1][2] Additionally, a deeper understanding of the molecular interactions between these compounds, the AhR, and CYP1A1 will be crucial for the rational design of the next generation of 2-(4-aminophenyl)benzothiazole-based anticancer drugs.
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Shi, D., Bradshaw, T. D., Wrigley, S., McCall, C. J., Lelieveld, P., Fichtner, I., & Stevens, M. F. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of medicinal chemistry, 39(17), 3375–3384. [Link]
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Yurttas, L., Tay, F., & Demirayak, S. (2015). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Journal of enzyme inhibition and medicinal chemistry, 30(3), 458–465. [Link]
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Bradshaw, T. D., Shi, D., Wrigley, S., McCall, C. J., Lelieveld, P., Fichtner, I., & Stevens, M. F. (1996). Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo. Journal of Medicinal Chemistry, 39(17), 3375-3384. [Link]
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Kashiyama, E., & Hutchinson, I. (2006). 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. Mini reviews in medicinal chemistry, 6(6), 633–637. [Link]
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Kashiyama, E., & Hutchinson, I. (2006). 2-(4-Aminophenyl) Benzothiazole: A Potent and Selective Pharmacophore with Novel Mechanistic Action Towards Various Tumour Cell Lines. Mini-Reviews in Medicinal Chemistry, 6(6), 633-637. [Link]
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A Comparative Guide to the Anticancer Activity of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic compound, has emerged as a "privileged structure" in medicinal chemistry due to the broad spectrum of biological activities its derivatives possess. Extensive research has underscored the potential of substituted benzothiazoles as potent and selective anticancer agents, demonstrating efficacy against a wide array of cancer cell lines. This guide provides an in-depth, comparative analysis of the anticancer activities of various benzothiazole derivatives, focusing on structure-activity relationships (SAR), mechanisms of action, and the experimental data that substantiate these findings.
The Benzothiazole Core: A Versatile Scaffold for Anticancer Drug Design
The versatility of the benzothiazole nucleus, formed by the fusion of a thiazole and a benzene ring, allows for substitutions at multiple positions, most notably at the C-2 and C-6 positions. These modifications significantly influence the compound's pharmacological profile, including its potency, selectivity, and mechanism of action. Key therapeutic strategies involving benzothiazole derivatives include the inhibition of crucial cellular targets like protein kinases and tubulin, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR) and Comparative Efficacy
The anticancer potency of benzothiazole derivatives is profoundly dictated by the nature and position of their substituents. SAR studies have revealed that specific functional groups can dramatically enhance cytotoxic activity.
For instance, 2-arylbenzothiazoles have shown remarkable antitumor activity. The presence of electron-donating or withdrawing groups on the 2-phenyl ring can modulate the compound's efficacy. Fluorinated 2-arylbenzothiazoles, in particular, have demonstrated potent growth inhibition against breast cancer cell lines like MCF-7. Similarly, the introduction of indole-based semicarbazide moieties at the C-2 position has yielded compounds with nanomolar efficacy against colon cancer cell lines such as HT-29.
Below is a comparative summary of the in vitro cytotoxic activity (IC50 values) of representative benzothiazole derivatives against various human cancer cell lines.
| Derivative Class | Representative Compound/Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Indole Semicarbazide | Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 | |
| H460 (Lung) | 0.29 | |||
| A549 (Lung) | 0.84 | |||
| MDA-MB-231 (Breast) | 0.88 | |||
| Pyridinyl-2-amine Linked | Compound 7e (pyridinyl-2-amine linked benzothiazole-2-thiol) | SKRB-3 (Breast) | 0.0012 | |
| SW620 (Colon) | 0.0043 | |||
| A549 (Lung) | 0.044 | |||
| HepG2 (Liver) | 0.048 | |||
| 1,2,3-Triazole Hybrid | Compound K18 (1,2,3-triazole benzothiazole derivative) | EC-109 (Esophageal) | 0.038 | |
| Kyse30 (Esophageal) | 0.042 | |||
| Oxothiazolidine Based | Substituted chlorophenyl oxothiazolidine benzothiazole | HeLa (Cervical) | 9.76 | |
| Pyrimidine Based | Pyrimidine based carbonitrile benzothiazole | Potent against HeLa, MCF-7, SW 620, H460 and others | Not specified |
This table presents a selection of data to illustrate the range of activities. IC50 values can vary based on experimental conditions.
Mechanisms of Action: Targeting Critical Cancer Pathways
Benzothiazole derivatives exert their anticancer effects through multiple mechanisms, often by interfering with signaling pathways essential for cancer cell proliferation and survival.
Inhibition of Tubulin Polymerization
A significant class of benzothiazole derivatives functions as microtubule-targeting agents. They bind to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference leads to the breakdown of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. This mechanism is a cornerstone of many successful chemotherapeutic agents.
Caption: Inhibition of tubulin polymerization by benzothiazole derivatives.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Many benzothiazole derivatives have been designed as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Ataxia Telangiectasia and Rad3-related (ATR) kinase, and PI3K/mTOR. By blocking the activity of these kinases, the compounds can halt the pro-survival and proliferative signals that drive cancer growth. For example, certain derivatives have shown potent inhibitory effects against ABL1, ABL2, CDK4, and CDK6 enzymes.
A Comparative Guide to the Cross-Validation of 2-(4-Fluorophenyl)-1,3-benzothiazole Binding with Amyloid Immunohistochemistry
In the relentless pursuit of effective diagnostics and therapeutics for Alzheimer's disease (AD), the accurate detection and quantification of amyloid-beta (Aβ) plaques, a key pathological hallmark, is paramount.[1][2] Novel amyloid-binding compounds are continually being developed for applications such as positron emission tomography (PET) imaging.[3][4][5] Among these, 2-(4-Fluorophenyl)-1,3-benzothiazole, a derivative of the well-known Pittsburgh Compound-B (PIB), has shown promise as an amyloid imaging agent.[6] However, the journey from a promising compound to a validated research or clinical tool necessitates rigorous cross-validation against established "gold-standard" methodologies.
This guide provides a comprehensive, in-depth comparison of the binding characteristics of this compound with the time-honored technique of amyloid-beta immunohistochemistry (IHC). We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a framework for the quantitative comparison of their outputs. This guide is intended for researchers, scientists, and drug development professionals seeking to critically evaluate and implement novel amyloid detection strategies.
Section 1: Mechanistic Principles of Amyloid Detection
A thorough understanding of the underlying principles of each technique is crucial for interpreting the comparative data.
1.1. This compound: A Fluorescent Probe for Amyloid Fibrils
This compound and similar benzothiazole derivatives are small, hydrophobic molecules that exhibit a high affinity for the cross-β-sheet structure characteristic of amyloid fibrils.[6][7][8] Their mechanism of action is analogous to that of Thioflavin T and Thioflavin S, where binding to amyloid aggregates induces a conformational change in the dye molecule, leading to a significant increase in its fluorescence quantum yield and a characteristic blue-shift in its emission spectrum.[9][10] This property allows for the direct visualization of amyloid plaques using fluorescence microscopy. The specificity of these dyes is primarily driven by their structural complementarity to the repetitive β-sheet architecture of amyloid fibrils, rather than a specific amino acid sequence.[9]
1.2. Amyloid-Beta Immunohistochemistry (IHC): The Gold Standard
Immunohistochemistry, in contrast, relies on the highly specific antigen-antibody recognition. Monoclonal or polyclonal antibodies raised against specific epitopes of the Aβ peptide (e.g., Aβ1-16, Aβ1-40, Aβ1-42) are used to label amyloid plaques within tissue sections.[11][12][13] The binding of the primary antibody is then visualized using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore, which generates a colored precipitate or a fluorescent signal at the site of the plaque. The high specificity of antibodies allows for the differentiation between various forms of Aβ and can provide information about the distribution of specific peptide fragments within plaques.[1]
Section 2: Experimental Protocols for Comparative Analysis
To ensure a robust and meaningful comparison, it is essential to perform both staining methods on adjacent or serial tissue sections from the same subject or animal model.
2.1. Protocol: Staining with this compound
This protocol outlines a general procedure for fluorescent staining of amyloid plaques in brain tissue sections.
Materials:
-
Frozen or paraffin-embedded brain tissue sections (10-20 µm thickness) from an Alzheimer's disease model (e.g., 5xFAD mice) or human post-mortem tissue.[2]
-
This compound solution (e.g., 1 µM in a suitable buffer, such as PBS with a small percentage of ethanol to aid solubility).
-
Phosphate-buffered saline (PBS).
-
Mounting medium with an anti-fade reagent.
Procedure:
-
Tissue Preparation: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue through a series of xylene and graded ethanol washes. For frozen sections, allow them to equilibrate to room temperature.
-
Incubation: Cover the tissue sections with the this compound staining solution and incubate for 10-30 minutes at room temperature in the dark.
-
Washing: Gently rinse the sections with PBS to remove unbound dye. Multiple brief washes are recommended.
-
Coverslipping: Mount a coverslip onto the tissue section using an anti-fade mounting medium.
-
Imaging: Visualize the stained sections using a fluorescence microscope with appropriate excitation and emission filters (e.g., excitation ~440 nm, emission ~480 nm).[14]
Workflow for this compound Staining
Caption: A standard workflow for the immunohistochemical detection of Aβ plaques.
Section 3: Head-to-Head Comparison and Data Analysis
A direct comparison of the staining patterns obtained from both methods is the cornerstone of the cross-validation process.
3.1. Qualitative Comparison
Visually inspect the stained sections side-by-side. Key observations to make include:
-
Plaque Morphology: Does this compound stain all morphological types of plaques (e.g., diffuse, cored) that are detected by IHC? Thioflavin S, a related compound, is known to preferentially stain dense-cored plaques. [15]* Staining Specificity: Is there any non-specific background staining with the benzothiazole compound? Compare this to the background observed in the IHC-stained sections.
-
Co-localization: By overlaying images from adjacent sections (if alignment is possible), assess the degree of co-localization between the fluorescent signal and the IHC signal.
3.2. Quantitative Comparison
For an objective assessment, quantify various parameters of amyloid pathology. This can be achieved using image analysis software such as ImageJ or QuPath. [13]
| Parameter | This compound | Amyloid-Beta IHC |
|---|---|---|
| Plaque Count (plaques/mm²) | ||
| Plaque Area (%) | ||
| Average Plaque Size (µm²) | ||
| Integrated Fluorescence Intensity |
| Optical Density (IHC) | | |
This table should be populated with data obtained from the analysis of multiple brain regions and subjects to ensure statistical significance.
Logic of the Head-to-Head Comparison
Caption: The logical framework for cross-validating the two staining methods.
Section 4: Discussion and Interpretation
The results of the comparative analysis will reveal the strengths and limitations of this compound as an amyloid-binding probe.
-
High Concordance: A strong correlation in both qualitative and quantitative measures between the two methods would provide robust validation for the use of this compound in detecting amyloid plaques. This would suggest that the compound reliably binds to the Aβ species recognized by the specific antibodies used in the IHC protocol.
-
Discrepancies: Any observed discrepancies should be carefully investigated. For instance, if the benzothiazole compound stains fewer plaques than IHC, it may indicate a preference for a specific conformation of Aβ fibrils (e.g., more mature, densely packed plaques). Conversely, if it stains more structures, it could be binding to other amyloidogenic proteins or exhibiting some degree of non-specific binding.
It is important to consider that IHC itself is not without its variables, such as the choice of primary antibody and the effectiveness of the antigen retrieval protocol, which can influence the detection of different Aβ species. [16]
Conclusion
The cross-validation of novel amyloid-binding compounds like this compound against the gold standard of immunohistochemistry is a critical step in their development and characterization. This guide provides a framework for conducting such a comparison, from the underlying principles and detailed protocols to the analysis and interpretation of the results. By following a rigorous and systematic approach, researchers can confidently assess the utility and specificity of new tools in the ongoing effort to understand and combat Alzheimer's disease.
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A Comparative Guide to Benzothiazole, Benzoxazole, and Benzimidazole Derivatives as Antitumor Agents
This guide provides an in-depth comparative analysis of three key heterocyclic scaffolds—benzothiazole, benzoxazole, and benzimidazole—that have garnered significant attention in the field of oncology drug discovery. Directed at researchers, scientists, and drug development professionals, this document synthesizes the current understanding of their antitumor potential, mechanisms of action, and provides practical experimental protocols for their evaluation.
Introduction: The Privileged Scaffolds in Cancer Research
Benzothiazole, benzoxazole, and benzimidazole are bicyclic heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2][3] Their structural resemblance to endogenous purine nucleotides allows them to function as antagonists or inhibitors in various signaling pathways crucial for cancer cell proliferation and survival.[4][5] This guide will delve into the nuances of each scaffold, highlighting their comparative strengths and weaknesses as platforms for the development of novel anticancer therapeutics.
Benzimidazole Derivatives: The Versatile Powerhouse
Benzimidazole derivatives have demonstrated a remarkable breadth of antitumor activities, attributable to their diverse mechanisms of action. This versatility makes them a highly attractive scaffold for anticancer drug design.[3]
Mechanisms of Action
Benzimidazole-based compounds exert their anticancer effects through multiple pathways, including:
-
Tubulin Polymerization Inhibition: Several benzimidazole derivatives, such as mebendazole and albendazole, were initially developed as anthelmintic drugs but have been repurposed for cancer therapy due to their ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.
-
DNA Intercalation and Topoisomerase Inhibition: The planar benzimidazole ring can intercalate between DNA base pairs, interfering with DNA replication and transcription. Additionally, some derivatives inhibit topoisomerases I and II, enzymes essential for relieving torsional stress in DNA during replication.[4]
-
Kinase Inhibition: Benzimidazoles have been successfully developed as inhibitors of various kinases involved in cancer cell signaling, such as VEGFR, EGFR, and Aurora kinases.[6][7]
-
Induction of Apoptosis: By targeting various cellular pathways, benzimidazole derivatives can trigger programmed cell death, a key mechanism for eliminating cancer cells.
-
Epigenetic Modulation: Emerging research has highlighted the role of benzimidazole derivatives as modulators of epigenetic targets, including histone deacetylases (HDACs) and DNA methyltransferases, which are often dysregulated in cancer.[8]
Benzothiazole Derivatives: Targeting Hypoxic Tumors and Beyond
Benzothiazole derivatives have also emerged as potent antitumor agents, with a particular focus on targeting the hypoxic microenvironment of solid tumors.[9]
Mechanisms of Action
The anticancer properties of benzothiazoles are mediated through several key mechanisms:
-
Carbonic Anhydrase Inhibition: Many benzothiazole derivatives are potent inhibitors of carbonic anhydrase IX and XII, enzymes that are overexpressed in hypoxic tumors and contribute to tumor acidosis and progression.[1][10]
-
Tyrosine Kinase Inhibition: Similar to benzimidazoles, benzothiazoles can act as scaffolds for the design of tyrosine kinase inhibitors, targeting pathways such as EGFR and VEGFR.
-
Induction of Apoptosis: Benzothiazole derivatives can induce apoptosis through various mechanisms, including the activation of reactive oxygen species (ROS) and the modulation of key apoptotic proteins.[11]
-
DNA Damage and Cell Cycle Arrest: Some benzothiazole compounds have been shown to cause DNA damage, leading to cell cycle arrest and subsequent cell death.[6]
Benzoxazole Derivatives: Structural Isosteres of Nucleic Acid Bases
Benzoxazole derivatives, as structural isosteres of naturally occurring nucleic acid bases like adenine and guanine, have the potential to interfere with DNA and RNA synthesis, making them promising anticancer agents.[2]
Mechanisms of Action
The antitumor activities of benzoxazole derivatives are primarily attributed to:
-
Interaction with Biopolymers: Their structural similarity to purine bases allows them to interact with DNA and RNA, disrupting their normal function.[2]
-
Enzyme Inhibition: Benzoxazole derivatives have been shown to inhibit various enzymes crucial for cancer cell survival, including kinases and topoisomerases.[12]
-
Induction of Apoptosis: Similar to the other two scaffolds, benzoxazoles can trigger apoptosis in cancer cells through multiple pathways.[13]
-
CYP1A1 Activation: Some benzoxazole derivatives, analogous to the anticancer prodrug Phortress (a benzothiazole), are thought to exert their effect through the activation of cytochrome P450 1A1 (CYP1A1), leading to the formation of reactive metabolites that are toxic to cancer cells.[12]
Comparative Analysis of Antitumor Activity
A direct comparison of the antitumor efficacy of these three classes of compounds is complex, as their activity is highly dependent on the specific substitutions on the core scaffold. However, some general trends can be observed from the literature.
In a study comparing 2,5-disubstituted furan derivatives of both benzimidazole and benzothiazole against human lung cancer cell lines, the benzothiazole derivatives were generally found to be more active.[14] Another study evaluating derivatives against hepatocellular carcinoma found that specific compounds from both benzothiazole and benzimidazole classes exhibited potent activity, in some cases surpassing the reference drug.[14] A lead optimization study that synthesized and compared derivatives of all three scaffolds found that optimized analogues of each class retained comparable in vitro antiproliferative activity.[15][16]
The following table summarizes the IC50 values of representative derivatives from each class against various cancer cell lines, providing a quantitative comparison of their potency.
| Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole | Chrysin derivative | MFC | 25.72 ± 3.95 | [17] |
| 5a | A549 | 2.2 | [17] | |
| 5a | HepG-2 | 3.87 - 8.34 | [6] | |
| 6g | HepG-2 | 3.34 - 10.92 | [6] | |
| 5e | Aromatase | 0.032 | [18] | |
| 12n | c-Met | 0.030 ± 0.008 | [18] | |
| Benzothiazole | Substituted bromopyridine acetamide | SKRB-3 | 0.0012 | [19][20] |
| Substituted bromopyridine acetamide | SW620 | 0.0043 | [19][20] | |
| Indole based hydrazine carboxamide | HT29 | 0.015 | [19][20] | |
| Chlorobenzyl indole semicarbazide | HT-29 | 0.024 | [10][19] | |
| Nitrobenzylidene containing thiazolidine | MCF7 | 0.036 | [19] | |
| Methoxybenzamide derivative | Various | 1.1 - 8.8 | [19][20] | |
| Benzoxazole | 14o | VEGFR-2 | 586.3 pg/ml | [13] |
| 14l | VEGFR-2 | 636.2 pg/ml | [13] | |
| 14b | VEGFR-2 | 705.7 pg/ml | [13] | |
| 10b, 10c, 10f, 10g, 10i | Various | 0.11 - 0.93 | [21] | |
| 9b, 9c | MCF-7, A549 | <0.1 | [22] | |
| 9e | MCF-7, A549 | 0.12, 0.19 | [22] |
Note: IC50 values are highly dependent on the specific derivative, cell line, and assay conditions. This table provides a snapshot of reported activities and should be interpreted with caution.
Key Signaling Pathways and Experimental Workflows
The antitumor activity of these heterocyclic derivatives is often mediated through the modulation of critical signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways targeted by these compounds and a typical experimental workflow for their evaluation.
Caption: Key signaling pathways targeted by benzazole derivatives.
Caption: A typical experimental workflow for evaluating antitumor agents.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the antitumor activity of benzazole derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]
Materials:
-
Cells in culture
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[23]
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.[16]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to a final concentration of 0.45-0.5 mg/mL.[23]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[23][24]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][25]
Materials:
-
Cells treated with test compounds
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells with the test compounds. Collect both adherent and suspension cells.[15]
-
Washing: Wash the cells with cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-5 µL of PI.[4][11]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[11] FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[9]
Materials:
-
Cells treated with test compounds
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)[9]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and prepare a single-cell suspension.
-
Fixation: Fix the cells by slowly adding cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes or store at -20°C.[26]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining. Incubate at room temperature for at least 30 minutes in the dark.[27]
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in each phase of the cell cycle.
Tubulin Polymerization Inhibition Assay
This in vitro assay monitors the effect of compounds on the polymerization of purified tubulin into microtubules.[1][2]
Materials:
-
Purified tubulin
-
G-PEM buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 15% glycerol)[28]
-
Test compounds
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: On ice, prepare a reaction mix containing tubulin in G-PEM buffer.[1]
-
Compound Addition: Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.[29]
-
Initiation of Polymerization: Add the tubulin reaction mix to the wells to initiate polymerization.[1]
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and record the absorbance at 340 nm every 60 seconds for 60 minutes.[28][29]
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization to the control.
DNA Intercalation Assay
This assay measures the ability of a compound to intercalate into DNA, often by observing the displacement of a fluorescent intercalating dye like ethidium bromide.[30]
Materials:
-
Calf Thymus DNA
-
Ethidium Bromide (EtBr)
-
Assay buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)[30]
-
Test compounds
-
96-well plate
-
Fluorometer
Procedure:
-
DNA-EtBr Complex Formation: Prepare a solution of DNA and EtBr in the assay buffer and incubate to allow for complex formation.[30]
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Displacement Reaction: Add the pre-formed DNA-EtBr complex to the wells containing the test compounds.
-
Incubation: Incubate the plate at room temperature, protected from light.[30]
-
Fluorescence Measurement: Measure the fluorescence intensity. A decrease in fluorescence indicates the displacement of EtBr from the DNA by the test compound.[30]
-
Data Analysis: Calculate the percentage of EtBr displacement and determine the IC50 value for DNA intercalation.
Topoisomerase Inhibition Assay
This assay assesses the ability of compounds to inhibit the activity of topoisomerase I or II, typically by monitoring the relaxation of supercoiled plasmid DNA or the decatenation of kinetoplast DNA (kDNA).[5][31]
Materials:
-
Purified topoisomerase I or II
-
Supercoiled plasmid DNA (for topoisomerase I) or kDNA (for topoisomerase II)
-
Reaction buffer
-
ATP (for topoisomerase II)
-
Test compounds
-
Agarose gel electrophoresis equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, DNA substrate, and the test compound at various concentrations.[32]
-
Enzyme Addition: Add the topoisomerase enzyme to initiate the reaction.[31]
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.[32]
-
Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase activity will result in the persistence of the supercoiled DNA (for topoisomerase I) or catenated kDNA (for topoisomerase II).[31]
Conclusion and Future Perspectives
Benzothiazole, benzoxazole, and benzimidazole derivatives represent a rich source of scaffolds for the development of novel antitumor agents. Each class possesses a distinct, albeit sometimes overlapping, spectrum of mechanisms of action. Benzimidazoles offer remarkable versatility, targeting a wide array of cellular processes. Benzothiazoles show particular promise in targeting the challenging hypoxic tumor microenvironment, while benzoxazoles provide a unique platform for interfering with nucleic acid metabolism.
The comparative data presented in this guide underscore the potent anticancer activity achievable with derivatives from all three scaffolds. The choice of which scaffold to pursue for a specific therapeutic application will depend on the desired target and mechanism of action. Future research should focus on the rational design of derivatives with improved selectivity for cancer cells, enhanced pharmacokinetic properties, and the ability to overcome drug resistance. The integration of computational modeling with traditional medicinal chemistry approaches will be instrumental in accelerating the discovery and development of the next generation of benzazole-based anticancer drugs.
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). ([Link])
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- Akhtar, M. J., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
- Hagar, F. F., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity, 28(2), 1821-1849.
- El-Sayed, N. F., et al. (2022). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1867-1885.
- Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
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- Novel microtubule polymerization inhibitor with potent anti-proliferative and anti-tumor activity. (2011). The Journal of pharmacology and experimental therapeutics, 339(3), 859–867.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50822.
- Chew, E. H., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research, 175, 105995.
- Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. (2022). Letters in Drug Design & Discovery, 19(3), 268-280.
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IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. ([Link])
- Murty, M. S. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(12), 3696-3700.
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Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. ([Link])
- Meguid, N. A., et al. (2023). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. Molecules, 28(2), 543.
- Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. (2025). Acta Pharmaceutica Sinica B, 15(8), 3469-3484.
- Topoisomerase I and II Activity Assays. (1998). In DNA-Protein Interactions (pp. 217-229). Humana Press.
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A Senior Application Scientist's Guide to Evaluating the Selectivity of 2-(4-Fluorophenyl)-1,3-benzothiazole for Aβ Aggregates
Introduction: The Imperative for Precision in Neurodegenerative Disease Research
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the ability to accurately detect and quantify specific pathological protein aggregates in the brain is paramount. The misfolding and aggregation of amyloid-beta (Aβ) peptides into extracellular plaques is a central event in AD pathogenesis. However, the brain in AD and other related dementias is often a complex mosaic of proteinopathies, including intracellular neurofibrillary tangles of hyperphosphorylated tau protein and, in some cases, aggregates of α-synuclein (Lewy bodies). This pathological overlap presents a significant challenge for differential diagnosis and the development of targeted therapeutics.
Positron Emission Tomography (PET) imaging has emerged as a powerful in vivo tool to visualize these hallmarks. The development of PET tracers with high affinity and, critically, high selectivity for Aβ is essential. 2-(4-Fluorophenyl)-1,3-benzothiazole, a fluorinated derivative of the amyloid-binding dye Thioflavin T and a structural analog of the groundbreaking PET tracer Pittsburgh Compound-B (PiB), represents a promising candidate for this purpose.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the selectivity of this compound, ensuring that the signals detected are truly representative of Aβ pathology and not confounded by off-target binding to other protein aggregates.
Molecular Profile and Binding Rationale
This compound belongs to the benzothiazole class of compounds, which are known to interact with the cross-β-sheet secondary structure characteristic of amyloid fibrils.[2][4] This interaction is believed to constrain the rotation of the molecule's aromatic rings, leading to a significant enhancement in its quantum yield and a detectable shift in its fluorescence spectrum—a principle leveraged in many amyloid detection assays.[2][4]
An initial in vitro competition binding study using human AD brain homogenates demonstrated that the non-radioactive reference compound has a high affinity for amyloid, with an inhibition constant (Kᵢ) of 9.0 nM.[1] This establishes its potential as a high-affinity ligand for Aβ plaques. The core objective of this guide is to dissect how this high affinity translates to selectivity when challenged with other prevalent protein aggregates.
Benchmarking Performance: A Comparative Overview
To contextualize the performance of this compound, it is essential to compare it against established Aβ PET tracers. These benchmarks provide a reference for what constitutes a viable clinical or research imaging agent.
| Compound | Class/Isotope | Aβ Aggregate Affinity (Kᵢ/K𝘥) | Key Characteristics |
| Pittsburgh Compound-B (PiB) | Benzothiazole / ¹¹C | ~2.8 nM[5] | The "gold standard" tracer; high affinity and specificity but short half-life restricts use.[6][7] |
| Florbetapir (¹⁸F-AV-45) | Stilbene derivative / ¹⁸F | ~3.1 - 10 nM[8][9] | FDA-approved; longer half-life allows wider distribution; some non-specific white matter binding reported.[8][10] |
| NAV4694 (¹⁸F-AZD4694) | Benzothiazole derivative / ¹⁸F | ~2.3 nM[11] | Exhibits imaging characteristics nearly identical to PiB, with low non-specific white matter binding.[6][12][13] |
| This compound | Benzothiazole / (¹⁸F) | 9.0 nM[1] | Subject of this guide; structural analog of PiB with the potential for ¹⁸F labeling. |
A Multi-Pronged Approach to Validating Selectivity
A single experiment is insufficient to declare selectivity. A rigorous evaluation requires a multi-pronged approach that progresses from simplified in vitro systems to complex biological matrices. Here, we detail three critical experimental workflows.
Workflow 1: In Vitro Fluorescence Spectroscopy
Causality Behind Experimental Choice: This assay provides the most direct and rapid assessment of the compound's ability to physically interact with purified, pre-formed protein fibrils. By measuring the fluorescence enhancement upon binding, we can quantify the relative affinity for Aβ versus other aggregates like α-synuclein and tau in a controlled, cell-free environment. This is a foundational first step before moving to more complex systems.
Detailed Protocol: Fluorescence Binding Assay
-
Preparation of Protein Fibrils:
-
Synthesize or procure high-purity Aβ(1-42), full-length tau (or a fragment like K18), and α-synuclein monomers.
-
Induce fibrillization of each protein according to established protocols (e.g., incubation at 37°C with agitation).[14][15] Confirm fibril formation using Transmission Electron Microscopy (TEM) and a standard Thioflavin T assay.[2]
-
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare the assay buffer (e.g., 10 mM phosphate buffer with 150 mM NaCl, pH 7.4).[16]
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom microplate, add a fixed concentration of the test compound (e.g., 1 µM final concentration).
-
Add varying concentrations of each fibril type (Aβ, tau, α-synuclein) to the wells, typically ranging from 0 to 2000 nM.
-
Include control wells with only the compound and buffer to measure background fluorescence.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity as a function of fibril concentration.
-
Fit the data to a one-site binding saturation curve to determine the dissociation constant (K𝘥) and the maximum fluorescence intensity (Fₘₐₓ) for each protein aggregate.
-
Expected Data Output:
| Protein Aggregate | Dissociation Constant (K𝘥) | Fold Fluorescence Increase (Fₘₐₓ / F_background) |
| Aβ (1-42) Fibrils | Low nM range | High (>50-fold) |
| Tau Fibrils | High nM to µM range | Moderate (<20-fold) |
| α-Synuclein Fibrils | High nM to µM range | Low (<10-fold) |
A high selectivity ratio (K𝘥 for Tau or α-syn / K𝘥 for Aβ) is the desired outcome.
Caption: Workflow for the in vitro fluorescence selectivity assay.
Workflow 2: Competitive Binding in Brain Homogenates
Causality Behind Experimental Choice: While purified fibrils are informative, they lack the biological complexity of the brain. Brain homogenates from neuropathologically confirmed cases contain not only the target aggregates but also a myriad of other proteins, lipids, and potential off-target binding sites. A competitive binding assay in this matrix is a critical test of specificity in a more realistic environment. It determines if the compound can selectively find its target amidst the noise of the entire brain proteome.
Detailed Protocol: Radioligand Competition Assay
-
Source and Prepare Brain Tissue:
-
Obtain postmortem brain tissue (e.g., frontal cortex) from neuropathologically confirmed cases of Alzheimer's disease (high Aβ load), a pure tauopathy like Progressive Supranuclear Palsy (PSP), and a pure synucleinopathy like Parkinson's disease (PD) or Dementia with Lewy Bodies (DLB). Obtain tissue from a healthy control subject as well.
-
-
Prepare Homogenates:
-
Homogenize the tissue in an appropriate buffer (e.g., Tris-HCl with protease inhibitors) to a final concentration of ~10% (w/v).
-
Centrifuge at low speed to remove nuclei and debris. The supernatant contains the protein aggregates. Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Assay Procedure:
-
Select a suitable radioligand with known high affinity for Aβ plaques (e.g., [³H]PiB or [¹²⁵I]IMPY).
-
In a 96-well filter plate, combine a fixed amount of brain homogenate (e.g., 50-100 µg total protein), a fixed concentration of the radioligand (at or below its K𝘥), and increasing concentrations of the unlabeled competitor, this compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the reaction mixture through the filter plate under vacuum to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Fit the data to a one-site competition curve to determine the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand).
-
Convert the IC₅₀ to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.
-
Caption: Principle of the competitive displacement binding assay.
Expected Data Output:
| Brain Homogenate Type | Primary Pathology | Expected Kᵢ for this compound |
| Alzheimer's Disease | Aβ Plaques | Low nM (e.g., < 20 nM) |
| Tauopathy (e.g., PSP) | Tau Tangles | High nM to µM (> 500 nM) |
| Synucleinopathy (e.g., DLB) | Lewy Bodies | High nM to µM (> 500 nM) |
| Healthy Control | None | No specific binding / very high Kᵢ |
A high Kᵢ value for non-AD homogenates indicates poor affinity for tau and α-synuclein aggregates, confirming high selectivity for Aβ.
Workflow 3: In Vitro Autoradiography on Postmortem Human Brain Tissue
Causality Behind Experimental Choice: This technique bridges the gap between biochemistry and anatomy. It allows for the visualization of the compound's binding directly on tissue sections, preserving the native conformation and distribution of protein aggregates. By comparing the autoradiographic signal with immunohistochemical (IHC) staining for Aβ, tau, and α-synuclein on adjacent sections, we can obtain definitive visual proof of binding selectivity at the microscopic level.[17][18][19][20]
Detailed Protocol: Autoradiography with Immunohistochemical Correlation
-
Tissue Preparation:
-
Obtain frozen, unfixed blocks of human brain tissue from cases of AD, tauopathy, and synucleinopathy.
-
Using a cryostat, cut adjacent serial sections at a thickness of 10-20 µm.[17]
-
Thaw-mount the sections onto microscope slides (e.g., three consecutive sections per slide). Store slides at -80°C until use.[17]
-
-
Autoradiography:
-
Bring slides to room temperature.
-
Incubate one set of sections with a solution containing the radiolabeled form of the compound, [¹⁸F]this compound, at a low nanomolar concentration for 60-90 minutes.[17]
-
To determine non-specific binding, incubate an adjacent section with the radioligand plus a high concentration (e.g., 10 µM) of an unlabeled blocker (like non-radioactive 2-FPBT or PiB).
-
Rapidly wash the slides in ice-cold buffer to remove unbound radioligand, followed by a quick dip in distilled water.[17]
-
Dry the slides under a stream of cool air.
-
-
Imaging:
-
Appose the dried slides to a phosphor imaging screen for a duration determined by the radioactivity (typically several hours to overnight).
-
Scan the screen using a phosphorimager to generate a digital autoradiogram.
-
-
Immunohistochemistry (IHC):
-
On an adjacent serial section, perform standard IHC using specific antibodies against Aβ (e.g., 4G8 or 6E10), phosphorylated tau (e.g., AT8), and α-synuclein (e.g., LB509).
-
Use a suitable detection method (e.g., DAB chromogen or a fluorescent secondary antibody) and image the stained section using a slide scanner or microscope.
-
-
Analysis:
-
Digitally overlay or compare the autoradiogram with the corresponding IHC images.
-
Assess the degree of colocalization between the radiotracer's binding pattern and the distribution of Aβ plaques.
-
Conversely, confirm the lack of significant colocalization with tau tangles and Lewy bodies in the respective disease tissues.
-
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- 14. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 15. A Kinetic Aggregation Assay Enabling Selective and Sensitive Aβ Amyloid Quantification in Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thioflavin T spectroscopic assay [assay-protocol.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Measurement of Aβ Amyloid Plaques and Tau Protein in Postmortem Human Alzheimer’s Disease Brain by Autoradiography Using [18F]Flotaza, [125I]IBETA, [124/125I]IPPI and Immunohistochemistry Analysis Using QuPath - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to One- and Two-Photon Properties of Benzothiazole Amyloid Markers
Introduction: Illuminating the Pathophysiology of Alzheimer's Disease
Alzheimer's disease (AD) presents a formidable challenge to global health, characterized pathologically by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain.[1][2] These protein aggregates are central to the amyloid cascade hypothesis, which posits that the accumulation of Aβ is a primary event in AD pathogenesis.[1] Consequently, the sensitive and specific detection of Aβ plaques is paramount for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.
Benzothiazole derivatives, most notably Thioflavin T (ThT) and its structural analogs like Pittsburgh Compound B (PiB), have emerged as the gold standard for fluorescently labeling Aβ fibrils.[3][4] Upon binding to the cross-β-sheet structure of amyloid fibrils, these molecules exhibit a dramatic enhancement in their fluorescence quantum yield, making them invaluable tools for both in vitro assays and in vivo imaging.[5][6] This guide provides an in-depth comparison of the one- and two-photon photophysical properties of key benzothiazole-based amyloid markers, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and applying these critical molecular probes. We will delve into the theoretical underpinnings of one- and two-photon fluorescence, present comparative experimental data, and provide detailed protocols for their characterization, ensuring a robust understanding of their application in amyloid research.
Theoretical Framework: One-Photon vs. Two-Photon Excitation
The utility of a fluorescent marker is fundamentally governed by its photophysical properties. Understanding the distinction between one-photon absorption (1PA) and two-photon absorption (2PA) is crucial for selecting the appropriate probe and imaging modality.
One-Photon Absorption (1PA): In conventional fluorescence microscopy, a fluorophore absorbs a single high-energy photon (typically in the UV or visible range) to transition from its ground electronic state (S₀) to an excited state (S₁). Following a brief period of internal conversion and vibrational relaxation, the molecule returns to the ground state, emitting a photon of lower energy (longer wavelength), a phenomenon known as Stokes shift.
Two-Photon Absorption (2PA): Two-photon excitation, a nonlinear optical process, involves the simultaneous absorption of two lower-energy photons (typically in the near-infrared, NIR, range) to excite the fluorophore to the same S₁ state.[7] The combined energy of the two photons equals the energy of the single photon required for 1PA. This process offers significant advantages for biological imaging, particularly in vivo:
-
Deeper Tissue Penetration: NIR light is less scattered and absorbed by biological tissues, allowing for imaging deeper into samples.[7]
-
Reduced Phototoxicity and Photobleaching: Limiting the excitation to the focal volume minimizes damage to surrounding tissue and degradation of the fluorophore.[7]
-
Inherent 3D Resolution: The quadratic dependence of 2PA on excitation intensity confines the fluorescence emission to a tiny focal volume, providing intrinsic optical sectioning without the need for a confocal pinhole.[7]
Two key metrics define a probe's efficacy for two-photon microscopy (2PM):
-
Two-Photon Absorption Cross-Section (σ₂): This parameter quantifies the molecule's ability to absorb two photons simultaneously. It is measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹).
-
Two-Photon Action Cross-Section (σ₂Φ): This is the product of the 2PA cross-section and the fluorescence quantum yield (Φ). It represents the overall brightness of a probe under two-photon excitation and is a more practical measure of its performance in 2PM applications.[7][8]
Caption: Jablonski diagram comparing one- and two-photon excitation pathways.
Comparative Analysis of Benzothiazole Amyloid Probes
The performance of benzothiazole derivatives is highly dependent on their chemical structure, which influences their photophysical properties and binding affinity to Aβ fibrils. Below is a comparison of key parameters for seminal and recently developed compounds.
| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φ) | σ₂ (GM) @ λ (nm) | Binding Affinity (Kd, nM) |
| Thioflavin T (ThT) | ~450 (Bound) | ~482 (Bound) | High (Bound) | ~10-30 @ ~800-900 | μM range |
| BTA-1 (PiB Precursor) | ~346 | ~530 | - | - | 5.8 ± 0.9 |
| DAD-BF₂ Derivative | 373 | 502.5 | 0.013 (Free) / 0.752 (Bound) | 28 @ 780 | - |
| -AD-BF₂ Derivative | 364 | 430 | 0.127 (Free) / 0.944 (Bound) | ~10 @ 720 | - |
Data compiled from multiple sources.[5][6][7][9] Note that photophysical properties, especially quantum yield and σ₂, are highly environment-dependent and can vary significantly between free and fibril-bound states.
Discussion of Comparative Data:
-
Thioflavin T (ThT): As the prototypical amyloid dye, ThT exhibits a remarkable increase in fluorescence upon binding to Aβ fibrils, a property attributed to the rotational immobilization of its benzothiazole and aniline rings.[5][6] While its one-photon properties are excellent for in vitro assays, its relatively low two-photon cross-section and limited blood-brain barrier permeability make it suboptimal for in vivo 2PM imaging.
-
BTA-1 and Pittsburgh Compound B (PiB): BTA-1 is an uncharged derivative of ThT designed for improved brain penetration.[4][9] Its radiolabeled form, [¹¹C]PiB, revolutionized AD research by enabling the in vivo visualization of Aβ plaques in human subjects using Positron Emission Tomography (PET).[3][10][11] While primarily a PET tracer, the underlying benzothiazole scaffold demonstrates high affinity for Aβ fibrils, with a Kd in the low nanomolar range.[9]
-
BF₂-Functionalized Benzothiazoles: Recent synthetic efforts have focused on enhancing the two-photon properties of benzothiazole dyes. A study on BF₂-functionalized derivatives with donor-acceptor-donor (DAD) and acceptor-donor (-AD) architectures revealed significant improvements.[7][8][12] The -AD derivative, in particular, showed an exceptionally high fluorescence quantum yield (0.944) when bound to amyloids.[13] The DAD derivative exhibited a higher two-photon absorption cross-section (28 GM at 780 nm).[7][8] These findings highlight a key principle in probe design: strategic placement of electron-donating groups can either enhance radiative decay pathways (increasing quantum yield) or modulate two-photon absorption efficiency.[12]
Experimental Protocols for Photophysical Characterization
Accurate and reproducible characterization of fluorescent probes is essential. The following sections provide standardized protocols for measuring key one- and two-photon properties.
Protocol 1: Relative Fluorescence Quantum Yield (Φ) Determination
This protocol describes the widely used comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.[14][15][16][17]
Causality: The method is based on the principle that if a standard and a sample solution have identical absorbance at the same excitation wavelength, they absorb the same number of photons.[15][16] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
Materials:
-
UV-Vis Spectrophotometer
-
Corrected Fluorescence Spectrometer
-
1 cm path length quartz cuvettes
-
Fluorescent standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)[14]
-
Test compound
-
High-purity solvents
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and the test compound in the desired solvent.
-
Prepare Dilutions: Create a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Use the pure solvent as a blank. Note the absorbance value at the excitation wavelength for each solution.
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer to the value used for absorbance measurements.
-
Record the corrected fluorescence emission spectrum for each of the diluted solutions. Ensure the entire emission peak is captured.
-
Record the spectrum for a solvent-only blank.
-
-
Data Analysis:
-
Subtract the integrated intensity of the solvent blank from the integrated fluorescence intensity of each sample and standard solution.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Perform a linear regression for each data set. The slope of the line is the gradient (Grad).
-
Calculate the quantum yield of the test sample (Φₓ) using the following equation[15]:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plots for the test sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Protocol 2: Two-Photon Absorption (σ₂) Cross-Section Measurement
This protocol outlines the two-photon excited fluorescence (2PEF) method, an indirect but common technique for determining σ₂.[18]
Causality: The 2PEF method relies on the principle that the intensity of two-photon excited fluorescence is proportional to the square of the incident laser intensity and the two-photon action cross-section (σ₂Φ). By comparing the 2PEF signal of a sample to a reference standard with a known σ₂, the cross-section of the sample can be determined.
Materials:
-
Mode-locked femtosecond laser (e.g., Ti:Sapphire laser) tunable in the NIR range.
-
Inverted microscope equipped for 2PEF.
-
Spectrometer or photodetector (e.g., photomultiplier tube).
-
Reference standard with a known σ₂ and quantum yield (e.g., Rhodamine B).[19]
-
Test compound.
-
High-purity solvents.
Caption: Workflow for Two-Photon Absorption Cross-Section Measurement via 2PEF.
Procedure:
-
System Calibration: Characterize the laser pulse width and spatial beam profile at the sample position. This is critical for accurate measurements.
-
Solution Preparation: Prepare solutions of the reference standard and the test compound at the same concentration (typically in the micromolar range) in the same solvent.
-
Fluorescence Measurement:
-
Place the reference standard solution in the microscope.
-
Tune the laser to the desired excitation wavelength.
-
Measure the integrated two-photon excited fluorescence intensity, Fᵣₑf. Ensure the detector response is within its linear range.
-
Without changing any experimental parameters (laser power, detector gain, etc.), replace the reference with the test sample solution.
-
Measure the integrated 2PEF intensity of the sample, Fₛ.
-
-
Data Analysis:
-
The two-photon absorption cross-section of the sample (σ₂‚ₛ) can be calculated using the following equation[19]:
σ₂‚ₛ = σ₂‚ᵣₑf * (Fₛ * Φᵣₑf * Cᵣₑf) / (Fᵣₑf * Φₛ * Cₛ)
Where:
-
σ₂‚ᵣₑf is the 2PA cross-section of the reference.
-
F is the integrated fluorescence intensity.
-
Φ is the fluorescence quantum yield (determined from Protocol 1).
-
C is the concentration.
-
Subscripts s and ref denote the sample and reference, respectively.
-
Since concentrations are identical (Cₛ = Cᵣₑf), the equation simplifies.
-
-
Self-Validation and Trustworthiness:
-
Power Dependence: Confirm the two-photon nature of the fluorescence signal by measuring its intensity as a function of excitation power. A log-log plot of fluorescence intensity versus laser power should yield a slope of approximately 2.[8]
-
Standard Selection: Use a well-characterized reference standard whose 2PA spectrum overlaps with that of the sample.
-
Solvent Matching: Perform measurements for both sample and standard in the same solvent to eliminate effects from differing refractive indices.[19]
Conclusion and Future Outlook
The development of benzothiazole-based amyloid markers has been instrumental in advancing our understanding of Alzheimer's disease. While first-generation probes like ThT and PiB remain valuable, the field is rapidly moving towards optimizing markers for two-photon microscopy. The design of new probes focuses on increasing the two-photon action cross-section (σ₂Φ) and shifting excitation and emission wavelengths further into the NIR region to maximize imaging depth and minimize biological autofluorescence. The structure-property relationships revealed in recent studies, such as the strategic use of donor-acceptor motifs, provide a clear roadmap for the rational design of next-generation amyloid markers.[12] These advanced probes will undoubtedly enable researchers to visualize the dynamic processes of amyloid plaque formation and clearance with unprecedented clarity in deep-tissue and longitudinal in vivo studies, paving the way for new diagnostic and therapeutic strategies.
References
- 1. Amyloid Beta Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(4-Fluorophenyl)-1,3-benzothiazole
For Immediate Reference: Key Disposal Directives
This guide provides essential safety and logistical information for the proper disposal of 2-(4-Fluorophenyl)-1,3-benzothiazole, a compound utilized in pharmaceutical development and material science. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Based on available data for analogous compounds, this compound is anticipated to exhibit the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Harmful if Swallowed: Some benzothiazole derivatives are harmful if swallowed.[2][3]
The fluorinated phenyl group may also introduce additional considerations, as fluorinated organic compounds can have unique toxicological profiles and environmental persistence. Therefore, a cautious approach to handling and disposal is warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling and disposing of this compound. The following table outlines the minimum required PPE, with the rationale explained to reinforce best practices.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Rationale: To prevent skin contact and potential irritation. Always inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. Rationale: To protect the eyes from splashes or airborne particles of the compound, which can cause serious irritation. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling powders or if there is a risk of aerosolization. Rationale: To prevent inhalation of the compound, which may cause respiratory tract irritation. |
| Protective Clothing | A standard laboratory coat. Rationale: To protect skin and personal clothing from contamination. |
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The following protocol provides a systematic approach to the disposal of this compound and associated contaminated materials. This workflow is designed to be a self-validating system, minimizing the risk of exposure and ensuring regulatory compliance.
Waste Categorization and Segregation
-
Initial Assessment: Determine if the waste is the pure compound, a solution, or contaminated labware.
-
Hazardous Waste Determination: Based on the known hazards of similar compounds, this compound waste should be treated as hazardous waste. While not specifically listed on the EPA's P or U lists, its irritant properties and potential oral toxicity warrant this classification.[4][5]
-
Segregation: Do not mix this waste with other waste streams. Keep it in a designated and clearly labeled hazardous waste container.
Disposal of Unused or Waste this compound
-
Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Collection: Carefully transfer the solid or liquid waste into the designated container, minimizing the generation of dust or aerosols.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service. The final disposal method will likely be incineration at a permitted hazardous waste facility.[1][2]
Disposal of Contaminated Materials
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container that is also labeled as hazardous waste.
-
Labware: Disposable glassware, plasticware, and other lab supplies that have come into contact with the compound should be collected in a separate, clearly labeled hazardous waste container.
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste bag or container.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill Cleanup:
-
Evacuate the immediate area.
-
Ensure proper PPE is worn before re-entering the area.
-
For small spills of solid material, carefully sweep or vacuum up the material and place it in a labeled hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
-
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer
The information provided in this guide is based on the available safety data for structurally similar compounds. It is intended to provide essential guidance for the safe handling and disposal of this compound. However, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound if it becomes available and to adhere to all local, state, and federal regulations regarding hazardous waste disposal.
References
-
European Chemicals Agency. (n.d.). Substance Information. Retrieved from [Link]
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GovInfo. (2021, October 1). Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Fluorophenyl)-6-methyl-1,3-benzothiazole. Retrieved from [Link]
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Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Pipeline and Hazardous Materials Safety Administration. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Fluorophenyl)-4,6-dinitro-1,2-benzothiazol-3-one. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). ATTACHMENT 2 LIST OF ACUTELY HAZARDOUS WASTE (P-CODED WASTE). Retrieved from [Link]
-
National Center for Biotechnology Information. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 2). 2024 Interim Guidance on the Destruction and Disposal of PFAS. Retrieved from [Link]
-
Taylor & Francis Online. (2019, December 2). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. Retrieved from [Link]
-
National Center for Biotechnology Information. (1995). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 9). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Investigation on Optical and Biological Properties of 2-(4-Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
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Navigating the Handling of 2-(4-Fluorophenyl)-1,3-benzothiazole: A Guide to Personal Protective Equipment and Safe Laboratory Practices
The benzothiazole moiety is a common scaffold in medicinal chemistry and materials science, and its derivatives are known to exhibit a range of biological activities.[1][2] Consequently, it is prudent to treat 2-(4-Fluorophenyl)-1,3-benzothiazole with a high degree of caution, assuming it may possess irritant and potentially toxic properties characteristic of this chemical class.[3][4] This guide is designed to be a self-validating system, where the rationale behind each procedural step is clearly articulated to foster a deep understanding of the safety principles involved.
Hazard Assessment and Core Principles
Given the toxicological profile of related benzothiazoles, we will operate under the assumption that this compound may cause skin and eye irritation, and may be harmful if inhaled or ingested.[5][6][7] Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of dusts or aerosols.[7] The primary routes of potential exposure to be controlled are dermal, ocular, and respiratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations for the choice of each component.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (Nitrile preferred) | To prevent skin contact. Nitrile gloves offer good resistance to a variety of chemicals.[8][9] Always inspect gloves for tears or punctures before use.[8] For extended contact or spill cleanup, consider double-gloving or using heavier-duty gloves.[10] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[10] | To protect the eyes from dust particles or accidental splashes.[11] If there is a significant splash risk, a face shield should be worn in addition to safety glasses or goggles.[10][12] |
| Body Protection | A flame-resistant lab coat.[12] | To protect the skin and personal clothing from contamination. The lab coat should be fully buttoned.[12] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[6][13] | To prevent the inhalation of airborne particles. If work outside of a fume hood is unavoidable and there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[8][11] |
| Foot Protection | Closed-toe shoes. | To protect the feet from spills and falling objects.[12] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensure safety at every stage of handling this compound. The following diagram and procedural steps outline a comprehensive operational plan.
Caption: A logical workflow for the safe handling of this compound.
Pre-Handling Procedures
-
Information Review: Before any work begins, thoroughly review the safety information available for structurally similar benzothiazole compounds.[5]
-
PPE Donning: Put on all required PPE as outlined in the table above. Ensure a proper fit for all items.
-
Work Area Preparation: All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[14] The work surface should be clean and uncluttered.
Handling the Compound
-
Weighing and Dispensing: When weighing the solid compound, use a draft shield or conduct the operation in a fume hood to prevent the dispersal of dust. Use appropriate tools (e.g., spatulas) to handle the material.
-
Reaction Setup and Execution: When adding the compound to a reaction vessel, do so carefully to avoid creating dust. Ensure that the reaction is well-contained.
-
Work-up and Purification: All subsequent steps, including extraction, filtration, and chromatography, should be performed with continuous attention to containment to prevent exposure to the compound or its solutions.
Post-Handling and Decontamination
-
Work Surface Decontamination: After handling is complete, decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Spill Management: In the event of a spill, evacuate the immediate area if necessary. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.[14]
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including used weighing paper, contaminated gloves, and absorbent materials from spills, must be collected in a clearly labeled, sealed hazardous waste container.[14]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[14]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Final Disposal
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14] Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
- Benchchem. Proper Disposal of 6-chloro-1,3-benzothiazole-2-thiol: A Guide for Laboratory Professionals.
- Benchchem. Proper Disposal Procedures for 2-(Morpholinodithio)benzothiazole.
- CHEMM. Personal Protective Equipment (PPE).
- Sigma-Aldrich. SAFETY DATA SHEET - 3-(1-Piperazinyl)-1,2-benzisothiazole.
- Sigma-Aldrich. SAFETY DATA SHEET - Benzothiazole.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- AK Scientific, Inc. Safety Data Sheet - N-(4-Fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide.
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- University of Nevada, Reno Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories.
- Guda, R., et al. (2024). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(10), 5435-5454.
- University of Arizona. Personal Protective Equipment Selection Guide.
- Kumar, A., et al. (2022). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. Journal of Pharmaceutical and Allied Sciences, 19(4), 500-506.
- Echemi. 2-(4-CHLOROPHENYL)BENZOTHIAZOLE SDS, 6265-91-4 Safety Data Sheets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
